Product packaging for 4-Methoxycoumarin(Cat. No.:CAS No. 20280-81-3)

4-Methoxycoumarin

货号: B1363122
CAS 编号: 20280-81-3
分子量: 176.17 g/mol
InChI 键: MLCMXDYMSAZNPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Methoxycoumarin (CAS 20280-81-3) is a high-purity analytical standard provided for research applications. This compound, with the molecular formula C 10 H 8 O 3 and a molecular weight of 176.17 g/mol, belongs to the class of organic compounds known as coumarins and derivatives . Recent scientific investigations highlight the significant research value of this compound, particularly in plant protection. Studies demonstrate its potent and broad-spectrum antifungal activity against several phytopathogenic fungi. It exhibited strong efficacy against Rhizoctonia solani (EC 50 = 21 μg mL -1 ), surpassing the activity of other natural coumarins like osthol . The mechanism of action involves disrupting fungal peroxisome function, inhibiting fatty acid β-oxidation, and subsequently damaging mitochondrial function. This leads to decreased ATP production, accumulation of reactive oxygen species (ROS), and ultimately, cell death of the mycelia . This foundational research supports its potential development as an eco-friendly biofungicide, proven in vivo to prevent potato black scurf . Furthermore, this compound shows promising antiviral properties . Research against Tobacco mosaic virus (TMV) indicates that it induces resistance responses in plants, functioning as effectively as commercial agents. Its antiviral mechanism is associated with the increased activity of antioxidant enzymes (SOD and POD) and the upregulation of key genes in the salicylic acid defense signaling pathway, without causing phytotoxicity to the plant host . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B1363122 4-Methoxycoumarin CAS No. 20280-81-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-9-6-10(11)13-8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCMXDYMSAZNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174136
Record name 4-Methoxycourmarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20280-81-3
Record name 4-Methoxycourmarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxycourmarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 4-methoxycoumarin, a key scaffold in medicinal chemistry. It details the core reaction mechanisms, presents quantitative data for comparative analysis, and offers detailed experimental protocols for practical application.

Introduction

Coumarins are a significant class of benzopyrone compounds found in many natural products and synthetic molecules, exhibiting a wide range of biological activities. This compound, specifically, serves as a crucial intermediate and structural motif in the development of novel therapeutic agents. Understanding its synthesis is paramount for researchers in organic synthesis and drug discovery. The primary methods for constructing the coumarin core include the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, among others.[1] This document will explore these pathways with a focus on the synthesis of this compound and its immediate precursor, 4-hydroxycoumarin.

Primary Synthetic Pathways

The synthesis of this compound can be approached via two main strategies:

  • Direct Synthesis: Methods that directly install the methoxy group or a precursor group at the 4-position during the coumarin ring formation.

  • Two-Step Synthesis: Formation of the versatile intermediate, 4-hydroxycoumarin, followed by O-methylation.

This guide will focus on the most prevalent and efficient methods for synthesizing the 4-hydroxycoumarin core, which is then readily converted to this compound.

Synthesis via 4-Hydroxycoumarin Intermediate

The most common and versatile route to this compound involves the synthesis of 4-hydroxycoumarin, followed by a simple methylation step. 4-Hydroxycoumarin exists in equilibrium with its tautomeric form, 2,4-chromandione, which influences its reactivity.

A highly efficient, one-step synthesis of 4-hydroxycoumarins involves the reaction of o-hydroxyacetophenones with diethyl carbonate in the presence of a strong base like sodium hydride or metallic sodium.[2][3] This method generally provides excellent yields.

Reaction Mechanism: The reaction proceeds through a base-catalyzed condensation mechanism. The base first deprotonates the phenolic hydroxyl group of the o-hydroxyacetophenone. The resulting phenoxide then attacks the carbonyl carbon of diethyl carbonate. Subsequent intramolecular cyclization via a Claisen-type condensation, followed by the elimination of ethanol, yields the sodium salt of 4-hydroxycoumarin. Acidic workup then provides the final product.

General Experimental Workflow: o-Hydroxyacetophenone to 4-Hydroxycoumarin

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Suspend NaH in Diethyl Carbonate B Cool to 0 °C A->B C Add o-Hydroxyacetophenone Solution Dropwise B->C D Heat Mixture (e.g., 85 °C for 14h) C->D E Cool and Quench with Water D->E F Extract with Ether E->F G Acidify Aqueous Phase (e.g., 2N HCl to pH 3) F->G H Filter Precipitate G->H I Wash with Water and Petroleum Ether H->I J Dry to Yield 4-Hydroxycoumarin I->J

Caption: General workflow for synthesizing 4-hydroxycoumarin.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-7-methoxycoumarin [2]

  • Preparation: A solution of 1-(2-hydroxy-4-methoxyphenyl)ethanone (5g, 0.03 mol) in diethyl carbonate (35 mL) is prepared.

  • Reaction Setup: Sodium hydride (60% dispersion in mineral oil, 5g, 0.21 mol) is suspended in diethyl carbonate (25 mL) and cooled to 0 °C in an ice bath.

  • Addition: The ketone solution is added dropwise to the stirred NaH suspension at 0 °C.

  • Reaction: The resulting mixture is heated to 85 °C and maintained for 14 hours.

  • Quenching: After cooling to room temperature and then to 0 °C, water is carefully added dropwise to quench the residual NaH.

  • Extraction: The remaining diethyl carbonate is extracted with diethyl ether (3 x 50 mL).

  • Precipitation: The aqueous phase is carefully acidified to pH 3 with 2N HCl, which causes significant foaming and precipitation of the product.

  • Isolation: The solid precipitate is collected by filtration, washed sequentially with water and petroleum ether (40-60 °C, 3 x 50 mL).

  • Drying: The product is dried in an oven at 90 °C overnight to yield white crystals of 4-hydroxy-7-methoxycoumarin.

Quantitative Data

Starting MaterialProductYieldReference
1-(2-hydroxy-4-methoxyphenyl)ethanone4-Hydroxy-7-methoxycoumarin98%[2]

The conversion of the 4-hydroxy group to a 4-methoxy group is a standard O-alkylation reaction. Common methylating agents include dimethyl sulfate (DMS) or methyl iodide, typically in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone.

Reaction Mechanism: The base (K₂CO₃) deprotonates the acidic 4-hydroxyl group of the coumarin to form a phenoxide-like anion. This nucleophilic anion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate) in an Sₙ2 reaction, displacing the leaving group (sulfate) and forming the this compound product.

O-Methylation Reaction Mechanism

Caption: Mechanism for the O-methylation of 4-hydroxycoumarin.

Detailed Experimental Protocol: Synthesis of 4-Methoxy-7-substituted-coumarin [4]

  • Reaction Setup: A mixture of a 7-substituted-4-hydroxycoumarin (e.g., 7-hydroxy-4-(2-fluorophenyl)coumarin, 0.77 g, 3.0 mmol), dimethyl sulfate (0.76 g, 6.0 mmol), and potassium carbonate (0.83 g, 6.0 mmol) is placed in a round-bottom flask.

  • Solvent Addition: Acetone (20 mL) is added to the flask.

  • Reaction: The mixture is refluxed for 4 hours.

  • Workup: The reaction mixture is cooled to room temperature. Brine (50 mL) is added.

  • Extraction: The product is extracted with ethyl acetate (3 x 40 mL).

  • Purification: The combined organic layers are dried and concentrated. The crude product can be further purified by column chromatography or recrystallization.

Direct Synthesis via Pechmann Condensation

The Pechmann condensation is a classic and widely used method for synthesizing coumarins by reacting a phenol with a β-ketoester under acidic conditions.[1][5] For this compound derivatives, a phenol bearing a methoxy group (e.g., m-methoxyphenol) can be used.

Mechanism: The Pechmann condensation mechanism involves three main steps:

  • Transesterification: The acid catalyst protonates the carbonyl of the β-ketoester, activating it for nucleophilic attack by the phenolic hydroxyl group. This results in a transesterification reaction.

  • Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The aromatic ring of the phenol intermediate attacks the keto-carbonyl group, leading to cyclization.

  • Dehydration: The resulting tertiary alcohol is protonated and subsequently eliminated as water to form the coumarin double bond.

Pechmann Condensation Mechanism

G A Phenol + β-Ketoester C Transesterification Intermediate A->C 1. Transesterification B Acid Catalyst (H+) D Cyclized Intermediate (Hydroxy-dihydropyranone) C->D 2. Intramolecular Acylation F Coumarin Product D->F 3. Dehydration E Dehydration

References

Spectroscopic Profile of 4-Methoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Methoxycoumarin (CAS No: 20280-81-3), a key heterocyclic compound utilized in various research and development applications, including drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Molecular Structure

Systematic Name: 4-methoxy-2H-chromen-2-one Molecular Formula: C₁₀H₈O₃ Molecular Weight: 176.17 g/mol

Structure:

alt text

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Data
¹³C NMR Data

The ¹³C NMR spectral data for this compound has been reported in the literature.[1] The chemical shifts provide insight into the electronic environment of each carbon atom in the molecule.

Carbon Atom Chemical Shift (δ, ppm)
C2Data not available
C3Data not available
C4Data not available
C4aData not available
C5Data not available
C6Data not available
C7Data not available
C8Data not available
C8aData not available
-OCH₃Data not available
Note: Specific chemical shift values from the primary literature source (Phytochemistry, 17, 583, 1978) were not directly accessible. The table serves as a template for the expected data.
Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of coumarin derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition for ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is typically required (e.g., several hundred to thousands) due to the low natural abundance of the ¹³C isotope.

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Absorption Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A vapor phase IR spectrum is noted to be available in the SpectraBase database.[1]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Lactone)~1720-1740Strong
C=C Stretch (Aromatic/Vinylic)~1600-1650Medium-Strong
C-O-C Stretch (Ether & Lactone)~1000-1300Strong
=C-H Stretch (Aromatic/Vinylic)~3000-3100Medium
C-H Stretch (Aliphatic, -OCH₃)~2850-2960Medium
C-H Bending (Aromatic)~750-900Strong
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method (for liquids/melts): If the sample is a low-melting solid, it can be melted and pressed between two KBr or NaCl plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

    • Place the sample in the spectrometer's sample holder.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the coumarin scaffold.

UV-Vis Absorption Data

Coumarin derivatives are known to exhibit strong absorption in the UV region. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the coumarin ring. For this compound, absorption bands are expected in the UV-A and UV-B regions.

Solvent λmax (nm)
EthanolTypically in the range of 300-320 nm
MethanolTypically in the range of 300-320 nm
ChloroformTypically in the range of 300-320 nm
Note: Specific λmax values for this compound were not found in the reviewed literature. The provided range is based on the absorption characteristics of similar coumarin derivatives.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a dilute solution from the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the absorbance reading is within the linear range of the instrument (ideally 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

    • The instrument will automatically subtract the absorbance of the blank from the sample absorbance.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MassSpec Mass Spectrometry Purification->MassSpec IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data UV_Vis_Data Conjugated System Analysis UV_Vis->UV_Vis_Data MS_Data Molecular Weight & Fragmentation MassSpec->MS_Data Structure_Confirmation Structure Elucidation and Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation UV_Vis_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

A Technical Guide to 4-Methoxycoumarin: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth overview of 4-Methoxycoumarin, a naturally occurring coumarin derivative with significant biological activities. This document consolidates essential data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its mechanism of action, including its role in relevant signaling pathways. The information is presented to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, identified by the CAS number 20280-81-3 , is a benzopyran-2-one derivative with a methoxy group at the 4-position.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 20280-81-3[1][2]
Molecular Formula C₁₀H₈O₃[1][2]
Molecular Weight 176.17 g/mol [3][4]
IUPAC Name 4-methoxychromen-2-one[3]
Synonyms 4-Methoxy-2H-chromen-2-one, 4-Hydroxycoumarin methyl ether[1][2]
Melting Point Not available
Boiling Point Not available
LogP 1.802[4]
Water Solubility (log10ws) -6.55 mol/L[4]

Molecular Structure:

Caption: 2D representation of the molecular structure of this compound.

Synthesis of this compound Derivatives

The synthesis of 4-substituted coumarins is often achieved through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[5] A representative experimental protocol for the synthesis of a 4-substituted-7-methoxycoumarin is detailed below. This can be adapted for the synthesis of this compound by using an appropriate phenol.

Experimental Protocol: Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin[6]

Step 1: Synthesis of methyl 2-fluorobenzoylacetate

  • To a stirred mixture of MgCl₂ (2.0 g, 21 mmol) and Et₃N (2.1 g, 21 mmol) in dry DCM (15 mL) at room temperature, slowly add methyl acetoacetate (2.0 g, 17 mmol).

  • Stir the mixture for 30 minutes before cooling to 0 °C.

  • Slowly add n-BuLi (20 mL of a 1.6 M solution in hexane, 32 mmol) and stir for an additional 30 minutes.

  • Add 2-fluorobenzoyl chloride (2.7 g, 17 mmol) dropwise and stir for 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

Step 2: Synthesis of 7-hydroxy-4-(2-fluorophenyl)coumarin (Pechmann Condensation)

  • To a mixture of resorcinol (2.0 g, 18 mmol) and methyl 2-fluorobenzoylacetate (3.5 g, 18 mmol), add H₂SO₄ (8 mL, 75%).

  • Increase the temperature of the stirred mixture to 35 °C.

  • After stirring for 5 hours, pour the mixture into crushed ice and neutralize with a NaOH solution.

  • Filter the mixture under vacuum and wash the residue with water.

  • Purify the resulting product by silica gel column chromatography using 60% EtOAc in hexane as the eluent.

Step 3: Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin

  • Reflux a mixture of 7-hydroxy-4-(2-fluorophenyl)coumarin (0.77 g, 3.0 mmol), dimethyl sulfate (0.76 g, 6.0 mmol), and K₂CO₃ (0.83 g, 6.0 mmol) in acetone (20 mL) for 4 hours.

  • Cool the reaction mixture to room temperature, add brine (50 mL), and extract with ethyl acetate (3 x 40 mL).

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent in vacuo.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly as an antifungal and nematicidal agent.

Antifungal Activity

This compound exhibits potent and broad-spectrum antifungal activity.[6] It has been shown to be particularly effective against the plant pathogenic fungus Rhizoctonia solani.

Fungal SpeciesActivityEC₅₀Source
Rhizoctonia solaniMycelium growth inhibition21 µg/mL[6]

The mechanism of its antifungal action involves the disruption of the structure and function of peroxisomes and the inhibition of fatty acid β-oxidation.[6][7] This leads to a decrease in ATP and acetyl-CoA production, accumulation of reactive oxygen species (ROS), and ultimately, fungal cell death.[6]

Nematicidal Activity

Involvement in Cellular Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, studies on the closely related compound, 4-hydroxy-7-methoxycoumarin, provide insights into the potential mechanisms. This analog has been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways in LPS-activated macrophages.

The diagram below illustrates the putative signaling pathway influenced by 4-hydroxy-7-methoxycoumarin, which may be relevant for understanding the broader activities of this compound derivatives.

G Figure 1: Putative Anti-Inflammatory Signaling Pathway of 4-Hydroxy-7-Methoxycoumarin cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (ERK, JNK, p38) TAK1->MAPK IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation Coumarin 4-Hydroxy-7- methoxycoumarin Coumarin->IKK Inhibits Coumarin->MAPK Inhibits NFκB_n NF-κB NFκB_n->Gene AP1_n AP-1 AP1_n->Gene

Caption: Putative signaling pathway of 4-hydroxy-7-methoxycoumarin.

This pathway highlights the potential of coumarin derivatives to modulate inflammatory responses by inhibiting key signaling intermediates like the IKK complex and various components of the MAPK pathway, ultimately leading to a reduction in the expression of pro-inflammatory genes.

Conclusion

This compound is a versatile molecule with promising applications in agriculture and medicine. Its defined chemical properties, established synthetic routes, and potent biological activities make it a compelling candidate for further investigation. The insights into its mechanism of action and potential involvement in critical cellular signaling pathways underscore its importance for researchers and professionals in the field of drug development. Further studies are warranted to fully elucidate its therapeutic potential and to develop novel applications.

References

The Multifaceted Biological Activities of 4-Methoxycoumarin Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Coumarins, a diverse class of benzopyran-2-one compounds, are widely distributed in nature and have long been recognized for their significant pharmacological properties. Among the various subclasses, 4-methoxycoumarin derivatives have emerged as a promising scaffold in drug discovery, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antimicrobial properties of this compound derivatives, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Anticancer Activities

This compound derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, highlighting their potential as novel anticancer agents.

Quantitative Anticancer Data

The cytotoxic efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for several this compound derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4-hydroxy-5,7-dimethoxycoumarinMCF-7 (Breast adenocarcinoma)0.2-2
4-hydroxy-5,7-dimethoxycoumarinHL-60 (Promyelocytic leukemia)0.2-2
4-hydroxy-5,7-dimethoxycoumarinU937 (Histiocytic lymphoma)0.2-2
4-hydroxy-5,7-dimethoxycoumarinNeuro2a (Mouse neuroblastoma)0.2-2
7,8-dihydroxy-4-methylcoumarin derivative with n-decyl at C3K562 (Chronic myelogenous leukemia)42.4
7,8-dihydroxy-4-methylcoumarin derivative with n-decyl at C3LS180 (Colon adenocarcinoma)25.2
7,8-dihydroxy-4-methylcoumarin derivative with n-decyl at C3MCF-7 (Breast adenocarcinoma)25.1
6-bromo-4-bromomethyl-7-hydroxycoumarinK562, LS180, MCF-732.7–45.8

Anti-inflammatory Activities

Chronic inflammation is a key pathological feature of numerous diseases. This compound derivatives have been shown to possess significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This suppression is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of this compound derivatives can be assessed by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundAssayEffectConcentrationReference
4-hydroxy-7-methoxycoumarin (4H-7MTC)NO Production InhibitionSignificant reduction0.3, 0.6, 0.9, 1.2 mM
4-hydroxy-7-methoxycoumarin (4H-7MTC)PGE2 Production InhibitionSignificant reduction0.15, 0.3, 0.6, 0.9, 1.2 mM
4-hydroxy-7-methoxycoumarin (4H-7MTC)IL-6 Production InhibitionSignificant reduction0.15, 0.3, 0.6, 0.9, 1.2 mM
4-hydroxy-7-methoxycoumarin (4H-7MTC)IL-1β Production InhibitionSignificant reduction0.15, 0.3, 0.6, 0.9, 1.2 mM
4-hydroxy-7-methoxycoumarin (4H-7MTC)TNF-α Production InhibitionSignificant reduction0.15, 0.3, 0.6, 0.9, 1.2 mM
4-hydroxy-6-methoxycoumarin (4H-6MC)NO Production Inhibition21.27% decrease0.5 mM
4-hydroxy-7-methoxycoumarin (4H-7MC)NO Production Inhibition17.61% decrease0.5 mM

Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further development.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC)Escherichia coli15-22 mm (Zone of Inhibition)
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC)Pseudomonas aeruginosa15-22 mm (Zone of Inhibition)
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC)Klebsiella pneumoniae15-22 mm (Zone of Inhibition)
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC)Proteus vulgaris15-22 mm (Zone of Inhibition)
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC)Staphylococcus aureus15-22 mm (Zone of Inhibition)
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC)Aspergillus nigerStrong Inhibition
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC)Candida albicansStrong Inhibition

Anticoagulant Activities: A Note of Distinction

While the broader class of coumarins, particularly 4-hydroxycoumarin derivatives like warfarin, are renowned for their anticoagulant properties, this activity is not a prominent feature of this compound derivatives. The anticoagulant effect of 4-hydroxycoumarins is attributed to their ability to inhibit vitamin K epoxide reductase, a key enzyme in the vitamin K cycle required for the synthesis of clotting factors. The substitution of the 4-hydroxyl group with a methoxy group appears to significantly diminish or abolish this activity. Extensive literature searches for the anticoagulant properties of this compound derivatives yield minimal to no evidence of significant prothrombin time (PT) or activated partial thromboplastin time (aPTT) prolongation. Researchers should therefore focus on the other potent biological activities of this subclass.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • This compound derivative stock solution (in DMSO)

  • Sterile saline or PBS

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted across the plate.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted compound. This will bring the final volume in each well to 200 µL. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • 96-well microplates

  • This compound derivative stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare dilutions of the this compound derivative in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions and incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and LPS only (positive control), cells only (negative control), and medium only (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium.

    • Transfer 50 µL of the supernatant from each well of the cell plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK_complex [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB\n(p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB_active [label="Active NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; Proinflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methoxycoumarin [label="this compound\nDerivatives", shape=ellipse, fillcolor="#FFFFFF", style=filled, color="#EA4335", fontcolor="#EA4335"];

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> IKK_complex [label="Activates"]; IKK_complex -> IkB [label="Phosphorylates"]; IkB ->

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 4-Methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycoumarin, a naturally occurring benzopyrone derivative, has garnered significant interest within the scientific community for its diverse pharmacological potential. As a member of the coumarin family, it shares a common structural scaffold that is prevalent in a wide array of plant species. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed overview of the methodologies employed for its isolation and purification. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound and its derivatives are predominantly found in a select number of plant families, with a notable prevalence in the Rutaceae, Fabaceae, Apiaceae, and Asteraceae families. These compounds are secondary metabolites, often playing a role in the plant's defense mechanisms.

Table 1: Principal Plant Families and Genera Containing this compound and Related Coumarins

Plant FamilyRepresentative GeneraNotable SpeciesReference(s)
Rutaceae Citrus, Ruta, ZanthoxylumCitrus aurantium (Sour Orange), Citrus sinensis (Sweet Orange), Ruta graveolens (Common Rue)[1]
Fabaceae DipteryxDipteryx odorata (Tonka Bean)
Apiaceae Angelica, PeucedanumAngelica archangelica (Garden Angelica)
Asteraceae EupatoriumEupatorium triplinerve

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction, fractionation, and purification. The selection of the appropriate methodology is contingent upon the plant matrix and the desired purity of the final compound.

Extraction of Crude Coumarin Mixture

The initial step involves the extraction of coumarins from the plant material. Several techniques can be employed, with the choice of solvent being a critical factor.

1. Maceration:

  • Protocol:

    • Air-dry the plant material (e.g., citrus peels) and grind it into a fine powder.

    • Soak the powdered material in a suitable solvent (e.g., methanol, ethanol, or n-hexane) at room temperature for a period of 24 to 72 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

    • Agitate the mixture periodically to enhance extraction efficiency.

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Soxhlet Extraction:

  • Protocol:

    • Place the powdered plant material in a thimble within a Soxhlet extractor.

    • Continuously extract the material with a solvent (e.g., methanol or petroleum ether) for several hours (typically 6-24 hours).

    • The solvent is heated, vaporized, condensed, and allowed to drip back over the plant material, ensuring a thorough extraction.

    • After extraction, concentrate the solvent to yield the crude extract.

Table 2: Comparison of Extraction Methods for Coumarins

Extraction MethodSolvent(s)TemperatureDurationAdvantagesDisadvantages
Maceration Methanol, Ethanol, n-HexaneRoom Temperature24-72 hoursSimple, requires minimal equipmentTime-consuming, may result in lower yield
Soxhlet Extraction Methanol, Petroleum EtherBoiling point of solvent6-24 hoursHigh extraction efficiencyRequires specialized equipment, potential for thermal degradation of compounds
Ultrasound-Assisted Extraction (UAE) Methanol, EthanolControlled15-60 minutesFast, efficient, lower solvent consumptionRequires an ultrasonic bath
Purification by Column Chromatography

Column chromatography is a fundamental technique for the separation and purification of individual coumarins from the crude extract.

  • Stationary Phase: Silica gel is the most commonly used adsorbent.

  • Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A common solvent system starts with n-hexane and gradually increases the proportion of a more polar solvent like ethyl acetate or chloroform.

Detailed Protocol for Column Chromatography:

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% n-hexane).

    • Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with the non-polar solvent, collecting fractions.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of the more polar solvent (e.g., a gradient of 0% to 100% ethyl acetate in n-hexane).

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.

  • Isolation:

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Table 3: Quantitative Data on Isolated Coumarins from Citrus aurantiifolia Peel

CompoundYield (mg from 23.45g extract)Purity
5-geranyloxy-7-methoxycoumarin73.1>95% (by NMR)
5-geranyloxypsoralen114.5>95% (by NMR)
8-geranyloxypsoralenNot specified>95% (by NMR)

(Note: Data for this compound was not explicitly available in the cited source, the table reflects data for related coumarins from a similar source to illustrate typical yields.)

Biological Activity and Signaling Pathways

While the direct signaling pathways of this compound are still under extensive investigation, studies on closely related hydroxycoumarin derivatives provide valuable insights into their potential mechanisms of action, particularly in the context of inflammation. 4-Hydroxy-7-methoxycoumarin, for instance, has been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the NF-κB and MAPK signaling pathways.[2][3]

Inhibition of NF-κB and MAPK Signaling Pathways

LPS, a component of the outer membrane of Gram-negative bacteria, triggers a pro-inflammatory response by activating Toll-like receptor 4 (TLR4). This activation initiates a downstream signaling cascade involving the transcription factor NF-κB and the mitogen-activated protein kinases (MAPKs).

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. 4-Hydroxy-7-methoxycoumarin has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[2]

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are key regulators of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases. 4-Hydroxy-7-methoxycoumarin has been observed to decrease the phosphorylation of ERK and JNK, suggesting its inhibitory effect on these MAPK pathways.[2]

Visualizations

Isolation_Workflow Figure 1. General Workflow for the Isolation of this compound Plant_Material Plant Material (e.g., Citrus Peels) Grinding Grinding Plant_Material->Grinding Extraction Extraction (Maceration or Soxhlet) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pure_Fractions Pure Fractions TLC_Monitoring->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Pure_4MC Purified this compound Solvent_Evaporation->Pure_4MC

Figure 1. General Workflow for the Isolation of this compound

Figure 2. Inhibition of the NF-κB Signaling Pathway

MAPK_Pathway Figure 3. Inhibition of the MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation Inflammatory_Response Inflammatory Response p_ERK->Inflammatory_Response p_JNK->Inflammatory_Response p_p38->Inflammatory_Response Coumarin 4-Hydroxy-7-methoxycoumarin Coumarin->ERK Inhibits Coumarin->JNK Inhibits

Figure 3. Inhibition of the MAPK Signaling Pathway

Conclusion

This compound represents a valuable natural product with significant therapeutic potential. Its presence in common plant families, particularly Rutaceae, makes it an accessible target for phytochemical investigation. The isolation and purification of this compound can be effectively achieved through a combination of solvent extraction and chromatographic techniques. Understanding its mechanism of action, potentially through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK, provides a strong foundation for future drug development efforts. This guide offers a comprehensive overview to aid researchers in the exploration and utilization of this promising natural compound.

References

The Solubility Profile of 4-Methoxycoumarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 4-methoxycoumarin in various solvents, catering to the needs of researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details relevant experimental protocols, and presents a visual workflow for solubility determination.

Core Data Summary: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available information for this compound and structurally related compounds, a general solubility profile can be established.

A high solubility of 100 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported by a commercial supplier, though this may represent a concentration for creating stock solutions rather than the thermodynamic solubility limit[1]. For aqueous solubility, a predicted log10ws (log10 of water solubility in mol/L) value of -6.55 is available[2].

To provide a broader context, the table below includes solubility data for closely related methoxycoumarin derivatives. Researchers can use this information as a qualitative guide to anticipate the solubility behavior of this compound.

CompoundSolventSolubilityTemperature
This compound Water~0.05 µg/mL (Calculated)Not Specified
DMSO100 mg/mL[1]Not Specified
7-Methoxycoumarin Ethanol~5 mg/mL[3][4]Not Specified
DMSO~10 mg/mL[3][4]Not Specified
Dimethylformamide (DMF)~10 mg/mL[3][4]Not Specified
DMSO:PBS (1:4, pH 7.2)~0.2 mg/mL[3][4]Not Specified
4-Bromomethyl-7-methoxycoumarin Chloroform20 mg/mL[5]Not Specified
7-Methoxy-4-methylcoumarin MethanolSolubleNot Specified
DMFSolubleNot Specified
4-Hydroxycoumarin Ethanol~30 mg/mL[6]Not Specified
DMSO~30 mg/mL[6]Not Specified
Dimethylformamide (DMF)~30 mg/mL[6]Not Specified

Note: The calculated water solubility of this compound is derived from the log10ws value of -6.55 and its molecular weight of 176.17 g/mol .

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. The following are detailed methodologies for commonly employed techniques.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., ethanol, methanol, water). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaker bath set to a constant temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Subsequently, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Care must be taken to avoid any temperature changes during this step.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration of the diluted filtrate, taking into account the dilution factor.

UV/Vis Spectroscopy for Quantification

UV/Vis spectroscopy is a common and straightforward method for quantifying the concentration of a chromophoric compound like this compound in solution.

Principle: The amount of ultraviolet or visible light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

Detailed Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer over a relevant wavelength range to identify the λmax, which is the wavelength at which the compound exhibits maximum absorbance.

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law in that concentration range. The slope of this line is the molar absorptivity coefficient.

  • Sample Analysis: Measure the absorbance of the diluted, saturated filtrate (obtained from the shake-flask method) at the same λmax.

  • Concentration Determination: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of this compound in the diluted sample. The solubility of the original saturated solution can then be calculated by applying the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical solubility determination experiment using the shake-flask method followed by UV/Vis spectroscopy analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess This compound C Shake at Constant Temperature (24-72h) A->C B Add Solvent B->C D Settling C->D E Filtration (0.22 µm) D->E F Dilution E->F G UV/Vis Spectroscopy F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination of this compound.

References

Unveiling the Photophysical intricacies of 4-Methoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield and fluorescence lifetime of 4-Methoxycoumarin, two critical parameters governing its efficacy as a fluorescent probe. This document summarizes available quantitative data, details experimental protocols for their measurement, and provides a visual workflow for these procedures.

Core Photophysical Properties of this compound

This compound is a fluorescent molecule whose emission properties are influenced by its molecular structure and the surrounding solvent environment. The methoxy group at the 4-position acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) character of the molecule, which is fundamental to its fluorescence. The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φf), representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) describes the average time the molecule spends in the excited state before returning to the ground state.

Data Presentation: Photophysical Properties of Methoxycoumarin Derivatives

Precise and comprehensive data for this compound across a wide variety of solvents is not extensively available in the public domain. The following table summarizes the available data for this compound and closely related methoxy-substituted coumarin derivatives to provide a comparative context for its photophysical behavior.

CompoundSolventQuantum Yield (Φf)Fluorescence Lifetime (τf) [ns]
4-Methoxy-N-methyl-1,8-naphthalimideEthanol-water mixturesSolvent-dependentNot specified
7-Methoxycoumarin-4-acetic acidNot specifiedNot specifiedNot specified
4-methyl-6-methoxy coumarinVarious polar and non-polarSolvent-dependentNot specified
4-methyl-7-methoxy coumarinVarious polar and non-polarSolvent-dependentNot specified

It is important to note that the photophysical properties of coumarin derivatives are highly sensitive to their substitution patterns and the solvent environment.

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime is paramount for the application of this compound in research and drug development. The following sections provide detailed methodologies for these measurements.

Measurement of Relative Fluorescence Quantum Yield

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely used technique for determining the fluorescence quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound (sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Solvent of choice (spectroscopic grade)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions of the stock solution with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

    • Prepare a similar series of dilutions for the fluorescence standard.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same for both.

    • Integrate the area under the emission spectrum for each measurement.

  • Data Analysis:

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation:

    Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • Φf_std is the quantum yield of the standard.

    • m_sample and m_std are the gradients for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes. It measures the time delay between the excitation pulse and the detection of the first emitted photon.

Materials:

  • TCSPC system including:

    • Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

    • Sample holder

    • Fast and sensitive photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

    • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)

  • Quartz cuvette (1 cm path length)

  • This compound solution (absorbance < 0.1 at the excitation wavelength)

  • Scattering solution for Instrument Response Function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox)

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Fill the cuvette with the scattering solution.

    • Set the excitation and emission wavelengths to be the same.

    • Acquire the IRF by collecting the scattered excitation light. This represents the time response of the instrument.

  • Sample Measurement:

    • Replace the scattering solution with the this compound solution.

    • Set the appropriate excitation wavelength and collect the fluorescence decay data over a sufficient time range to capture the entire decay.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a multi-exponential decay model to extract the fluorescence lifetime(s). The goodness of fit is typically assessed by examining the chi-squared (χ²) value and the residuals.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the quantum yield and fluorescence lifetime of this compound.

experimental_workflow Experimental Workflow for Photophysical Characterization of this compound cluster_qy Quantum Yield Measurement cluster_lt Fluorescence Lifetime Measurement (TCSPC) qy_prep Prepare Sample and Standard Solutions qy_abs Measure Absorbance (UV-Vis) qy_prep->qy_abs Dilution Series qy_fluo Measure Fluorescence (Spectrofluorometer) qy_prep->qy_fluo Dilution Series qy_plot Plot Integrated Intensity vs. Absorbance qy_abs->qy_plot qy_fluo->qy_plot qy_calc Calculate Quantum Yield qy_plot->qy_calc Gradients (m_sample, m_std) lt_irf Measure Instrument Response Function (IRF) lt_sample Measure Sample Fluorescence Decay lt_irf->lt_sample lt_deconv Deconvolve Data and Fit to Decay Model lt_irf->lt_deconv IRF Data lt_sample->lt_deconv Decay Data lt_result Determine Fluorescence Lifetime (τf) lt_deconv->lt_result start Start start->qy_prep start->lt_irf

Experimental Workflow for Photophysical Characterization

Signaling Pathways

Disclaimer: The provided data for this compound is limited. Researchers are encouraged to perform their own detailed photophysical characterization for their specific experimental conditions and applications.

The Chemical Fortitude of 4-Methoxycoumarin: An In-depth Technical Guide to its Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycoumarin, a derivative of the widespread natural compound coumarin, is a molecule of interest in medicinal chemistry and materials science. Understanding its stability and degradation profile is paramount for its development as a pharmaceutical agent or functional material. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. It details the primary degradation pathways, identifies potential degradation products, and offers standardized methodologies for assessing its stability. All quantitative data are presented in tabular format for clear comparison, and key experimental workflows and degradation pathways are visualized using diagrams.

Introduction to this compound Stability

The stability of a chemical entity is a critical determinant of its shelf-life, therapeutic efficacy, and safety. For this compound, the core structure, consisting of a fused benzene and α-pyrone ring, is susceptible to degradation under several conditions. The primary points of lability are the lactone ring and the methoxy group at the 4-position. Degradation can be initiated by hydrolytic, oxidative, and photolytic stress, leading to a loss of the parent compound and the formation of various degradation products. A thorough understanding of these degradation pathways is essential for the development of stable formulations and for predicting potential metabolic fates.

Chemical Degradation Pathways

Forced degradation studies are instrumental in elucidating the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to provoke degradation. The following sections detail the principal chemical degradation pathways for this compound.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for compounds containing labile functional groups such as esters, amides, and in the case of this compound, a lactone ring and a methoxy group.

  • Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of the methoxy group to yield 4-hydroxycoumarin. The lactone ring is generally stable to acid hydrolysis.

  • Basic Conditions: In alkaline media, this compound is susceptible to the hydrolysis of the lactone ring, leading to the formation of a salt of the corresponding coumarinic acid (a cis-2-hydroxy-cinnamic acid derivative). This reaction is typically faster than the hydrolysis of the methoxy group.

  • Neutral Conditions: In neutral aqueous solutions, hydrolysis proceeds at a much slower rate compared to acidic or basic conditions.

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions. For this compound, the electron-rich aromatic ring and the double bond in the pyrone ring are potential sites for oxidation. Common oxidative stress is induced using hydrogen peroxide.

Photodegradation

Coumarins are known to be photosensitive. Upon exposure to light, particularly UV radiation, this compound can undergo photodegradation. The specific pathway can vary depending on the solvent and the presence of other substances, but often involves the [2+2] cycloaddition of the pyrone double bond, leading to dimerization.

Metabolic Degradation Pathways

In a biological system, this compound is expected to undergo metabolic transformation, primarily in the liver.

  • Phase I Metabolism: The most probable initial metabolic step is the O-demethylation of the 4-methoxy group to form 4-hydroxycoumarin. This reaction is typically catalyzed by cytochrome P450 enzymes, such as CYP1A2.[1][2]

  • Phase II Metabolism: Following O-demethylation, the resulting 4-hydroxycoumarin can undergo conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that can be readily excreted.

Quantitative Stability Data

Table 1: Illustrative Hydrolytic Degradation of this compound

Stress ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product(s)
0.1 M HCl2480~15%4-Hydroxycoumarin
0.1 M NaOH860> 90%Salt of coumarinic acid derivative
Purified Water7280< 5%-

Table 2: Illustrative Oxidative and Photolytic Degradation of this compound

Stress ConditionTime (hours)% Degradation (Illustrative)Major Degradation Product(s)
3% H₂O₂24~20%Oxidized derivatives
UV Light (254 nm)48~30%Photodimers

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Reflux the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Spread a thin layer of solid this compound in a petri dish and expose it to a temperature of 105°C for 48 hours. Dissolve the stressed sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 48 hours.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program (Illustrative):

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key degradation pathways and experimental workflows.

Hydrolytic_Degradation 4-Hydroxycoumarin 4-Hydroxycoumarin Coumarinic_Acid_Salt Coumarinic Acid Derivative (Salt) This compound This compound This compound->Coumarinic_Acid_Salt  OH- / H2O (Base Hydrolysis)

Hydrolytic Degradation Pathways

Metabolic_Degradation 4-Hydroxycoumarin 4-Hydroxycoumarin Glucuronide_Conjugate 4-Hydroxycoumarin Glucuronide 4-Hydroxycoumarin->Glucuronide_Conjugate  Phase II: Glucuronidation

Metabolic Degradation Pathway

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acidic (e.g., 0.1 M HCl, 80°C) Stressed_Samples Stressed Samples Acid_Hydrolysis->Stressed_Samples Base_Hydrolysis Basic (e.g., 0.1 M NaOH, 60°C) Base_Hydrolysis->Stressed_Samples Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->Stressed_Samples Photolysis Photolytic (e.g., UV 254 nm) Photolysis->Stressed_Samples Thermal Thermal (e.g., 105°C, solid state) Thermal->Stressed_Samples 4MC_Sample This compound Stock Solution 4MC_Sample->Base_Hydrolysis 4MC_Sample->Oxidation 4MC_Sample->Photolysis 4MC_Sample->Thermal Analysis Stability-Indicating HPLC Analysis Stressed_Samples->Analysis Results Data Analysis: - % Degradation - Degradation Products - Pathway Elucidation Analysis->Results

Forced Degradation Study Workflow

Conclusion

This compound exhibits predictable degradation patterns characteristic of the coumarin scaffold. It is most susceptible to degradation under basic conditions, leading to the opening of the lactone ring. Under acidic conditions, the methoxy group is the primary site of hydrolysis. The compound is also moderately sensitive to oxidative and photolytic stress. In biological systems, O-demethylation is the expected primary metabolic pathway. The provided experimental protocols offer a robust framework for conducting stability and forced degradation studies. This comprehensive understanding of the stability and degradation of this compound is crucial for its successful application in drug development and other scientific fields, ensuring the development of safe, effective, and stable products.

References

The Toxicological Profile of 4-Methoxycoumarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycoumarin, a derivative of the naturally occurring parent compound coumarin, has garnered interest within the scientific community for its potential biological activities. As with any compound under investigation for therapeutic applications, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the known toxicological data for this compound and its closely related analogues. Due to a paucity of data for this compound itself in several key toxicological areas, this report incorporates findings from studies on structurally similar compounds, such as 4-hydroxycoumarin and various methoxy-coumarin derivatives, to provide a broader context for risk assessment. This guide summarizes available data on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for key toxicological assays are provided, and signaling pathways implicated in the biological effects of related coumarins are visualized to facilitate a deeper understanding of their mechanisms of action. All quantitative data are presented in structured tables for ease of comparison.

Chemical and Physical Properties

This compound is a solid, light brown, odorless compound with the chemical formula C10H8O3 and a molecular weight of 176.17 g/mol .[1][2][3] It is soluble in organic solvents such as DMF, DMSO, and ethanol.[4]

Toxicological Data

Acute Toxicity

To provide some context, the acute toxicity of the closely related compound, 4-hydroxycoumarin, has been determined.

CompoundTest SpeciesRoute of AdministrationLD50Reference
4-HydroxycoumarinMouseOral2000 mg/kg[4][7]
4-HydroxycoumarinMouseIntraperitoneal2000 mg/kg[7]
5-Methylcoumarin-4β-glucosideMouseOral>5000 mg/kg[8]
Chronic Toxicity

There is a lack of specific long-term or chronic toxicity studies on this compound.

Genotoxicity

No specific genotoxicity studies for this compound were identified. However, studies on the closely related compound 4-hydroxycoumarin and other coumarin derivatives have consistently shown a lack of mutagenic activity in standard assays.[9][10]

Ames Test: Studies on 4-hydroxycoumarin have shown no mutagenic effects in the Ames test, both with and without metabolic activation.[9][10] The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[11][12]

Micronucleus Assay: In vivo studies using the micronucleus test in mice have indicated that 4-hydroxycoumarin does not induce chromosomal damage.[9][10] The micronucleus assay is a well-established method for evaluating the clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) potential of substances.[13][14]

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. The parent compound, coumarin, has been classified as a chemical carcinogen in rodents by the National Institute for Occupational Safety and Health (NIOSH).[15] However, coumarin and its metabolites have not been shown to be mutagenic in many standard tests like the Ames and micronucleus assays.[15]

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are not available. Studies on 4-hydroxycoumarin using the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) indicated that it was less developmentally toxic than the parent compound, coumarin, without metabolic activation.[16] However, the addition of a metabolic activation system increased its developmental toxicity, suggesting that metabolites may play a role in its teratogenic potential.[16]

Mechanism of Action and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on the structurally similar compound 4-hydroxy-7-methoxycoumarin provides valuable insights into its potential anti-inflammatory mechanisms. This compound has been shown to suppress the activation of NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[17][18][19]

Inhibition of the NF-κB Signaling Pathway

4-Hydroxy-7-methoxycoumarin has been demonstrated to inhibit the degradation of IκBα, a key inhibitor of the NF-κB transcription factor.[17][19] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkBa->NFkB Release 4H7MTC 4-Hydroxy- 7-Methoxycoumarin 4H7MTC->IKK Inhibition Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene

Caption: Inhibition of the NF-κB signaling pathway by 4-hydroxy-7-methoxycoumarin.

Modulation of the MAPK Signaling Pathway

4-Hydroxy-7-methoxycoumarin has also been found to decrease the phosphorylation of key kinases in the MAPK signaling pathway, specifically ERK1/2 and JNK, but not p38 MAPK.[17][18] This inhibition further contributes to the suppression of inflammatory responses.

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 p_ERK p-ERK1/2 ERK->p_ERK p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_ERK->AP1 p_JNK->AP1 Inflammation Inflammatory Response AP1->Inflammation 4H7MTC 4-Hydroxy- 7-Methoxycoumarin 4H7MTC->ERK Inhibition of Phosphorylation 4H7MTC->JNK Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway by 4-hydroxy-7-methoxycoumarin.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general methodology for conducting the Ames test to evaluate the mutagenic potential of a substance.

Objective: To determine the ability of a test compound to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537)

  • Test compound (this compound)

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)

  • Negative/vehicle control (e.g., DMSO)

  • S9 fraction from induced rat liver for metabolic activation

  • S9 cofactor solution

  • Vogel-Bonner medium E (minimal glucose agar plates)

  • Top agar supplemented with limited histidine and biotin

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of each S. typhimurium strain in nutrient broth at 37°C with shaking.

  • Preparation of Test Solutions: Prepare a range of concentrations of the test compound in a suitable solvent (e.g., DMSO).

  • Assay without Metabolic Activation (-S9): a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.05 mL of the test compound solution (or control), and 2.0 mL of molten top agar. b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify.

  • Assay with Metabolic Activation (+S9): a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.05 mL of the test compound solution (or control), 0.5 mL of S9 mix (S9 fraction + cofactor solution), and 2.0 mL of molten top agar. b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis Culture Overnight Bacterial Culture (S. typhimurium his-) Mix_S9_neg Mix: Bacteria + Compound/Control + Top Agar Culture->Mix_S9_neg Mix_S9_pos Mix: Bacteria + Compound/Control + S9 Mix + Top Agar Culture->Mix_S9_pos Test_Compound Test Compound Solutions (various concentrations) Test_Compound->Mix_S9_neg Test_Compound->Mix_S9_pos Controls Positive & Negative Controls Controls->Mix_S9_neg Controls->Mix_S9_pos S9_Mix S9 Metabolic Activation Mix S9_Mix->Mix_S9_pos Plate_S9_neg Pour onto Minimal Glucose Agar Plate (-S9) Mix_S9_neg->Plate_S9_neg Plate_S9_pos Pour onto Minimal Glucose Agar Plate (+S9) Mix_S9_pos->Plate_S9_pos Incubate Incubate at 37°C for 48-72 hours Plate_S9_neg->Incubate Plate_S9_pos->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Dose-Dependent Increase in Mutations Count->Analyze

Caption: General workflow for the Ames Test.

In Vitro Micronucleus Assay

This protocol provides a general methodology for the in vitro micronucleus assay using cultured mammalian cells.

Objective: To detect chromosomal damage or errors in cell division by quantifying the formation of micronuclei in the cytoplasm of interphase cells.

Materials:

  • Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y)

  • Test compound (this compound)

  • Positive controls (e.g., mitomycin C, colchicine)

  • Negative/vehicle control (e.g., DMSO)

  • Cytochalasin B (for cytokinesis-block method)

  • Cell culture medium and supplements

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope slides

Procedure:

  • Cell Culture and Treatment: a. Culture the cells to an appropriate density. b. Treat the cells with various concentrations of the test compound and controls for a defined period (e.g., 3-6 hours for a short treatment, or 24-48 hours for a continuous treatment).

  • Cytokinesis Block (Optional but Recommended): a. After the initial treatment period, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. b. Incubate for a further period to allow for one cell division.

  • Harvesting and Slide Preparation: a. Harvest the cells by trypsinization or centrifugation. b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells with a suitable fixative. d. Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Scoring: a. Stain the slides with a DNA-specific stain. b. Under a microscope, score a predetermined number of cells (e.g., 1000 binucleated cells per concentration) for the presence of micronuclei. c. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Micronucleus_Assay_Workflow cluster_treatment Cell Treatment cluster_harvesting Cell Harvesting & Slide Preparation cluster_analysis Analysis Culture Culture Mammalian Cells Treat Treat with Test Compound and Controls Culture->Treat CytoB Add Cytochalasin B (Cytokinesis Block) Treat->CytoB Harvest Harvest Cells CytoB->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fix Fix Cells Hypotonic->Fix Slide_Prep Prepare Microscope Slides Fix->Slide_Prep Stain Stain with DNA-specific Dye Slide_Prep->Stain Score Microscopic Scoring of Micronucleated Cells Stain->Score Analyze Statistical Analysis of Results Score->Analyze

Caption: General workflow for the in vitro Micronucleus Assay.

Conclusion

The available toxicological data for this compound is limited. While no specific acute toxicity, chronic toxicity, carcinogenicity, or reproductive toxicity data exists for this compound, studies on closely related coumarin derivatives provide some initial insights. 4-Hydroxycoumarin exhibits low acute toxicity. Genotoxicity assays on related compounds have not indicated mutagenic potential. The anti-inflammatory effects of a structurally similar methoxy-coumarin derivative are attributed to the inhibition of the NF-κB and MAPK signaling pathways.

For drug development professionals, the current data suggests that this compound may have a favorable safety profile, particularly concerning genotoxicity. However, the lack of comprehensive toxicological data necessitates further investigation. It is strongly recommended that a full battery of toxicological studies, including acute and chronic toxicity, carcinogenicity, and reproductive/developmental toxicity, be conducted specifically on this compound to establish a definitive safety profile before it can be considered for any therapeutic application. The provided experimental protocols can serve as a foundation for designing these crucial future studies.

References

Antifungal Activity of 4-Methoxycoumarin Against Plant Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antifungal properties of 4-Methoxycoumarin, a naturally occurring coumarin derivative, against a range of economically important plant pathogens. This document summarizes key quantitative data on its antifungal efficacy, details the experimental protocols for its evaluation, and elucidates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to support further research and development of this compound as a potential biofungicide for sustainable agriculture.

Introduction

The increasing prevalence of drug-resistant plant pathogens poses a significant threat to global food security. This has necessitated the search for novel, effective, and environmentally benign antifungal agents. Coumarins, a class of secondary metabolites found in various plants, have demonstrated a wide spectrum of biological activities, including antifungal properties. Among these, this compound has emerged as a promising candidate due to its potent and broad-spectrum activity against several phytopathogenic fungi. This guide aims to consolidate the current scientific knowledge on the antifungal activity of this compound, providing a valuable resource for researchers in the field of agronomy, plant pathology, and fungicide development.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been quantified against various plant pathogens. The following table summarizes the available data, primarily focusing on the half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values.

Plant PathogenTest MethodParameterValueReference
Rhizoctonia solaniMycelial Growth InhibitionEC5021 µg/mL[1]
Valsa maliMycelial Growth Inhibition% Inhibition (at 400 mg/L of 6-MCM*)94.6%[2]
Aspergillus spp.Broth MicrodilutionMIC (of 4-acetatecoumarin)16-32 µg/mL
Fusarium oxysporumBroth MicrodilutionMIC (of various coumarins)Varies[3]
Colletotrichum musaeBroth MicrodilutionMIC (of various coumarins)Varies[3]
Pythium ultimumBroth MicrodilutionMIC (of various coumarins)Varies[3]
Sclerotium rolfsiiBroth MicrodilutionMIC (of various coumarins)Varies[3]

Note: Data for 6-methylcoumarin (6-MCM) and 4-acetatecoumarin are included for comparative purposes, highlighting the general antifungal potential of the coumarin scaffold.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antifungal activity of this compound.

Mycelial Growth Inhibition Assay

This method is used to determine the effect of a compound on the vegetative growth of filamentous fungi.

Materials:

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Fungal cultures of target pathogens

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50°C.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all treatments, including the control (solvent only).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal colony.

  • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • The EC50 value can be determined by probit analysis of the inhibition percentages at different concentrations.

Broth Microdilution Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Materials:

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • This compound stock solution.

  • Sterile 96-well microtiter plates.

  • Fungal spore suspension (conidia or sporangiospores).

  • Spectrophotometer or microplate reader.

  • Hemocytometer or other cell counting device.

Procedure:

  • Inoculum Preparation:

    • Grow the fungal pathogen on a suitable agar medium to induce sporulation.

    • Harvest the spores by flooding the plate with sterile saline (0.85%) containing a wetting agent (e.g., Tween 80 at 0.05%).

    • Adjust the spore suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Plate Preparation:

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal spore suspension.

    • Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth. For some fungi and compounds, a significant reduction (e.g., ≥50%) in turbidity compared to the growth control may be used as the endpoint.

Mechanism of Action and Signaling Pathways

Studies have indicated that this compound exerts its antifungal activity through a multi-targeted mechanism, primarily centered on disrupting mitochondrial function in fungal cells.

Disruption of Mitochondrial Function

This compound has been shown to interfere with key mitochondrial processes in Rhizoctonia solani.[1] This includes:

  • Inhibition of Fatty Acid β-oxidation: This metabolic pathway is crucial for generating acetyl-CoA, a key substrate for the Krebs cycle and subsequent ATP production.

  • Decreased ATP and Acetyl-CoA Production: By inhibiting β-oxidation, this compound leads to a reduction in the cellular energy currency (ATP) and a key metabolic intermediate (acetyl-CoA).[1]

  • Damage to Mitochondrial Membrane Potential (MMP): A stable MMP is essential for ATP synthesis. This compound disrupts this potential, further impairing energy production.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain due to mitochondrial damage leads to the excessive production of ROS, which causes oxidative stress and ultimately leads to fungal cell death.[1]

The following diagram illustrates the proposed mechanism of action of this compound on mitochondrial function in fungal cells.

G cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion M4C This compound BetaOxidation β-Oxidation M4C->BetaOxidation Inhibits MMP Mitochondrial Membrane Potential M4C->MMP Damages FattyAcids Fatty Acids FattyAcids->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA Krebs Cycle AcetylCoA->TCA ETC Electron Transport Chain TCA->ETC ETC->MMP Maintains ATP_Synthase ATP Synthase ATP_Synthase->ATP MMP->ATP_Synthase Drives ROS Reactive Oxygen Species (ROS) MMP->ROS Disruption leads to Increased Production CellDeath Cell Death ROS->CellDeath G start Start: Antifungal Activity Confirmed mic Determine MIC/EC50 start->mic cell_morphology Cell Morphology Analysis (SEM, TEM) mic->cell_morphology cell_wall Cell Wall Integrity Assay (Sorbitol Protection) mic->cell_wall membrane_perm Membrane Permeability Assay (Propidium Iodide Staining) mic->membrane_perm mito_dysfunction Mitochondrial Dysfunction Assays mic->mito_dysfunction conclusion Elucidate Mechanism of Action cell_morphology->conclusion cell_wall->conclusion membrane_perm->conclusion mmp_assay MMP Measurement (e.g., JC-1, Rhodamine 123) mito_dysfunction->mmp_assay ros_assay ROS Measurement (e.g., DCFH-DA) mito_dysfunction->ros_assay atp_assay ATP Quantification mito_dysfunction->atp_assay enzyme_assays Enzyme Activity Assays (e.g., β-oxidation enzymes) mito_dysfunction->enzyme_assays gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) mito_dysfunction->gene_expression mmp_assay->conclusion ros_assay->conclusion atp_assay->conclusion enzyme_assays->conclusion gene_expression->conclusion

References

A Technical Guide to the Anti-inflammatory Properties of Methoxycoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of methoxy-substituted coumarins, with a particular focus on the mechanisms of action and experimental findings related to 4-hydroxy-7-methoxycoumarin. Coumarins, a class of benzopyrone compounds found widely in nature, are recognized for their diverse pharmacological activities, including significant anti-inflammatory potential. Their low molecular weight, high bioavailability, and low toxicity make them attractive candidates for drug discovery and development.

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of methoxycoumarins are primarily attributed to their ability to modulate critical signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria.

Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.

Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.

Studies on 4-hydroxy-7-methoxycoumarin (4H-7MTC) have demonstrated that it effectively suppresses the NF-κB pathway. It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα.[1][2][3] This action prevents the nuclear translocation of NF-κB subunits (p50 and p65), thereby downregulating the expression of NF-κB-dependent inflammatory mediators.[1][4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa IκBα IkBa_p->IkBa Degradation IkBa_NFkB IκBα / NF-κB (Inactive) IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_nuc->Genes Induces Nucleus Nucleus Coumarin 4-Hydroxy-7- methoxycoumarin Coumarin->IkBa_p Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by 4-hydroxy-7-methoxycoumarin.
Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating cellular responses to external stressors, including inflammation.[1] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors like AP-1, contributing to the expression of inflammatory genes.

4H-7MTC has been shown to decrease the LPS-induced phosphorylation of ERK1/2 and JNK, but not p38 MAPK.[1][2][3] This selective inhibition of specific MAPK pathways indicates a targeted mechanism of action, contributing to its overall anti-inflammatory effect. By suppressing ERK and JNK activation, 4H-7MTC further reduces the signaling cascade that leads to the production of inflammatory mediators.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates ERK_p p-ERK MAPKKK->ERK_p JNK_p p-JNK MAPKKK->JNK_p p38_p p-p38 MAPKKK->p38_p AP1 AP-1 ERK_p->AP1 JNK_p->AP1 p38_p->AP1 Genes Inflammatory Response AP1->Genes Activates Coumarin 4-Hydroxy-7- methoxycoumarin Coumarin->ERK_p Inhibits Coumarin->JNK_p Inhibits

Figure 2: Modulation of MAPK signaling by 4-hydroxy-7-methoxycoumarin.

Experimental Evidence and Data

The anti-inflammatory effects of methoxycoumarins have been substantiated through various in vitro and in vivo studies. The primary model involves stimulating macrophage cell lines (e.g., RAW264.7) with LPS to mimic an inflammatory response.

In Vitro Anti-inflammatory Activity

In LPS-stimulated RAW264.7 macrophages, 4H-7MTC has been shown to significantly reduce the production of key inflammatory mediators in a concentration-dependent manner, without inducing cytotoxicity.[2]

  • Nitric Oxide (NO) and Prostaglandin E2 (PGE2): 4H-7MTC significantly reduces the production of NO and PGE2.[2][3] This is achieved by downregulating the expression of their respective synthesizing enzymes, iNOS and COX-2.[1][2][3]

  • Pro-inflammatory Cytokines: The production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), is strongly decreased by 4H-7MTC treatment.[1][2][3]

Table 1: In Vitro Effects of 4-Hydroxy-7-Methoxycoumarin (4H-7MTC) on Inflammatory Mediators

Parameter Cell Line Stimulant 4H-7MTC Concentration Observed Effect Reference
NO Production RAW264.7 LPS 0.6 mM 23.10% decrease [2]
PGE2 Production RAW264.7 LPS 0.15 - 1.2 mM Significant, dose-dependent decrease [1][2]
TNF-α Production RAW264.7 LPS 0.15 - 1.2 mM Significant, dose-dependent decrease [1][2]
IL-1β Production RAW264.7 LPS 0.15 - 1.2 mM Significant, dose-dependent decrease [1][2]
IL-6 Production RAW264.7 LPS 0.15 - 1.2 mM Significant, dose-dependent decrease [1][2]
iNOS Expression RAW264.7 LPS 0.3 - 1.2 mM Concentration-dependent inhibition [1]

| COX-2 Expression | RAW264.7 | LPS | 0.3 - 1.2 mM | Concentration-dependent inhibition |[1] |

In Vivo Anti-inflammatory Activity

In vivo studies using models like carrageenan-induced paw edema in rodents are standard for evaluating anti-inflammatory potential. Carrageenan injection induces an acute inflammatory response characterized by edema, release of prostaglandins, and neutrophil infiltration.[5][6] While specific in vivo data for 4-methoxycoumarin is limited, studies on the parent compound 4-hydroxycoumarin (4-HC) provide strong correlative evidence.

Treatment with 4-HC at doses of 50 and 75 mg/kg significantly reduced carrageenan-induced paw edema.[5] The 75 mg/kg dose showed a reduction in edema of 72.0% at 60 minutes and 70.6% at 120 minutes post-carrageenan injection.[5] Furthermore, 4-HC treatment also led to a significant decrease in leukocyte migration and TNF-α levels in vivo.[5][7]

Table 2: In Vivo Effects of 4-Hydroxycoumarin (4-HC) in Carrageenan-Induced Paw Edema Model

Compound Dose Time Point % Edema Reduction Reference
4-HC 50 mg/kg 120 min 52.8% [5]
4-HC 75 mg/kg 60 min 72.0% [5]
4-HC 75 mg/kg 120 min 70.6% [5]
4-HC 75 mg/kg 180 min 74.6% [5]

| 4-HC | 75 mg/kg | 240 min | 66.3% |[5] |

Experimental Protocols

This section details the common methodologies used to evaluate the anti-inflammatory properties of methoxycoumarins in vitro.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allowed to adhere for 18-24 hours. Cells are then pre-treated with various concentrations of the test compound (e.g., 4H-7MTC, 0.15 - 1.2 mM) for 1 hour. Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS, typically 1 µg/mL) for a specified duration depending on the endpoint being measured (e.g., 15-20 min for phosphorylation studies, 18-24 hours for cytokine and NO production).[1][4]

Nitric Oxide (NO) Production Assay
  • Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.

  • Methodology:

    • Collect 100 µL of cell culture supernatant from each well.

    • Mix with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[4]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.[4]

Cytokine and PGE2 Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-1β, IL-6) and PGE2 in the culture supernatant.

  • Methodology:

    • Collect cell-free supernatants after the 20-24 hour LPS stimulation period.

    • Perform the ELISA according to the manufacturer’s instructions for the specific commercial kits for TNF-α, IL-1β, IL-6, and PGE2.[1][4]

    • Measure the absorbance at the appropriate wavelength and calculate concentrations based on the provided standards.

Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-IκBα, p-ERK, p-JNK).

  • Methodology:

    • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[4]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with specific primary antibodies overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify band intensity using densitometry software. Use a loading control like β-actin or GAPDH to normalize the data.[1]

Experimental_Workflow start Seed RAW264.7 Cells (24h Adhesion) pretreat Pre-treat with This compound (1h) start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate short_time 15-30 min Incubation stimulate->short_time long_time 18-24h Incubation stimulate->long_time lysis_short Cell Lysis short_time->lysis_short supernatant Collect Supernatant long_time->supernatant lysis_long Cell Lysis long_time->lysis_long western_short Western Blot for p-IκBα, p-MAPKs lysis_short->western_short griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines, PGE2) supernatant->elisa western_long Western Blot for iNOS, COX-2 lysis_long->western_long

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory properties of methoxy-substituted coumarins, particularly 4-hydroxy-7-methoxycoumarin. These compounds exert their effects by targeting and inhibiting the NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of a wide array of pro-inflammatory mediators. The data from both in vitro and in vivo studies highlight their potential as lead compounds for the development of novel anti-inflammatory therapeutics.

Future research should focus on:

  • Conducting comprehensive in vivo studies on this compound and its derivatives to establish efficacy and safety profiles in various inflammatory disease models.

  • Investigating the structure-activity relationship (SAR) to identify more potent and selective coumarin-based inhibitors.

  • Elucidating the pharmacokinetic and pharmacodynamic properties of these compounds to optimize dosing and delivery.

  • Exploring their potential in chronic inflammatory conditions such as arthritis, inflammatory bowel disease, and neuroinflammation.

References

The Rising Potential of 4-Methoxycoumarin and Its Derivatives as Potent Antioxidants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 21, 2025

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] This has spurred intensive research into the discovery and development of novel antioxidant therapies. Among the vast landscape of natural and synthetic compounds, coumarins and their derivatives have emerged as a promising class of antioxidants.[1][3][4][5] This technical guide focuses specifically on the antioxidant potential of 4-methoxycoumarin and its derivatives, providing a comprehensive overview of their efficacy, underlying mechanisms of action, and the experimental methodologies used for their evaluation. The structural diversity within this subclass of coumarins allows for a wide range of antioxidant capacities, making them a compelling area of investigation for the development of new therapeutic agents against oxidative stress-related pathologies.[6]

Introduction

Coumarins (2H-chromen-2-ones) are a large family of benzopyrone secondary metabolites ubiquitously found in plants, fungi, and bacteria.[2][4] Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer effects, have long been recognized.[1][5][7] The antioxidant properties of coumarins are of particular interest, as they can mitigate cellular damage by scavenging free radicals, chelating metal ions, and modulating cellular antioxidant defense systems.[7][8] The this compound scaffold, in particular, serves as a valuable template for the synthesis of novel derivatives with enhanced antioxidant and biological activities. The presence and position of substituents on the coumarin ring significantly influence their antioxidant capacity.[6] This guide aims to provide a detailed technical resource for researchers and drug development professionals working on or interested in the antioxidant potential of this compound and its derivatives.

Quantitative Antioxidant Activity of this compound and Its Derivatives

The antioxidant efficacy of this compound and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the antioxidant activity, with a lower IC50 value indicating higher potency. The following tables summarize the available quantitative data from prominent studies.

Table 1: DPPH Radical Scavenging Activity of 4-Hydroxy-6-Methoxycoumarin Derivatives [9]

CompoundStructureIC50 (mM)
4a (4-hydroxy-6-methoxy-2H-chromen-2-one)6-methoxy substituted 4-hydroxycoumarin0.05
Ascorbic Acid (Standard)-0.06
BHT (Standard)-0.58

DPPH: 2,2-diphenyl-1-picrylhydrazyl BHT: Butylated hydroxytoluene

Table 2: ABTS Radical Scavenging Activity of 4-Hydroxycoumarin Derivatives (including a 6-methoxy derivative) [9]

CompoundStructureIC50 (µM)
4a (4-hydroxy-6-methoxy-2H-chromen-2-one) 6-methoxy substituted 4-hydroxycoumarinGreater scavenging capacity than Trolox
C34-hydroxy-7-methoxy-8-methylcoumarinGreater scavenging capacity than Trolox
4c4-hydroxy-7-methoxy-6-propylcoumarinGreater scavenging capacity than Trolox
Trolox (Standard)-34.34

ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

Table 3: Ferric Reducing Antioxidant Power (FRAP) of 4-Methylcoumarin Derivatives [10]

Compound CategoryRepresentative SubstitutionsFRAP Value (µM Fe(II))
Dihydroxy 4-methylcoumarins (7,8-DHMC)ortho-dihydroxy1025.2 - 2008.7
Diacetoxy 4-methylcoumarins (7,8-DAMC)ortho-diacetoxy12.8 - 45.3
Dimethoxy 4-methylcoumarins (7,8-DMMC)ortho-dimethoxyNot Active
Quercetin (Standard)-2355.8

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antioxidant activity of this compound derivatives. The following sections outline the methodologies for the most commonly employed in vitro antioxidant assays.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is one of the most common methods to evaluate the free radical scavenging ability of antioxidants.[6]

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM or 0.2 mM) is prepared in methanol.[3][6] The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: The test compounds (this compound derivatives) and a standard antioxidant (e.g., ascorbic acid, BHT) are prepared in a series of concentrations (e.g., 1.25, 2.5, 5, 10 µg/mL) in methanol.[8][9]

  • Reaction Mixture: In a microplate or cuvette, a specific volume of the sample solution (e.g., 1 mL) is mixed with a volume of the DPPH solution (e.g., 3 mL).[9][11] A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 20-30 minutes).[1][3][9]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a UV-VIS spectrophotometer.[1][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.[10]

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12]

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.70 at 734 nm.[12]

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction and Measurement: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution, and the absorbance at 734 nm is measured after a specific incubation time.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.[13] This assay directly measures the reducing capacity of a substance.[14]

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).[10][13]

  • Reaction Mixture: A small volume of the test compound solution is mixed with a larger volume of the freshly prepared FRAP reagent.[10]

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 to 60 minutes).[14]

  • Absorbance Measurement: The absorbance of the blue-colored product is measured at 595 nm.[10][14]

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄, and the FRAP value of the sample is expressed as µM Fe(II) equivalent.[13]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of coumarins, including this compound derivatives, are not solely attributed to direct radical scavenging. They also exert their protective effects by modulating intracellular signaling pathways, with the Nrf2-Keap1 pathway being a key player.[2][6][15]

The Nrf2-Keap1 Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, including certain coumarin derivatives, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[2] This cellular defense mechanism helps to restore redox homeostasis and protect cells from oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Nrf2_Keap1->Nrf2 Release Coumarin This compound Derivatives Coumarin->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, SOD, etc.) ARE->Antioxidant_Genes Activates Nrf2_n->ARE Binds to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesized or Isolated This compound Derivative Dilution Serial Dilutions of Compound and Standard Compound->Dilution Standard Standard Antioxidant (e.g., Ascorbic Acid, Trolox) Standard->Dilution Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, etc.) Reaction Incubation of Samples with Reagents Reagents->Reaction Dilution->Reaction Measurement Spectrophotometric Absorbance Reading Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Inhibition vs. Concentration Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

References

4-Methoxycoumarin: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The coumarin nucleus, a benzopyrone structure, is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities. Among its numerous derivatives, 4-methoxycoumarin has emerged as a particularly promising starting point for the discovery of novel therapeutic agents. Its unique structural features and amenability to chemical modification have allowed for the development of a diverse library of compounds with activities spanning anti-inflammatory, antimicrobial, antioxidant, and anticancer domains. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols to aid researchers in the field of drug discovery.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound derivatives. For instance, 4-hydroxy-7-methoxycoumarin has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[1][2] This inhibition is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] Furthermore, these compounds can attenuate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] The underlying mechanism for these effects involves the downregulation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3]

Antimicrobial and Antifungal Activity

The this compound scaffold has been successfully utilized to develop potent antimicrobial and antifungal agents. Simple this compound has been reported to completely inhibit the growth of the fungus Rhizoctonia solani and shows significant activity against other fungal species.[4][5] The proposed mechanism for its antifungal action involves the disruption of peroxisome structure and function, leading to the inhibition of fatty acid β-oxidation and subsequent cell death.[4][5] Additionally, derivatives such as 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 15 to 22 mm.[6] This compound also exhibits strong antifungal activity against Aspergillus niger and Candida albicans.[6]

Anticancer Activity

The anticancer potential of this compound derivatives is an active area of research. For example, 4-methyl-7-hydroxycoumarin, a structurally related compound, has shown promise in a mouse model of skin cancer by down-regulating the aryl hydrocarbon receptor and proliferating cell nuclear antigen (PCNA), while up-regulating apoptotic proteins like Bax, Bad, and caspases.[7] Other derivatives have exhibited cytotoxic effects against various cancer cell lines, including leukemia, liver, breast, and lung cancer, with IC50 values in the low micromolar range.[8]

Other Biological Activities

Beyond the activities mentioned above, this compound derivatives have also been investigated for their antioxidant and enzyme inhibitory properties.[9][10] For instance, certain 4-methylcoumarin derivatives bearing a catechol group have been shown to be potent scavengers of free radicals and inhibitors of enzymes like elastase and myeloperoxidase.[9]

Quantitative Data Summary

The following tables summarize the quantitative biological data for various this compound derivatives from the cited literature.

Table 1: Antifungal Activity of this compound [4]

Fungal SpeciesInhibition (%)
Rhizoctonia solani100
Sclerotinia sclerotiorum67
Fusarium graminearum63
Magnaporthe oryzae58
Botrytis cinerea45

Table 2: Antibacterial Activity of 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) [6]

Bacterial StrainZone of Inhibition (mm)
Escherichia coli18
Pseudomonas aeruginosa15
Klebsiella pneumoniae17
Proteus vulgaris22
Staphylococcus aureus20

Table 3: Anticancer Activity of Selected Coumarin Derivatives [8]

CompoundCancer Cell LineIC50 (µM)
Compound 4HL60 (Leukemia)8.09
Compound 4MCF-7 (Breast)3.26
Compound 4A549 (Lung)9.34

Signaling Pathways

The biological effects of this compound derivatives are often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 4-Hydroxy-7-methoxycoumarin has been shown to inhibit this pathway by suppressing the degradation of IκBα.[1][2]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation HMC 4-Hydroxy-7- methoxycoumarin HMC->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by 4-hydroxy-7-methoxycoumarin.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases that phosphorylate and activate downstream targets. 4-Hydroxy-7-methoxycoumarin has been found to decrease the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), but not p38 MAPK, in LPS-stimulated macrophages.[1][2]

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 HMC 4-Hydroxy-7- methoxycoumarin p_ERK p-ERK1/2 HMC->p_ERK Inhibits p_JNK p-JNK HMC->p_JNK Inhibits ERK->p_ERK JNK->p_JNK p_p38 p-p38 p38->p_p38 Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2) p_ERK->Pro_inflammatory_Mediators p_JNK->Pro_inflammatory_Mediators p_p38->Pro_inflammatory_Mediators

Caption: Modulation of the MAPK signaling pathway by 4-hydroxy-7-methoxycoumarin.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives based on the reviewed literature.

Synthesis of 4-(2-Fluorophenyl)-7-methoxycoumarin[10][11]

This protocol describes a three-step synthesis of a 4-aryl-7-methoxycoumarin derivative.

Step 1: Synthesis of Methyl 2-fluorobenzoylacetate

  • To a stirred mixture of MgCl2 (2.0 g, 21 mmol) and Et3N (2.1 g, 21 mmol) in dry DCM (15 mL) at room temperature, slowly add methyl acetoacetate (2.0 g, 17 mmol).

  • Stir the mixture for 30 minutes, then cool to 0 °C.

  • Slowly add n-BuLi (20 mL of a 1.6 M solution in hexane, 32 mmol) and stir for an additional 30 minutes.

  • Add 2-fluorobenzoyl chloride (2.7 g, 17 mmol) dropwise and stir for 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work up the reaction and purify the product to obtain methyl 2-fluorobenzoylacetate.

Step 2: Synthesis of 7-Hydroxy-4-(2-fluorophenyl)coumarin (Pechmann Reaction)

  • React methyl 2-fluorobenzoylacetate with resorcinol in the presence of concentrated H2SO4 at 35 °C.

  • Monitor the reaction until completion.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 7-hydroxy-4-(2-fluorophenyl)coumarin.

Step 3: Synthesis of 4-(2-Fluorophenyl)-7-methoxycoumarin (Methylation)

  • Reflux a mixture of 7-hydroxy-4-(2-fluorophenyl)coumarin (0.77 g, 3.0 mmol), dimethyl sulfate (0.76 g, 6.0 mmol), and K2CO3 (0.83 g, 6.0 mmol) in acetone (20 mL) for 4 hours.

  • Cool the reaction mixture to room temperature and add brine (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Dry the combined organic layers over anhydrous MgSO4 and remove the solvent in vacuo.

  • Purify the resulting product by silica gel column chromatography using an appropriate eluent system (e.g., 60% EtOAc in hexane).

General Workflow for Synthesis and Biological Screening

The discovery of new drug candidates based on the this compound scaffold typically follows a structured workflow.

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection: This compound Library_Design Library Design Scaffold_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., anti-inflammatory, anticancer) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A general workflow for drug discovery using the this compound scaffold.

Anti-inflammatory Activity Assay in RAW264.7 Macrophages[1][2]
  • Culture RAW264.7 macrophage cells in appropriate media and conditions.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 4-hydroxy-7-methoxycoumarin) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the production of nitric oxide (NO) using the Griess reagent and prostaglandin E2 (PGE2) and other cytokines (TNF-α, IL-1β, IL-6) using ELISA kits according to the manufacturer's instructions.

  • To assess cell viability, perform an MTT assay on the remaining cells.

  • For mechanism of action studies, lyse the cells after a shorter LPS stimulation time (e.g., 30 minutes) and perform Western blotting to analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a focal point of interest in medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in the development of novel drugs for a range of diseases, particularly those with an inflammatory component. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the next generation of coumarin-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Screening of 4-Methoxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 4-methoxycoumarin derivatives, a class of compounds with significant potential in drug discovery. The protocols detailed below are intended to guide researchers in the preparation and screening of these molecules for various therapeutic applications, including anticancer, anticoagulant, and antimicrobial activities.

Introduction

Coumarins are a large family of benzopyrone compounds, found in many plants, and are known for their diverse pharmacological properties.[1][2] The this compound scaffold, in particular, has attracted considerable attention due to its presence in numerous biologically active molecules. The methoxy group at the 4-position can influence the molecule's lipophilicity and electronic properties, often enhancing its interaction with biological targets.[3] This document outlines the synthesis of this compound derivatives and provides protocols for their biological screening.

Synthesis of this compound Derivatives

The Pechmann condensation is a widely employed and efficient method for the synthesis of coumarins.[4][5] This reaction typically involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. Subsequent methylation of the resulting 4-hydroxycoumarin yields the desired this compound derivative.

General Synthesis Workflow

Synthesis Workflow cluster_synthesis Synthesis of this compound Derivatives Phenol Phenol Derivative Pechmann Pechmann Condensation Phenol->Pechmann BetaKetoester β-Ketoester BetaKetoester->Pechmann Hydroxycoumarin 4-Hydroxycoumarin Derivative Pechmann->Hydroxycoumarin Methylation Methylation Hydroxycoumarin->Methylation Methoxycoumarin This compound Derivative Methylation->Methoxycoumarin

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 7-Methoxy-4-methylcoumarin

This protocol describes the synthesis of 7-methoxy-4-methylcoumarin, a common derivative used as a scaffold for further modifications.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Sulfuric acid (concentrated)

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Acetone

  • Ice

Procedure:

  • Pechmann Condensation:

    • To a cooled (0-5 °C) mixture of resorcinol (11 g, 0.1 mol) in concentrated sulfuric acid (50 mL), slowly add ethyl acetoacetate (13 g, 0.1 mol) with constant stirring.

    • Allow the reaction mixture to stand at room temperature for 18-24 hours.

    • Pour the mixture into crushed ice with vigorous stirring.

    • The precipitated solid, 7-hydroxy-4-methylcoumarin, is filtered, washed with cold water until neutral, and dried.

    • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

  • Methylation:

    • In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1.76 g, 0.01 mol) in acetone (50 mL).

    • Add anhydrous potassium carbonate (2.76 g, 0.02 mol) and dimethyl sulfate (1.38 g, 0.011 mol).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting solid is washed with cold water and recrystallized from ethanol to yield pure 7-methoxy-4-methylcoumarin.[6]

Biological Screening of this compound Derivatives

The diverse biological activities of this compound derivatives necessitate a range of screening assays to identify their therapeutic potential.

Anticancer Activity

Many coumarin derivatives have demonstrated significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][3][7][8]

CompoundCancer Cell LineIC₅₀ (µM)Reference
7,8-dihydroxy-3-decyl-4-methylcoumarinK562 (Leukemia)42.4[1][7]
7,8-dihydroxy-3-decyl-4-methylcoumarinLS180 (Colon)25.2[1][7]
7,8-dihydroxy-3-decyl-4-methylcoumarinMCF-7 (Breast)25.1[1][7]
6-bromo-4-bromomethyl-7-hydroxycoumarinK562 (Leukemia)45.8[1][7]
6-bromo-4-bromomethyl-7-hydroxycoumarinLS180 (Colon)32.7[1][7]
6-bromo-4-bromomethyl-7-hydroxycoumarinMCF-7 (Breast)38.5[1][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562, LS180)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Pathway Coumarin Coumarin Derivative Bax Bax Coumarin->Bax Upregulates Bcl2 Bcl-2 Coumarin->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induced by coumarin derivatives.

Anticoagulant Activity

4-Hydroxycoumarin derivatives are well-known for their anticoagulant properties, acting as vitamin K antagonists.[9][10] The introduction of a methoxy group can modulate this activity.

The prothrombin time (PT) assay measures the time it takes for blood plasma to clot after the addition of tissue factor. It is a key test to evaluate the extrinsic pathway of coagulation and the effectiveness of oral anticoagulants.[11]

Materials:

  • Citrated plasma from healthy donors

  • Thromboplastin reagent

  • Calcium chloride (CaCl₂) solution

  • Test compounds (this compound derivatives)

  • Warfarin (positive control)

  • Coagulometer

Procedure:

  • Plasma Incubation: Pre-warm the citrated plasma to 37 °C.

  • Compound Addition: Add the test compound or control at the desired concentration to the plasma and incubate for a specified time (e.g., 2 hours).

  • PT Measurement:

    • Pipette 100 µL of the plasma/compound mixture into a cuvette.

    • Add 200 µL of pre-warmed thromboplastin reagent.

    • The coagulometer will automatically add CaCl₂ and measure the time to clot formation.

  • Data Analysis: Compare the prothrombin time of the test compounds with the control and warfarin to determine their anticoagulant activity. An increase in PT indicates anticoagulant effect.

Antimicrobial Activity

Certain this compound derivatives have shown promising activity against a range of bacteria and fungi.[12][13][14][15]

CompoundMicroorganismZone of Inhibition (mm)Reference
3,3'-(5-bromobenzylidene)bis(4-hydroxycoumarin)Staphylococcus aureus23.0[13]
3,3'-(5-bromobenzylidene)bis(4-hydroxycoumarin)Bacillus subtilis12.0[13]
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarinEscherichia coli15-22[16]
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarinPseudomonas aeruginosa15-22[16]

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound in an agar plate seeded with a specific microorganism.[17]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • Sterile cork borer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (positive control)

  • Solvent (negative control)

Procedure:

  • Plate Preparation: Pour molten agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Conclusion

The synthesis and screening of this compound derivatives offer a promising avenue for the discovery of new therapeutic agents. The protocols and data presented here provide a foundation for researchers to explore the chemical space of these compounds and to evaluate their biological activities in a systematic and efficient manner. Further structure-activity relationship (SAR) studies can lead to the optimization of lead compounds with enhanced potency and selectivity.

References

Application Notes: 4-Methoxycoumarin Derivatives as Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin and its derivatives are a prominent class of fluorophores utilized in the development of fluorescent probes for a wide range of analytes, including metal ions. Their attractive photophysical properties, such as high quantum yields, photostability, and sensitivity to the local environment, make them ideal candidates for chemical sensing applications. While extensive research has been conducted on various substituted coumarins, there is limited specific information available on the use of the parent compound, 4-methoxycoumarin, as a fluorescent probe for metal ions. The presence of a methoxy group alone at the 4-position does not typically confer the necessary metal ion binding affinity and selectivity for a robust sensing response.

Therefore, this document focuses on a well-documented derivative, 4-((bis(pyridin-2-ylmethyl)amino)methyl)-7-methoxy-2H-chromen-2-one (Probe 1) , as a representative example of a 4-substituted-7-methoxycoumarin fluorescent probe. This probe has demonstrated efficacy in the detection of specific metal ions, and these application notes will provide detailed protocols and data for its use.

Principle and Mechanism of Detection

Probe 1 is designed for the selective detection of copper (II) ions (Cu²⁺) through a fluorescence quenching mechanism. The probe consists of a 7-methoxycoumarin fluorophore and a di(2-picolyl)amine (DPA) moiety at the 4-position, which acts as a selective chelating agent for Cu²⁺.

The signaling mechanism is based on Photoinduced Electron Transfer (PET). In the absence of Cu²⁺, the lone pair of electrons on the nitrogen atom of the DPA ligand can be transferred to the excited state of the coumarin fluorophore upon excitation, a process which is non-emissive and thus the fluorescence is "off". Upon binding of Cu²⁺ to the DPA moiety, the lone pair of electrons on the nitrogen atom are engaged in the coordination with the metal ion. This inhibits the PET process, leading to a "turn-on" of the fluorescence of the coumarin core. However, in the specific case of Cu²⁺, which is a paramagnetic ion, the fluorescence is quenched upon binding due to energy or electron transfer processes between the fluorophore and the metal ion. This results in a "turn-off" fluorescence response, which can be quantitatively correlated to the concentration of Cu²⁺.

G cluster_0 In the absence of Cu²⁺ cluster_1 In the presence of Cu²⁺ Probe 1 Probe 1 Excited State Excited State Probe 1->Excited State Probe 1_Cu Probe 1-Cu²⁺ Complex Probe 1->Probe 1_Cu Binding Excitation Excitation Excitation->Probe 1 PET Photoinduced Electron Transfer Excited State->PET Fluorescence Quenched Low Fluorescence PET->Fluorescence Quenched Excited State_Cu Excited State_Cu Probe 1_Cu->Excited State_Cu Excitation_Cu Excitation_Cu Excitation_Cu->Probe 1_Cu Fluorescence Quenching Fluorescence Quenching by Cu²⁺ Excited State_Cu->Fluorescence Quenching Fluorescence Off Fluorescence 'Turn-Off' Fluorescence Quenching->Fluorescence Off Cu2+ Cu²⁺ Cu2+->Probe 1_Cu

Figure 1: Signaling pathway of Probe 1 for Cu²⁺ detection.

Quantitative Data

The photophysical and binding properties of Probe 1 for the detection of Cu²⁺ are summarized in the table below.

ParameterValueReference
Photophysical Properties
Excitation Wavelength (λex)~370 nmN/A
Emission Wavelength (λem)~470 nmN/A
Binding Properties with Cu²⁺
Binding Stoichiometry (Probe:Cu²⁺)1:1[1]
Association Constant (Ka)> 10⁵ M⁻¹N/A
Limit of Detection (LOD)Nanomolar (nM) rangeN/A
Selectivity
Interfering IonsMinimal interference from other common metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Co²⁺, and Pb²⁺N/A

Experimental Protocols

Materials and Reagents
  • Probe 1 stock solution (1 mM in DMSO)

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solutions of various metal ions (e.g., Cu(NO₃)₂, ZnCl₂, FeCl₃, etc.) (10 mM in deionized water)

  • Deionized water

  • DMSO (Spectroscopic grade)

  • 96-well microplates or quartz cuvettes

  • Fluorescence spectrophotometer

Protocol for Cu²⁺ Detection in Aqueous Buffer
  • Preparation of Working Solutions:

    • Prepare a 10 µM working solution of Probe 1 by diluting the 1 mM stock solution in HEPES buffer (10 mM, pH 7.4). Ensure the final concentration of DMSO is less than 1% to avoid solvent effects on the fluorescence.

    • Prepare a series of Cu²⁺ solutions of varying concentrations (e.g., 0-100 µM) by diluting the 10 mM stock solution in HEPES buffer.

  • Fluorescence Measurement:

    • To a quartz cuvette or a well of a 96-well plate, add 2 mL of the 10 µM Probe 1 working solution.

    • Record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of ~370 nm.

    • Add a small aliquot of a Cu²⁺ solution to the cuvette/well to achieve the desired final concentration.

    • Incubate the mixture for 5-10 minutes at room temperature to allow for complexation.

    • Record the fluorescence emission spectrum again.

    • Repeat the process for each Cu²⁺ concentration.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (~470 nm) as a function of the Cu²⁺ concentration.

    • The quenching efficiency can be calculated using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (Cu²⁺), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

Protocol for Selectivity Assay
  • Prepare solutions of Probe 1 (10 µM) in HEPES buffer.

  • Add a solution of a potentially interfering metal ion (e.g., Zn²⁺, Fe³⁺, Ni²⁺, etc.) to a final concentration of 100 µM.

  • Record the fluorescence spectrum.

  • To the same solution, add Cu²⁺ to a final concentration of 50 µM.

  • Record the fluorescence spectrum again and observe the change in fluorescence intensity. A significant decrease in fluorescence upon the addition of Cu²⁺ in the presence of other metal ions indicates high selectivity.

G start Start prep_probe Prepare 10 µM Probe 1 in HEPES buffer start->prep_probe prep_ions Prepare metal ion solutions (Cu²⁺ and others) start->prep_ions add_probe Add Probe 1 solution to cuvette/plate prep_probe->add_probe add_ion Add metal ion solution prep_ions->add_ion measure_initial Measure initial fluorescence (λex=~370 nm, λem=~470 nm) add_probe->measure_initial measure_initial->add_ion incubate Incubate for 5-10 min add_ion->incubate measure_final Measure final fluorescence incubate->measure_final data_analysis Analyze data (Plot F vs. [Cu²⁺]) measure_final->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for Cu²⁺ detection.

Applications in Bioimaging

Coumarin-based probes with low cytotoxicity and good cell permeability can be utilized for the detection of metal ions in living cells. For bioimaging applications, cells are typically incubated with a low micromolar concentration of the probe, and fluorescence microscopy is used to visualize the changes in intracellular fluorescence upon changes in metal ion concentration.

Disclaimer: The protocols and data presented here are based on the available scientific literature for a representative 4-substituted-7-methoxycoumarin derivative and should be adapted and optimized for specific experimental conditions and applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Acids via Derivatization with 4-Methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, food science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a highly sensitive and selective method for this purpose. However, since fatty acids lack a native fluorophore, a derivatization step is necessary to introduce a fluorescent tag. This application note provides a detailed protocol for the derivatization of fatty acids using a coumarin-based reagent, 4-bromomethyl-7-methoxycoumarin (Br-Mmc), and their subsequent analysis by reversed-phase HPLC. This method provides excellent sensitivity, allowing for the detection of fatty acids at low concentrations.

Principle

The method is based on the pre-column derivatization of the carboxylic acid group of fatty acids with the fluorescent labeling agent 4-bromomethyl-7-methoxycoumarin. The reaction proceeds via nucleophilic substitution, where the carboxylate anion of the fatty acid attacks the bromomethyl group of the coumarin reagent, forming a highly fluorescent ester derivative. These derivatives are then separated by reversed-phase HPLC and quantified using a fluorescence detector.

Data Presentation

The following table summarizes the typical performance characteristics of the HPLC method for the analysis of fatty acids derivatized with 4-bromomethyl-7-methoxycoumarin.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 1 - 10 pmol/injection
Limit of Quantification (LOQ) 3 - 30 pmol/injection
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Experimental Protocols

Materials and Reagents
  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), HPLC grade

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or ultrapure

  • Ammonium acetate, HPLC grade

  • Glacial acetic acid, HPLC grade

  • Sample containing fatty acids (e.g., plasma, tissue homogenate, food extract)

Equipment
  • HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

  • Syringe filters (0.45 µm)

Derivatization Procedure
  • Sample Preparation:

    • For biological samples, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

    • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of acetone.

    • For standard solutions, accurately weigh and dissolve the fatty acid standards in acetone to prepare stock solutions. Prepare working standard solutions by diluting the stock solutions with acetone.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution in a reaction vial, add 50 µL of a 1 mg/mL solution of 4-bromomethyl-7-methoxycoumarin in acetone.

    • Add approximately 2 mg of anhydrous potassium carbonate to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 60 minutes in a heating block or water bath.

    • After cooling to room temperature, centrifuge the vial to pellet the potassium carbonate.

    • Transfer the supernatant to an autosampler vial for HPLC analysis.

HPLC Analysis
  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.05 M Ammonium acetate buffer (pH 5.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 100% B (linear gradient)

    • 25-30 min: 100% B (isocratic)

    • 30.1-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths:

    • Excitation: 328 nm

    • Emission: 390 nm

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products FattyAcid Fatty Acid (R-COOH) Derivative Fluorescent Fatty Acid Ester FattyAcid->Derivative Coumarin 4-Bromomethyl-7-methoxycoumarin Coumarin->Derivative Catalyst K₂CO₃ (Base) Catalyst->Derivative Solvent Acetone Solvent->Derivative Temperature 60°C Temperature->Derivative Byproduct KBr + KHCO₃

Caption: Derivatization of a fatty acid with 4-bromomethyl-7-methoxycoumarin.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Acetone Drying->Reconstitution AddReagents Addition of Br-Mmc and K₂CO₃ Reconstitution->AddReagents Reaction Incubation at 60°C AddReagents->Reaction Centrifugation Centrifugation Reaction->Centrifugation Injection Injection into HPLC Centrifugation->Injection Separation Reversed-Phase C18 Separation Injection->Separation Detection Fluorescence Detection (Ex: 328 nm, Em: 390 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Standard Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for the HPLC analysis of fatty acids using coumarin derivatization.

Application Notes and Protocols for 4-Methoxycoumarin-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

Coumarin-based profluorescent substrates are powerful tools for measuring the activity of various xenobiotic-metabolizing enzymes (XMEs), particularly the Cytochrome P450 (CYP) superfamily.[1][2][3] These assays are valued for their high sensitivity, specificity, and amenability to high-throughput screening formats.[1][3][4]

The fundamental principle relies on an enzymatic conversion of a non-fluorescent or weakly fluorescent coumarin derivative into a highly fluorescent product.[3][4] Many of these substrates are derivatives of 7-hydroxycoumarin (umbelliferone), where the 7-hydroxyl group is masked, often with a methoxy or other alkoxy group.[2] Enzymes like CYPs catalyze an O-dealkylation reaction, releasing the 7-hydroxycoumarin metabolite, which is intensely fluorescent and can be readily quantified.[1][2] The rate of fluorescence increase is directly proportional to the enzyme's activity.

Substitutions on the coumarin scaffold, particularly at the 3, 4, and 6 positions, are used to modulate the substrate's selectivity towards specific enzyme isoforms, making them valuable for profiling individual enzyme activities within a complex biological sample.[1][2][5]

G sub 7-Methoxycoumarin Derivative (Substrate) (Weakly Fluorescent) enzyme Cytochrome P450 (or other enzyme) sub->enzyme Binds prod 7-Hydroxycoumarin Derivative (Product) (Highly Fluorescent) light_out Emitted Light (~460 nm) prod->light_out Emits enzyme->prod Catalyzes O-dealkylation cofactor NADPH -> NADP+ enzyme->cofactor light_in Excitation Light (~400 nm) light_in->prod Excites

Caption: Principle of the profluorescent 4-methoxycoumarin-based assay.

Applications in Research and Drug Development
  • Enzyme Activity Profiling: Quantifying the activity of specific enzymes in various preparations, such as recombinant enzymes, liver microsomes, or cell lysates.[1]

  • Drug Interaction Studies: Screening for potential drug candidates that may inhibit or induce metabolic enzymes, a critical step in preclinical drug development.[1]

  • Substrate Specificity Determination: Characterizing the substrate preferences of newly identified or engineered enzymes.[5]

  • Kinetic Analysis: Determining key enzyme kinetic parameters like K_m (Michaelis constant) and V_max (maximum reaction velocity).[1]

Featured Enzyme Targets and Substrate Selectivity

While many coumarin derivatives are oxidized by multiple CYP forms, specific substitutions can confer a degree of selectivity.[1] The following table summarizes the activity of various coumarin derivatives with different human CYP enzymes.

Substrate NameTarget Enzyme(s)Typical ReactionEfficacy / Selectivity Notes
CoumarinCYP2A6 7-hydroxylationHighly selective substrate for human CYP2A6.[1]
3-(4-Acetoxyphenyl)-6-chlorocoumarinCYP1B1 7-O-demethylationMost efficiently demethylated by CYP1B1, followed by CYP1A1, with very low activity from CYP1A2.[5]
3-(3-Fluoro-4-acetoxyphenyl)coumarinCYP1A1 7-O-demethylationSelectively demethylated by CYP1A1, but with low overall efficiency.[5]
6-Methoxy-3-(4-trifluoromethylphenyl)coumarinCYP1A2 O-demethylationIdentified as a selective catalyst for CYP1A2.[1]
3-(3-Methoxyphenyl)coumarinCYP2C19 OxidationOxidized more efficiently by CYP2C19 than some classical substrates, though some overlap with CYP1A1/1A2 and CYP2D6 exists.[2]
7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC)CYP2B6O-deethylationDisplays high catalytic efficiency with CYP2B6.[6][7]

Experimental Protocols

Protocol 1: General Assay for Measuring CYP Enzyme Activity

This protocol provides a general workflow for determining the rate of a CYP-mediated reaction using a 7-alkoxycoumarin derivative in a 96-well plate format.

Materials:

  • Target CYP enzyme (e.g., recombinant protein, human liver microsomes)

  • 7-Alkoxycoumarin substrate (e.g., 7-Ethoxy-4-(trifluoromethyl)coumarin)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with 15 mM MgCl₂)[6]

  • NADPH (cofactor), prepared fresh

  • Acetonitrile (cold), for quenching the reaction[6]

  • 96-well black microplates (for fluorescence)

  • Fluorescence microplate reader

  • Reference standard (e.g., 7-hydroxy-4-(trifluoromethyl)coumarin) for quantification

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the coumarin substrate in DMSO (e.g., 10 mM).

    • Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).

    • Prepare serial dilutions of the reference standard in assay buffer for the standard curve.

  • Assay Setup (100 µL final volume): [6]

    • Add Assay Buffer to each well.

    • Add the CYP enzyme solution to each well.

    • Add the substrate to each well at varying concentrations (e.g., 0-300 µM).[6] Include "no substrate" and "no enzyme" controls.

    • The final DMSO concentration should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[8]

  • Pre-incubation:

    • Pre-incubate the plate for 3-5 minutes at 37°C to bring all components to temperature.[6]

  • Reaction Initiation:

    • Initiate the reaction by adding NADPH to each well to a final concentration of 1 mM.[6]

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C.[6] Ensure the reaction is in the linear phase.

  • Reaction Quenching:

    • Stop the reaction by adding 50 µL of cold acetonitrile.[6][7]

  • Fluorescence Measurement:

    • Read the fluorescence on a microplate reader. For 7-hydroxy-4-(trifluoromethyl)coumarin, typical wavelengths are λex=410 nm and λem=510 nm.[7] For 7-hydroxycoumarin, typical wavelengths are λex=405 nm and λem=460 nm.[5]

  • Data Analysis:

    • Subtract the background fluorescence from control wells.

    • Use the standard curve generated from the reference standard to convert fluorescence units into the concentration of the product formed.

    • Calculate the reaction velocity (e.g., in pmol/min/pmol CYP).

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (96-well plate) cluster_run 3. Execution & Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Substrate, Enzyme, NADPH, and Standard Stocks add_buffer Add Buffer, Enzyme, and Substrate to wells prep_reagents->add_buffer add_controls Setup Controls (No Enzyme, No Substrate) preincubate Pre-incubate plate at 37°C (3-5 min) add_buffer->preincubate start_rxn Initiate with NADPH preincubate->start_rxn incubate Incubate at 37°C (5-10 min) start_rxn->incubate quench_rxn Quench with Acetonitrile incubate->quench_rxn read_fluor Read Fluorescence (Plate Reader) quench_rxn->read_fluor calc_conc Calculate Product Concentration read_fluor->calc_conc std_curve Generate Standard Curve std_curve->calc_conc calc_vel Determine Reaction Velocity calc_conc->calc_vel

Caption: General experimental workflow for a CYP enzyme activity assay.

Protocol 2: Enzyme Inhibition (IC₅₀ Determination) Assay

This protocol is designed to determine the concentration of a test compound that inhibits 50% of the enzyme's activity (IC₅₀).

Procedure:

  • Follow Protocol 1, Steps 1-2 , using a single, fixed concentration of the coumarin substrate (ideally near its K_m value).

  • Add Inhibitor:

    • Before adding the enzyme, add the test compound (inhibitor) to the wells at various concentrations (typically a serial dilution).

    • Include a "no inhibitor" control (vehicle control, e.g., DMSO) which represents 100% enzyme activity.[8]

  • Pre-incubation:

    • Pre-incubate the plate containing the buffer, substrate, enzyme, and inhibitor for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]

  • Proceed with Protocol 1, Steps 4-8 to initiate the reaction, incubate, quench, and measure fluorescence.

  • IC₅₀ Calculation:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G start Start with General Assay Setup (Fixed Substrate Concentration) add_inhibitor Add Test Compound (Serial Dilutions) start->add_inhibitor preincubate Pre-incubate with Enzyme (10 min at 37°C) add_inhibitor->preincubate run_assay Initiate with NADPH, Incubate, Quench, Read preincubate->run_assay analyze Calculate % Inhibition vs. Vehicle Control run_assay->analyze plot Plot % Inhibition vs. [Inhibitor] analyze->plot ic50 Determine IC₅₀ from Dose-Response Curve plot->ic50

Caption: Workflow for determining the IC₅₀ of a test compound.

References

Cell Imaging Applications of 4-Methoxycoumarin and Related Fluorescent Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-methoxycoumarin and its derivatives as fluorescent probes in cell imaging. These dyes are valued for their utility in a range of applications due to their favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment.

Introduction to this compound Dyes

Coumarins are a class of fluorescent compounds widely used in biological research. The core structure, a benzopyran-2-one, can be extensively modified to tune its spectral properties for various applications.[1] The introduction of a methoxy (-OCH₃) group, particularly at the 4-position, can influence the dye's photophysical characteristics, such as its fluorescence quantum yield and solvatochromism.[2] While this compound itself is a useful fluorophore, many commercially available and extensively studied probes are derivatives of 4-methylcoumarin, such as 7-amino-4-methylcoumarin (AMC) and 7-hydroxy-4-methylcoumarin (HMC), which serve as excellent models for understanding the applications of this class of dyes.[3][4]

These probes are instrumental in various cell imaging techniques, including general cellular staining, the detection of metal ions, and the quantification of enzyme activity.[5][6][7]

Data Presentation: Photophysical Properties

The selection of a suitable fluorescent probe requires careful consideration of its photophysical properties. The following table summarizes key data for representative 4-substituted coumarin derivatives.

Compound NameExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Solvent/ConditionReference(s)
7-Amino-4-methylcoumarin (AMC)351 nm430 nm-DMSO[5]
7-Amino-4-methylcoumarin (AMC)365 nm440 nm-Ethanol[3]
6-Amino-4-methyl-2H-chromen-2-one330 nm460 nm-Aqueous Solution[3]
7-Hydroxy-4-methylcoumarin (HMC)360 nm450 nm-PBS (pH 7.4)[8]
7-Hydroxycoumarin derivative 7 355 nm455 nm0.32PBS (pH 7.4)[9][10]
4-Methyl-6-methoxy coumarin (6MMC)Varies with solventVaries with solvent-Various[11]
4-Methyl-7-methoxy coumarin (7MMC)Varies with solventVaries with solvent-Various[11]

Application 1: General Cellular Staining (Live and Fixed Cells)

4-substituted coumarin derivatives, such as 7-Amino-4-methylcoumarin (AMC), are cell-permeant and can be used for general staining of cellular compartments in both live and fixed cells. Their blue fluorescence provides a good contrast for multicolor imaging with green and red fluorescent probes.[4]

Experimental Protocols

Protocol 1.1: Live-Cell Staining with 7-Amino-4-methylcoumarin (AMC) [4]

This protocol outlines the steps for staining live, cultured cells with AMC.

Materials:

  • 7-Amino-4-methylcoumarin (AMC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cultured cells on glass-bottom dishes or coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of AMC in anhydrous DMSO.

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%).

  • Working Solution Preparation: Dilute the AMC stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: a. Remove the culture medium and wash the cells once with pre-warmed PBS. b. Add the AMC working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium or PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set (or equivalent for blue fluorescence).

Protocol 1.2: Fixed-Cell Staining with 7-Amino-4-methylcoumarin (AMC) [4]

This protocol describes the staining of cells that have been chemically fixed.

Materials:

  • AMC stock solution (10 mM in DMSO)

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • Mounting medium

  • Cultured cells on coverslips

Procedure:

  • Cell Preparation and Fixation: a. Culture cells on coverslips to the desired confluency. b. Wash cells once with PBS. c. Fix the cells with 4% PFA for 15-20 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: For targeting intracellular structures, incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature. Wash three times with PBS.

  • Staining: a. Prepare a working solution of AMC in PBS (1-10 µM). b. Incubate the cells with the AMC working solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image with a fluorescence microscope.

Visualization of Staining Workflows

Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_final Final Steps Culture Culture Cells Wash1 Wash with PBS Culture->Wash1 Incubate Incubate with AMC Wash1->Incubate PrepareStain Prepare AMC Working Solution PrepareStain->Incubate Wash2 Wash to Remove Excess Incubate->Wash2 Image Image Cells Wash2->Image

Live cell staining workflow.

Fixed_Cell_Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_final Final Steps Culture Culture Cells Fix Fix with PFA Culture->Fix Perm Permeabilize (Optional) Fix->Perm Incubate Incubate with AMC Perm->Incubate PrepareStain Prepare AMC Working Solution PrepareStain->Incubate Wash Wash Incubate->Wash Mount Mount Wash->Mount Image Image Mount->Image

Fixed cell staining workflow.

Application 2: Enzyme Activity Assays

Coumarin derivatives are widely used as pro-fluorescent substrates for detecting enzyme activity. In their native state, these substrates are non-fluorescent. Upon enzymatic cleavage of a specific moiety, the highly fluorescent coumarin core (e.g., AMC or HMC) is released. The resulting increase in fluorescence is directly proportional to the enzyme's activity.[12][13]

Experimental Protocol

Protocol 2.1: General Enzyme Activity Assay Using a Coumarin-Based Substrate [5][12]

This protocol provides a general framework for measuring the activity of a purified enzyme or in cell lysates.

Materials:

  • Enzyme source (purified enzyme or cell lysate)

  • Coumarin-based enzyme substrate (e.g., AMC-conjugated peptide)

  • Assay Buffer (specific to the enzyme of interest)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the coumarin-based substrate in DMSO. b. Dilute the enzyme and substrate to their final working concentrations in the appropriate assay buffer. Optimal concentrations must be determined empirically.

  • Assay Setup: a. To each well of the 96-well plate, add the assay buffer. b. Add the enzyme solution to the test wells. For a negative control, add buffer without the enzyme. c. (For inhibition assays) Add the test compound (inhibitor) at various concentrations. Include a vehicle control (DMSO).

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. b. Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes). Use excitation and emission wavelengths appropriate for the released fluorophore (e.g., ~360 nm excitation and ~460 nm emission for AMC).

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot). b. Enzyme activity is proportional to this rate. For inhibition assays, calculate the percent inhibition and determine the IC₅₀ value.

Visualization of Enzyme Activity Assay

Enzyme_Activity_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_output Data Output Substrate Pro-fluorescent Coumarin Substrate (Non-fluorescent) Product Fluorescent Coumarin (e.g., AMC) Substrate->Product Enzymatic Cleavage Enzyme Enzyme Byproduct Cleaved Moiety Emission Emission Light (e.g., 460 nm) Product->Emission Excitation Excitation Light (e.g., 360 nm) Excitation->Product Detector Fluorescence Detector Emission->Detector Signal Fluorescence Signal Detector->Signal Analysis Calculate Reaction Rate (Enzyme Activity) Signal->Analysis

Principle of a coumarin-based enzyme assay.

Application 3: Detection of Metal Ions

Certain 4-substituted coumarin derivatives can be designed as chemosensors for specific metal ions, such as Cu²⁺.[5][6][7] The binding of the metal ion to a chelating group on the coumarin probe can lead to a change in its fluorescence properties, often fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor).[14]

Experimental Protocol

Protocol 3.1: Detection of Cu²⁺ using a 7-Amino-4-methylcoumarin-based System [5]

This protocol is adapted from a method for detecting Cu²⁺ through a fluorescence quenching mechanism.

Materials:

  • 7-Amino-4-methylcoumarin (AMC)

  • o-phenylenediamine (OPD)

  • Copper sulfate (CuSO₄) for preparing Cu²⁺ standards

  • Tris-HCl buffer (0.2 M, pH 7.4)

  • Fluorescence spectrophotometer

Procedure:

  • Reagent Preparation: a. Prepare a 50 µM stock solution of AMC in Tris-HCl buffer. b. Prepare a 50 mM stock solution of OPD in Tris-HCl buffer. c. Prepare a series of Cu²⁺ standard solutions (0-300 µM) by diluting a copper sulfate stock solution in Tris-HCl buffer.

  • Reaction Mixture: a. In a microcentrifuge tube, mix 100 µL of a Cu²⁺ standard solution, 20 µL of the 50 µM AMC solution, 50 µL of the 50 mM OPD solution, and 830 µL of Tris-HCl buffer. b. Mix thoroughly and incubate at 37°C for 2 hours.

  • Fluorescence Measurement: a. Transfer the reaction mixture to a cuvette. b. Measure the fluorescence emission spectrum using a fluorescence spectrophotometer with an excitation wavelength of 360 nm.

  • Data Analysis: A decrease in the fluorescence intensity of AMC at its emission maximum (~438 nm) indicates the presence of Cu²⁺. The degree of quenching can be correlated with the concentration of Cu²⁺.

Visualization of Metal Ion Detection

Metal_Ion_Detection Probe Coumarin Probe (Fluorescent) Complex Probe-Metal Complex (Quenched/Shifted Fluorescence) Probe->Complex Binding Metal Metal Ion (e.g., Cu2+) Metal->Complex

General principle of metal ion detection.

Conclusion

This compound and its related 4-substituted derivatives are versatile and powerful tools for cell imaging. Their adaptable core structure allows for the development of probes for a wide range of applications, from basic cellular staining to sophisticated assays for enzyme activity and metal ion detection. The protocols provided herein serve as a foundation for researchers to incorporate these valuable fluorescent dyes into their experimental workflows. As with all fluorescence microscopy techniques, optimization of staining conditions, concentrations, and imaging parameters is crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols: 4-Methoxycoumarin as a Photosensitizer in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. Coumarin derivatives have emerged as a promising class of photosensitizers due to their favorable photophysical properties and synthetic accessibility. This document provides detailed application notes and protocols for the investigation of 4-Methoxycoumarin as a potential photosensitizer in photodynamic therapy. While direct and comprehensive data for this compound in PDT is limited, this guide leverages information from related coumarin derivatives to provide a framework for its evaluation.

Principle of this compound in PDT

Upon absorption of light at a specific wavelength, the this compound molecule transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can transfer its energy to molecular oxygen (Type II reaction), generating highly reactive singlet oxygen (¹O₂), or it can participate in electron transfer reactions (Type I reaction) to produce other ROS such as superoxide anions and hydroxyl radicals. These ROS can induce oxidative stress, leading to cellular damage and apoptosis or necrosis of cancer cells.

Photophysical and Photochemical Properties

Quantitative data on the photophysical and photochemical properties of this compound are not extensively available in the context of PDT. However, studies on related coumarin derivatives provide insights into their potential. For instance, a coumarin-based aggregation-induced emission luminogen (AIEgen), designated as ICM, has demonstrated a high singlet oxygen quantum yield of 0.839, indicating the potential of the coumarin scaffold for efficient ROS generation.[1][2] The photophysical properties of coumarins can be tuned by structural modifications.[3]

Table 1: Photophysical and Photochemical Properties of a Representative Coumarin Photosensitizer (ICM)

PropertyValueReference
Singlet Oxygen Quantum Yield (ΦΔ)0.839[1][2]
ROS GeneratedSinglet Oxygen (¹O₂), Hydroxyl Radicals (HO•), Superoxide Anions (O₂•⁻)[1][2]

Synthesis of this compound Derivatives

The synthesis of coumarin derivatives is well-established. For example, 4-(2-fluorophenyl)-7-methoxycoumarin can be synthesized via a three-step reaction starting with the synthesis of a fluorinated β-keto ester, followed by a Pechmann reaction.[4] A general method for the synthesis of 7-methoxy-4-methylcoumarin involves the methylation of 7-hydroxy-4-methylcoumarin.[5] These synthetic routes can be adapted for the synthesis of this compound and its derivatives for PDT research.

Experimental Protocols

The following protocols are generalized for the in vitro evaluation of a photosensitizer and can be adapted for this compound.

Protocol 1: Evaluation of Cytotoxicity (MTT Assay)

This protocol determines the cell viability following treatment with this compound in the presence and absence of light.

Materials:

  • Cancer cell line of choice (e.g., HeLa, MCF-7)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Light source with appropriate wavelength for this compound excitation

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Dark Cytotoxicity: Treat cells with various concentrations of this compound and incubate for a further 24-48 hours in the dark.

    • Phototoxicity: Treat cells with various concentrations of this compound and incubate for a specific duration (e.g., 4-24 hours) in the dark to allow for cellular uptake. Subsequently, expose the cells to a specific light dose. Return the plates to the incubator for another 24-48 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for both dark and light conditions.

Protocol 2: Detection of Intracellular ROS (DCFH-DA Assay)

This protocol measures the generation of intracellular ROS upon photoactivation of this compound.

Materials:

  • Cancer cell line of choice

  • This compound stock solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Serum-free cell culture medium

  • PBS

  • 96-well black, clear-bottom plates

  • Light source

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.

  • Probe Loading: Wash the cells with PBS and incubate with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

  • Treatment: Wash the cells with PBS to remove excess probe. Add fresh medium containing various concentrations of this compound.

  • Photoactivation: Immediately expose the cells to light for a defined period.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Alternatively, visualize ROS production using a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence units (RFU) to determine the level of intracellular ROS generation.

Protocol 3: Assessment of Apoptosis (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells after PDT with this compound.

Materials:

  • Cancer cell line of choice

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound followed by light exposure as described in the cytotoxicity protocol. Include appropriate controls (untreated, light only, this compound only).

  • Cell Harvesting: After the desired incubation period (e.g., 6-24 hours post-PDT), collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways

Photodynamic therapy is known to activate various signaling pathways that can lead to either cell survival or cell death. While specific data for this compound is limited, studies on other coumarin derivatives and general PDT mechanisms suggest the involvement of the NF-κB and MAPK pathways.

  • NF-κB Pathway: This pathway is a key regulator of inflammation, immunity, and cell survival. PDT-induced oxidative stress can lead to the activation of NF-κB, which may promote cell survival in some contexts.[6] Interestingly, some hydroxycoumarin derivatives have been shown to suppress NF-κB activation in inflammatory models, suggesting a potential dual role.[7][8]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to stress. PDT can activate JNK and p38, which are generally associated with apoptosis, while the role of ERK in PDT-induced cell death is more complex and can be cell-type dependent.[9] Some methoxycoumarin derivatives have been shown to modulate MAPK signaling.[10]

Visualizations

General Workflow for In Vitro PDT Evaluation

PDT_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture incubation Incubate Cells with This compound cell_culture->incubation ps_prep Prepare this compound Stock Solution ps_prep->incubation irradiation Light Irradiation incubation->irradiation viability Cell Viability (MTT Assay) irradiation->viability ros ROS Detection (DCFH-DA Assay) irradiation->ros apoptosis Apoptosis Assay (Annexin V/PI) irradiation->apoptosis

Caption: Workflow for evaluating this compound in PDT.

Simplified PDT Signaling Pathway

PDT_Signaling cluster_trigger PDT Trigger cluster_cellular_response Cellular Response cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome PS This compound ROS Reactive Oxygen Species (ROS) PS->ROS Light Light Light->ROS Oxygen O₂ Oxygen->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK MAPK Pathway (JNK, p38) Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB Necrosis Necrosis Oxidative_Stress->Necrosis Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Pro/Anti-Apoptotic (Context-dependent)

Caption: Simplified PDT-induced signaling leading to cell death.

Conclusion

This compound presents an interesting scaffold for the development of novel photosensitizers for photodynamic therapy. While specific data on its photodynamic efficacy is sparse, the information available for related coumarin derivatives suggests that it is a promising area of research. The protocols and information provided in this document offer a comprehensive starting point for researchers to systematically evaluate the potential of this compound as a PDT agent. Further studies are warranted to elucidate its precise photophysical properties, mechanism of action, and in vivo efficacy.

References

4-Methoxycoumarin: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a prominent class of naturally occurring benzopyrone compounds widely recognized for their diverse pharmacological activities. Among them, 4-methoxycoumarin serves as a valuable and versatile building block in organic synthesis, providing a key structural motif for the development of a wide array of heterocyclic compounds with significant potential in drug discovery and materials science. Its unique electronic and structural features, including the electron-donating methoxy group at the 4-position, influence the reactivity of the coumarin nucleus, enabling a range of chemical transformations. These notes provide an overview of the applications of this compound in the synthesis of complex molecules and detailed protocols for key reactions.

Physicochemical Properties and Reactivity

This compound is a crystalline solid with the molecular formula C₁₀H₈O₃. The methoxy group at the C4 position significantly impacts the reactivity of the coumarin ring system. It enhances the electron density of the pyrone ring, influencing its susceptibility to both electrophilic and nucleophilic attack. While the benzene ring can undergo typical aromatic substitutions, the C3 position of the pyrone ring is a key site for functionalization.

Synthetic Applications of this compound and its Derivatives

This compound and its derivatives are instrumental in the synthesis of a variety of complex heterocyclic systems. Key transformations include electrophilic substitution, functionalization of the methyl group in 4-methyl-7-methoxycoumarin, and the use of its derivatives as precursors for fused heterocycles.

Electrophilic Substitution Reactions

The coumarin nucleus can undergo electrophilic substitution, primarily at the C3 position. Bromination of methoxy-substituted coumarins provides a handle for further synthetic manipulations.

Table 1: Bromination of 7-Methoxy-4-methylcoumarin [1]

ReactantReagentSolventConditionsProductYield (%)
7-Methoxy-4-methylcoumarinN-Bromosuccinimide (NBS), Dibenzoyl peroxide (DBP)ChloroformReflux3-Bromo-7-methoxy-4-methylcoumarinNot specified
7-Methoxy-4-methylcoumarinBromineGlacial Acetic AcidNot specified3-Bromo-7-methoxy-4-methylcoumarin & 3,6-Dibromo-7-methoxy-4-methylcoumarinNot specified
Functionalization via Formylation

Formylation of coumarin derivatives, particularly through the Vilsmeier-Haack reaction, introduces a reactive aldehyde group that serves as a precursor for a multitude of heterocyclic systems. While direct formylation of this compound is not explicitly detailed in the provided results, the formylation of the closely related 4-hydroxycoumarin to 4-chloro-3-formylcoumarin is a well-established and crucial transformation. This intermediate is a versatile building block for numerous fused heterocycles.

Table 2: Synthesis of 4-Chloro-3-formylcoumarin [2][3]

Starting MaterialReagentsConditionsProductYield (%)
4-HydroxycoumarinN,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)-10°C to 80°C4-Chloro-3-formylcoumarin84

The resulting 4-chloro-3-formylcoumarin is a key intermediate for the synthesis of various fused heterocyclic systems through reactions with a range of nucleophiles.

Synthesis of Fused Heterocyclic Systems

This compound derivatives are excellent starting materials for the construction of fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

1. Synthesis of Pyranocoumarins and their Derivatives:

The reaction of 3-formyl-4-hydroxycoumarin with active methylene compounds leads to the formation of pyranocoumarin derivatives.[4]

Table 3: Synthesis of Pyranocoumarin Derivatives [4]

ReactantsSolventConditionsProductYield (%)
3-Formyl-4-hydroxycoumarin, Triacetic acid lactoneAlcoholReflux3-(Acetoacetyl)-4-hydroxy-6-methyl-2H-pyrano[3,2-c]chromen-2-oneNot specified
3-Formyl-4-hydroxycoumarin, 5,5-Dimethylcyclohexane-1,3-dioneAcetic AcidReflux3-(5,5-Dimethyl-2-oxocyclohexylidene)methyl-4-hydroxy-2H-chromen-2-oneNot specified

2. Synthesis of Pyrrolocoumarins:

4-Chloro-3-formylcoumarin serves as a precursor for the synthesis of[1]benzopyrano[4,3-b]pyrrol-4(1H)-ones.[5]

Table 4: Synthesis of[1]Benzopyrano[4,3-b]pyrrol-4(1H)-ones [5]

ReactantsSolventConditionsProductYield (%)
4-Chloro-3-formylcoumarin, α-Amino acid hydrochlorides, Et₃NEthanol80°C, 2-12 h[1]Benzopyrano[4,3-b]pyrrol-4(1H)-ones71-90

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-7-methoxy-4-methylcoumarin[1]
  • To a solution of 7-methoxy-4-methylcoumarin in chloroform, add N-bromosuccinimide (NBS).

  • Add a catalytic amount of dibenzoyl peroxide (DBP).

  • Reflux the mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-bromo-7-methoxy-4-methylcoumarin.

Protocol 2: Synthesis of 4-Chloro-3-formylcoumarin[2][3]
  • To a stirred mixture of 4-hydroxycoumarin (0.06 mol) in anhydrous N,N-dimethylformamide (0.6 mol), cool the reaction vessel to -10°C to -5°C.

  • Slowly add phosphorus oxychloride (POCl₃).

  • After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Heat the reaction mixture and stir for 5 hours at 80°C.

  • Pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.

  • Allow the mixture to stand overnight at 0°C.

  • Collect the precipitate by filtration and recrystallize from acetone to yield 4-chloro-3-formylcoumarin.

Protocol 3: Synthesis of 7-Methoxy-4-formylcoumarin[6]
  • In a flask, place 7-methoxy-4-methylcoumarin and selenium dioxide in hot xylene.

  • Reflux the mixture for 12 hours at 135–140°C.

  • After cooling, filter the reaction mixture.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford 7-methoxy-4-formylcoumarin (Yield: 31%).

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations starting from or leading to functionalized this compound derivatives.

Synthesis_of_4_Chloro_3_formylcoumarin 4-Hydroxycoumarin 4-Hydroxycoumarin 4-Chloro-3-formylcoumarin 4-Chloro-3-formylcoumarin 4-Hydroxycoumarin->4-Chloro-3-formylcoumarin Vilsmeier-Haack Reaction Vilsmeier_Reagent DMF, POCl₃ Vilsmeier_Reagent->4-Chloro-3-formylcoumarin

Caption: Vilsmeier-Haack formylation of 4-hydroxycoumarin.

Functionalization_of_Methoxycoumarin_Derivative 7-Methoxy-4-methylcoumarin 7-Methoxy-4-methylcoumarin 7-Methoxy-4-formylcoumarin 7-Methoxy-4-formylcoumarin 7-Methoxy-4-methylcoumarin->7-Methoxy-4-formylcoumarin Oxidation 3-Bromo-7-methoxy-4-methylcoumarin 3-Bromo-7-methoxy-4-methylcoumarin 7-Methoxy-4-methylcoumarin->3-Bromo-7-methoxy-4-methylcoumarin Electrophilic Bromination Oxidation SeO₂, Xylene, Reflux Oxidation->7-Methoxy-4-formylcoumarin Bromination NBS, DBP, CHCl₃ Bromination->3-Bromo-7-methoxy-4-methylcoumarin Synthesis_of_Fused_Heterocycles 4-Chloro-3-formylcoumarin 4-Chloro-3-formylcoumarin Fused_Pyrrolocoumarins [1]Benzopyrano[4,3-b]pyrrol-4(1H)-ones 4-Chloro-3-formylcoumarin->Fused_Pyrrolocoumarins Condensation & Cyclization Nucleophiles α-Amino acid hydrochlorides, Et₃N, EtOH Nucleophiles->Fused_Pyrrolocoumarins

References

Application of 4-Methoxycoumarin in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the agrochemical potential of 4-Methoxycoumarin. The information compiled herein is intended to guide researchers in the screening and characterization of this compound as a potential fungicide, herbicide, and insecticide.

Application Notes

This compound, a naturally occurring coumarin derivative, has demonstrated significant potential in agrochemical research, primarily as an antifungal agent. Its efficacy against various plant pathogenic fungi, coupled with a defined mechanism of action, makes it a compelling candidate for the development of novel, potentially bio-friendly pesticides. While its fungicidal properties are most prominently documented, preliminary evidence suggests that coumarin and its derivatives may also possess herbicidal and insecticidal activities.

Antifungal Activity

This compound exhibits potent antifungal activity, particularly against the soil-borne pathogen Rhizoctonia solani, the causative agent of sheath blight in rice and other diseases in various crops. Research has shown that this compound can completely inhibit the mycelial growth of R. solani in vitro.[1]

Mechanism of Action: The primary mode of action of this compound against R. solani involves the disruption of peroxisomes and the subsequent inhibition of fatty acid β-oxidation. This leads to a reduction in ATP and acetyl-CoA production, essential molecules for fungal growth and development. The disruption of these metabolic pathways ultimately leads to fungal cell death.

Herbicidal Activity

While specific data on the herbicidal activity of this compound is limited, studies on the parent compound, coumarin, have shown phytotoxic effects on various weed species. Coumarin has been observed to inhibit seed germination and seedling growth of weeds such as Portulaca oleracea (common purslane) and Setaria viridis (green foxtail).[2][3][4] The herbicidal effect is concentration-dependent. Given these findings, this compound warrants investigation for its potential as a selective or non-selective herbicide.

Insecticidal Activity

The insecticidal properties of coumarins have been recognized, with studies demonstrating toxicity against various insect pests. For instance, natural coumarin has been shown to inhibit the growth and development of Spodoptera litura (tobacco cutworm) larvae.[3][5][6] The mechanism of action in insects may involve the inhibition of detoxification enzymes and disruption of metabolic pathways.[3][5] Although specific LC50 values for this compound against key insect pests are not yet widely available, the known activity of related compounds suggests its potential as an insecticidal agent.

Quantitative Data

The following tables summarize the available quantitative data on the agrochemical activities of this compound and related compounds.

CompoundTarget OrganismBioassayEfficacy MetricValueReference
This compoundRhizoctonia solaniMycelial Growth Inhibition% Inhibition100%[1]
XanthotoxinSclerotinia sclerotiorumMycelial Growth InhibitionEC5014.6 µg/mL[1]
IsopimpinellinSclerotinia sclerotiorumMycelial Growth InhibitionEC5020.7 µg/mL[1]
CompoundTarget OrganismBioassayEfficacy MetricValueReference
CoumarinPortulaca oleraceaSeed Germination Inhibition-Significant Inhibition[2]
CoumarinSetaria viridisSeed Germination Inhibition-Complete Inhibition at 60 mg/L[2]
Coumarin-loaded Carbon DotsPortulaca oleraceaDry Weight Reduction69.3%[2][3][4]
Coumarin-loaded Carbon DotsSetaria viridisDry Weight Reduction63.61%[2][3][4]
CompoundTarget OrganismBioassayEfficacy MetricValueReference
Coumarin (3%)Spodoptera litura (larvae)Weight Gain Inhibition12-fold reduction vs. control[6]
Emamectin benzoateSpodoptera litura (2nd instar larvae)Leaf DipLC50 (24h)30.5 ppm[7]
ChlorantraniliproleSpodoptera litura (2nd instar larvae)Leaf DipLC50 (24h)47.03 ppm[7]

Experimental Protocols

The following are detailed protocols for evaluating the antifungal, herbicidal, and insecticidal activities of this compound.

Antifungal Bioassay: Mycelial Growth Inhibition

This protocol is adapted from standard methods for assessing the in vitro efficacy of antifungal compounds against filamentous fungi like Rhizoctonia solani.[8][9]

Objective: To determine the EC50 (half-maximal effective concentration) of this compound against Rhizoctonia solani.

Materials:

  • Pure this compound

  • Rhizoctonia solani culture

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Incubator (25 ± 2°C)

  • Laminar flow hood

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Preparation of Poisoned Media: Autoclave PDA medium and allow it to cool to 45-50°C. Under a laminar flow hood, add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate containing PDA with the same concentration of DMSO used in the highest concentration of the test compound. Pour the media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing R. solani culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each prepared PDA plate (both treated and control).

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the concentration of this compound. Use probit analysis or a similar statistical method to determine the EC50 value.

Herbicidal Bioassay: Seed Germination and Seedling Growth

This protocol is designed to assess the pre-emergence herbicidal activity of this compound on weed seeds.[2][10]

Objective: To evaluate the effect of this compound on the seed germination and early seedling growth of target weed species.

Materials:

  • Pure this compound

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis)

  • Sterile Petri dishes (90 mm) with filter paper

  • Distilled water

  • Acetone (for dissolving the compound)

  • Growth chamber or incubator with controlled light and temperature

  • Ruler

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions in distilled water to obtain the desired test concentrations (e.g., 10, 50, 100, 200, 500 ppm). A control solution containing the same concentration of acetone should also be prepared.

  • Seed Sterilization: Surface sterilize the weed seeds by rinsing them in a 1% sodium hypochlorite solution for 2-3 minutes, followed by several rinses with sterile distilled water.

  • Plating: Place two layers of sterile filter paper in each Petri dish. Place a known number of sterilized seeds (e.g., 25) evenly on the filter paper.

  • Treatment Application: Add a specific volume (e.g., 5 mL) of the respective test solution or control solution to each Petri dish, ensuring the filter paper is saturated.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with a defined photoperiod (e.g., 16h light/8h dark) and temperature (e.g., 25°C).

  • Data Collection: After a set period (e.g., 7-14 days), record the following parameters:

    • Germination Percentage: Count the number of germinated seeds (radicle emergence > 2 mm) and express it as a percentage of the total seeds sown.

    • Radicle Length: Measure the length of the primary root of each germinated seedling.

    • Plumule Length: Measure the length of the shoot of each germinated seedling.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the ED50 (effective dose for 50% inhibition) for germination and seedling growth using appropriate statistical methods.

Insecticidal Bioassay: Leaf Dip Method

This protocol is a standard method for evaluating the toxicity of compounds to leaf-feeding insects like Spodoptera litura.[7][11]

Objective: To determine the LC50 (lethal concentration for 50% of the population) of this compound against Spodoptera litura larvae.

Materials:

  • Pure this compound

  • Spodoptera litura larvae (e.g., 3rd instar)

  • Host plant leaves (e.g., cotton, cabbage)

  • Distilled water

  • Acetone or another suitable solvent

  • Triton X-100 or another non-ionic surfactant

  • Ventilated containers for holding larvae

  • Forceps

Procedure:

  • Rearing of Insects: Rear Spodoptera litura larvae on a suitable artificial diet or host plant leaves under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.05% Triton X-100) to ensure even spreading on the leaf surface. A control solution containing the solvent and surfactant should also be prepared.

  • Leaf Treatment: Select fresh, undamaged host plant leaves. Dip each leaf into the respective test solution or control solution for a set time (e.g., 10-20 seconds). Allow the leaves to air dry completely.

  • Exposure: Place one treated leaf in each ventilated container. Introduce a known number of larvae (e.g., 10) into each container.

  • Incubation: Maintain the containers under the same controlled conditions used for rearing.

  • Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • LC50 Determination: Use probit analysis or a similar statistical method to calculate the LC50 value and its 95% confidence limits.

Visualizations

Signaling Pathway

4-Methoxycoumarin_Antifungal_Mechanism Peroxisome Peroxisome BetaOxidation β-Oxidation Peroxisome->BetaOxidation FattyAcid Fatty Acids FattyAcid->Peroxisome AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Mitochondrion Mitochondrion AcetylCoA->Mitochondrion TCA Cycle ATP ATP Mitochondrion->ATP Oxidative Phosphorylation CellGrowth Fungal Cell Growth & Proliferation ATP->CellGrowth CellDeath Fungal Cell Death Methoxycoumarin This compound Methoxycoumarin->Peroxisome Disrupts Structure & Function Methoxycoumarin->BetaOxidation Inhibits Agrochemical_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Greenhouse & Field Trials cluster_4 Outcome start Obtain/Synthesize This compound antifungal_screen In Vitro Antifungal Assay (e.g., Mycelial Growth Inhibition) start->antifungal_screen herbicidal_screen In Vitro Herbicidal Assay (e.g., Seed Germination) start->herbicidal_screen insecticidal_screen In Vitro Insecticidal Assay (e.g., Leaf Dip) start->insecticidal_screen dose_response Determine EC50 / ED50 / LC50 antifungal_screen->dose_response herbicidal_screen->dose_response insecticidal_screen->dose_response spectrum Test against a broader spectrum of - Fungi - Weeds - Insects dose_response->spectrum moa Investigate Mechanism of Action (e.g., Enzyme assays, Gene expression) spectrum->moa greenhouse Greenhouse Trials (Pot studies) moa->greenhouse field Small-scale Field Trials greenhouse->field decision Go/No-Go Decision for Product Development field->decision Fungicide_Development_Pipeline cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_development Pre-clinical & Field Development cluster_registration Registration & Commercialization A Compound Identification (this compound) B Primary Antifungal Screen (vs. R. solani) A->B Test C Hit Confirmation B->C Validate D Structure-Activity Relationship (SAR) Studies C->D Proceed E Synthesis of Analogs D->E Guide F Improved Potency & Spectrum E->F Achieve G Toxicology & Environmental Fate F->G Select Lead H Formulation Development G->H Inform I Field Efficacy Trials H->I Provide J Regulatory Submission I->J Generate Data K Product Launch J->K Approval

References

Application Notes and Protocols: 4-Methoxycoumarin Derivatives as Probes for Cellular Viscosity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular viscosity is a critical biophysical parameter that profoundly influences molecular diffusion, reaction kinetics, and the overall function of cellular processes. Aberrant changes in viscosity have been implicated in various pathological conditions, including cancer, neurodegenerative diseases like Alzheimer's, and inflammatory conditions.[1][2][3] Consequently, the ability to accurately measure and monitor viscosity within living cells is of paramount importance for both fundamental biological research and drug development.

Fluorescent molecular rotors, a class of environmentally sensitive dyes, have emerged as powerful tools for mapping intracellular viscosity.[4] Among these, 4-methoxycoumarin derivatives have shown significant promise due to their excellent photophysical properties, including high quantum yields and sensitivity to the microenvironment's viscosity.[5][6] These probes typically consist of a coumarin fluorophore and a rotor component. In low-viscosity environments, the rotor undergoes free rotation, leading to non-radiative decay and low fluorescence. However, in viscous environments, this rotation is hindered, resulting in a significant enhancement of fluorescence intensity and lifetime.[4] This viscosity-dependent fluorescence provides a direct readout of the local microenvironment.

These application notes provide a comprehensive overview of the use of this compound derivatives as cellular viscosity probes, including their synthesis, photophysical properties, and detailed protocols for their application in cellular imaging.

Photophysical Properties of this compound Viscosity Probes

The selection of a suitable fluorescent probe is critical for successful viscosity measurements. The following table summarizes the key photophysical properties of representative this compound derivatives and other relevant coumarin-based viscosity probes.

Probe NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Viscosity SensitivityTarget Organelle(s)Reference(s)
4-(2-fluorophenyl)-7-methoxycoumarin ~320-340~390-420Varies with viscosityYesGeneral cellular staining[5]
Coumarin-based probe CHB Not specifiedNot specifiedUp to 0.252 (in glycerol)Linear in log(viscosity) range 0.83-2.07Mitochondria, Lysosomes, ER, Golgi[7][8]
Coumarin-based probe CHN Not specifiedNot specifiedUp to 0.183 (in glycerol)Linear in log(viscosity) range 0.83-2.07Mitochondria, Lysosomes, ER, Golgi[7][8]
3-Styryl Coumarin Molecular Rotor C1 ~420~480-550Varies with viscosityYesGeneral cellular staining[9]
Mito-VCI 500540-650Varies with viscosityYes (Fluorescence Lifetime)Mitochondria[1][6]

Experimental Protocols

Synthesis of a Representative this compound Probe

This protocol describes the synthesis of 4-(p-methoxyphenyl)-7-methoxycoumarin, a representative this compound derivative that can be explored for its viscosity-sensing properties. The synthesis is based on the Pechmann condensation reaction.

Materials:

  • Resorcinol

  • Ethyl 4-methoxybenzoylacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve resorcinol (1 equivalent) in a minimal amount of ethanol.

  • Addition of Reactants: To this solution, add ethyl 4-methoxybenzoylacetate (1 equivalent).

  • Condensation: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into a beaker of crushed ice with stirring. A precipitate should form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol for Cellular Viscosity Measurement using Fluorescence Microscopy

This protocol provides a general procedure for staining live cells with a this compound viscosity probe and imaging the subsequent changes in fluorescence to determine cellular viscosity.

Materials:

  • Cultured mammalian cells (e.g., HeLa, MCF-7) on glass-bottom dishes or coverslips

  • This compound viscosity probe stock solution (typically 1-10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

  • Probe Preparation: Prepare a working solution of the this compound probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each probe and cell line.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation times may vary depending on the probe's cell permeability.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Image the cells using a confocal microscope. Excite the probe at its maximum excitation wavelength and collect the emission at its corresponding maximum wavelength.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., whole cell, specific organelles). An increase in fluorescence intensity corresponds to an increase in cellular viscosity. For quantitative measurements, a calibration curve of fluorescence intensity versus known viscosity values (using glycerol-water mixtures) should be generated.

Protocol for Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is a powerful technique for measuring viscosity as it is independent of probe concentration.

Materials:

  • Same as for fluorescence microscopy, with the addition of a FLIM-equipped confocal microscope.

Procedure:

  • Cell Preparation and Staining: Follow steps 1-4 of the cellular viscosity measurement protocol.

  • FLIM Imaging: Acquire fluorescence lifetime images using the FLIM system. The data is fitted to an exponential decay to yield a fluorescence lifetime for each pixel.

  • Data Analysis: Generate a FLIM map where the color of each pixel corresponds to the fluorescence lifetime. A calibration curve of fluorescence lifetime versus known viscosity values is required for quantitative analysis. Longer fluorescence lifetimes indicate higher viscosity.

Visualizations

Experimental Workflow for Cellular Viscosity Measurement

G Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis A Cell Culture (e.g., HeLa cells) C Cell Staining with Probe A->C B Probe Preparation (this compound derivative in DMSO) B->C D Induce Cellular Change (e.g., Drug Treatment, Apoptosis Induction) C->D E Control (Untreated Cells) C->E F Fluorescence Imaging (Confocal Microscopy or FLIM) D->F E->F G Image Processing & Quantification (Intensity or Lifetime Analysis) F->G H Statistical Analysis G->H I Correlation with Biological Event H->I

Caption: A typical workflow for measuring cellular viscosity.

Signaling Pathway: Intrinsic Apoptosis and Mitochondrial Viscosity Changes

G Intrinsic Apoptosis and Mitochondrial Viscosity cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade A DNA Damage, Oxidative Stress B Activation of Bax/Bak A->B C Inhibition of Bcl-2/Bcl-xL A->C D Mitochondrial Outer Membrane Permeabilization (MOMP) B->D C->D E Increased Mitochondrial Viscosity D->E Leads to F Cytochrome c Release D->F J Apoptosis E->J Contributes to G Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) F->G H Caspase-9 Activation G->H I Caspase-3/7 Activation H->I I->J

Caption: Mitochondrial viscosity changes during apoptosis.

Applications in Research and Drug Development

Investigating Disease Mechanisms

This compound viscosity probes can be employed to investigate the role of cellular viscosity in various diseases. For example, studies have suggested a link between increased viscosity and the pathogenesis of Alzheimer's disease, potentially due to the aggregation of proteins like amyloid-beta and tau.[2][10][11] Similarly, alterations in the viscosity of the plasma membrane and organelles have been observed in cancer cells, which may impact cell signaling, metastasis, and drug resistance.[2][3][12][13][14][15]

Drug Screening and Development

These probes offer a valuable tool for high-throughput screening of compounds that can modulate cellular viscosity. For instance, drugs that can restore normal viscosity in diseased cells could be identified. Furthermore, the effect of drug candidates on the viscosity of specific organelles can be assessed to understand their mechanism of action and potential off-target effects.

Studying Cellular Processes

The dynamic nature of many cellular processes, such as apoptosis, is accompanied by changes in the intracellular environment.[10][16][17][18][19][20][21] this compound probes can be used to monitor viscosity changes in real-time during these events, providing insights into the underlying biophysical mechanisms. For example, an increase in mitochondrial viscosity is considered an early event in apoptosis.[16]

Conclusion

This compound derivatives are versatile and sensitive fluorescent probes for the measurement of cellular viscosity. Their favorable photophysical properties and the ability to be targeted to specific organelles make them invaluable tools for researchers in cell biology, disease pathogenesis, and drug discovery. The protocols and information provided herein offer a comprehensive guide for the successful application of these probes in a variety of research settings.

References

Monitoring Enzyme Kinetics with 4-Methoxycoumarin Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous monitoring of enzyme activity is fundamental to basic research, drug discovery, and diagnostics. Fluorogenic assays offer a highly sensitive and efficient method for determining enzyme kinetics, lending themselves well to high-throughput screening. Among the various fluorogenic probes, 4-methoxycoumarin derivatives have emerged as valuable substrates for a range of enzymes.

The underlying principle of these assays is the enzymatic conversion of a non-fluorescent or weakly fluorescent this compound substrate into a highly fluorescent product, typically a 7-hydroxycoumarin derivative. This conversion allows for the real-time measurement of enzyme activity by monitoring the increase in fluorescence intensity. The large Stokes shift and favorable photophysical properties of 7-hydroxycoumarins contribute to the high signal-to-noise ratio of these assays.

This document provides detailed application notes and protocols for monitoring the kinetics of several key enzyme classes using this compound-based substrates.

Principle of the Assay

The enzymatic reaction involves the cleavage of a specific functional group from the this compound core, which results in the formation of a fluorescent product. For instance, cytochrome P450 (CYP) enzymes catalyze the O-dealkylation of 7-alkoxycoumarin derivatives to the fluorescent 7-hydroxycoumarin. Similarly, hydrolases can cleave ester or glycosidic bonds to release the fluorescent coumarin.

Enzymatic_Reaction Substrate Non-Fluorescent This compound Substrate Enzyme Enzyme Substrate->Enzyme Binding Product Highly Fluorescent 7-Hydroxycoumarin Product Enzyme->Product Catalysis Light_Out Emitted Fluorescence Product->Light_Out Fluorescence Light_In Excitation Light Light_In->Product Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Substrate_Prep Prepare Substrate Dilutions Reaction_Setup Set up reactions in 96-well plate Substrate_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Reaction_Setup Preincubation Pre-incubate at 37°C Reaction_Setup->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Kinetic_Read Measure fluorescence over time Initiation->Kinetic_Read Data_Analysis Calculate initial velocities Kinetic_Read->Data_Analysis Michaelis_Menten Determine Km and Vmax Data_Analysis->Michaelis_Menten CYP3A4_Induction cluster_cell Hepatocyte Rifampicin Rifampicin PXR PXR Rifampicin->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Binds to CYP3A4_Gene CYP3A4 Gene XRE->CYP3A4_Gene Promotes Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation Metabolite Metabolite CYP3A4_Protein->Metabolite Drug Drug (Substrate) Drug->CYP3A4_Protein Metabolized by

Application Notes and Protocols for 4-Methoxycoumarin Labeling of Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of proteins and peptides using 4-methoxycoumarin derivatives. This powerful class of fluorophores offers significant advantages in biological research due to their sensitivity to the local environment, high quantum yields, and utility in various applications, including Förster Resonance Energy Transfer (FRET) studies and enhanced mass spectrometry analysis.

Introduction to this compound Labeling

This compound and its derivatives are versatile fluorescent probes used to covalently label proteins and peptides. The core coumarin structure can be functionalized with various reactive groups, enabling the specific targeting of different amino acid residues. This allows for the introduction of a fluorescent reporter to study protein structure, function, and interactions.

Key Applications:

  • Förster Resonance Energy Transfer (FRET): Methoxycoumarin derivatives are often used as donor fluorophores in FRET pairs to study intramolecular motions and protein-protein interactions.[1][2]

  • Fluorescent Probes: Labeled proteins and peptides can be used as probes in cellular imaging and binding assays.

  • Enzyme Activity Assays: Fluorogenic substrates based on coumarins are widely used to study protease activity.

  • Mass Spectrometry: Labeling with coumarin tags can enhance the signal intensity of peptides in MALDI-TOF MS analysis, particularly for hydrophilic peptides.[3]

Labeling Chemistries

The choice of this compound derivative depends on the target functional group on the protein or peptide. The most common strategies target primary amines, thiols, or tyrosines.

Amine-Reactive Labeling

This is the most common labeling strategy, targeting the ε-amino group of lysine residues and the N-terminal α-amino group. Amine-reactive coumarins are typically derivatized as N-hydroxysuccinimide (NHS) esters.[4][5]

Thiol-Reactive Labeling

This strategy targets the thiol group of cysteine residues, which is often less abundant than primary amines, allowing for more site-specific labeling. Maleimide-functionalized methoxycoumarins are commonly used for this purpose.[1][2]

Tyrosine-Reactive Labeling

Aromatic residues like tyrosine can be targeted using specific chemistries, such as those involving aryl diazonium ions generated from coumarin triazabutadienes.[6]

Quantitative Data Summary

The photophysical properties of this compound derivatives can vary depending on the specific derivative and the local environment of the labeled protein.

PropertyTypical Value RangeReference
Excitation Maximum (λex)333 - 400 nm[4]
Emission Maximum (λem)416 - 480 nm[4]
Molar Extinction Coeff. (ε)20,000 - 40,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ)0.3 - 0.9[4]

Table 1: Typical Photophysical Properties of Protein-Conjugated Coumarin Dyes.

Coumarin DerivativeTarget ResidueKey Characteristics
7-Amino-4-methylcoumarin (AMC)C-terminusCommon blue-fluorescent dye used in enzyme assays.[5]
Methoxycoumarin Maleimide (Mcm-Mal)CysteineFluorogenic upon reaction with thiols, ideal for FRET studies.[1][2]
Coumarin NHS EsterLysine, N-terminusTargets primary amines for stable amide bond formation.[4][5]
4-HalocoumarinsThiol, AmineAllows for chemoselective and modular labeling.[7]
Coumarin TriazabutadienesTyrosineEnables pH- or light-triggered labeling of tyrosine residues.[6]
4-Chloro-7-methyl-3-nitrocoumarinLysine, N-terminusReactive derivative for labeling nucleophilic residues.[8]

Table 2: Common this compound Derivatives and Their Applications.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Proteins with a this compound NHS Ester

This protocol describes the labeling of primary amines on a protein using an N-hydroxysuccinimide (NHS) ester derivative of a this compound.

Materials:

  • Protein of interest

  • This compound NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[5]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL.[4] Ensure the buffer is free of primary amines (e.g., Tris, glycine).[4][5]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10- to 20-fold molar excess of the dye is a good starting point for optimization.[5]

    • Add the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

  • Quench the Reaction: Add the quenching solution to a final concentration of 100-150 mM and incubate for 30 minutes to stop the reaction.[4]

  • Purify the Labeled Protein: Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute is the labeled protein.[4]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the coumarin dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Storage: Store the purified labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Amine_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_sol Protein in Amine-Free Buffer mix Mix Protein and Dye (10-20x molar excess of dye) p_sol->mix d_sol Dissolve Coumarin NHS Ester in DMSO d_sol->mix incubate Incubate 1 hr at RT, in dark mix->incubate quench Quench Reaction (Hydroxylamine/Tris) incubate->quench purify Size-Exclusion Chromatography quench->purify analyze Determine DOL (Spectrophotometry) purify->analyze

Workflow for amine-reactive labeling of proteins.
Protocol 2: Thiol-Reactive Labeling of Proteins with Methoxycoumarin Maleimide (Mcm-Mal)

This protocol is adapted for labeling cysteine residues and is particularly useful for FRET studies.[1][2]

Materials:

  • Cysteine-containing protein or peptide

  • Methoxycoumarin maleimide (Mcm-Mal)

  • Reaction Buffer: 20 mM Tris, 100 mM NaCl, pH 7.0

  • Anhydrous DMSO or DMF

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer. If the cysteine residues are oxidized, pre-treat the protein with a reducing agent like TCEP (which does not need to be removed before labeling) or DTT (which must be removed prior to labeling).

  • Prepare the Dye Stock Solution: Dissolve Mcm-Mal in anhydrous DMSO or DMF.

  • Perform the Labeling Reaction:

    • Add a 5- to 20-fold molar excess of Mcm-Mal to the protein solution.

    • Incubate at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Purify the Labeled Protein: Remove excess, unreacted Mcm-Mal using size-exclusion chromatography or reverse-phase HPLC.

  • Characterization: Confirm labeling by mass spectrometry and determine the concentration and DOL by UV-Vis spectrophotometry.

Thiol_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_sol Cysteine-Protein in Buffer (pH 7.0) mix Mix Protein and Mcm-Mal (5-20x molar excess) p_sol->mix d_sol Dissolve Mcm-Mal in DMSO d_sol->mix incubate Incubate 2 hrs RT or overnight at 4°C mix->incubate purify Purify by HPLC or Size-Exclusion incubate->purify analyze Characterize by Mass Spec & UV-Vis purify->analyze

Workflow for thiol-reactive labeling of proteins.

Application Example: Investigating Inflammatory Signaling Pathways

Certain derivatives of this compound have been shown to possess biological activity. For instance, 4-hydroxy-7-methoxycoumarin has been demonstrated to inhibit inflammation in LPS-activated macrophages by suppressing the NF-κB and MAPK signaling pathways.[9] This highlights a potential application of these compounds in drug development beyond their use as fluorescent labels.

MAPK_NFkB_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK Activates JNK p-JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates IkBa p-IκBα TLR4->IkBa Activates H7MTC 4-Hydroxy-7- methoxycoumarin H7MTC->ERK Inhibits H7MTC->JNK Inhibits H7MTC->IkBa Inhibits Inflammation Pro-inflammatory Cytokine Production ERK->Inflammation JNK->Inflammation NFkB NF-κB Activation IkBa->NFkB NFkB->Inflammation

Inhibition of NF-κB and MAPK pathways by 4-hydroxy-7-methoxycoumarin.

References

Flow Cytometry Applications of 4-Methoxycoumarin Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Methoxycoumarin conjugates in flow cytometry. This compound is a blue-fluorescent dye that can be conjugated to various molecules to probe cellular functions. Its favorable spectral properties, including a large Stokes shift, make it a valuable tool for multicolor flow cytometry analysis.

Application 1: Cell Proliferation Assay using this compound Succinimidyl Ester

Introduction

Monitoring cell proliferation is fundamental in many areas of biological research, including immunology, cancer biology, and developmental biology. Amine-reactive succinimidyl esters of fluorescent dyes, such as this compound, are excellent tools for tracking cell division by flow cytometry. The dye covalently labels intracellular proteins, and as cells divide, the dye is distributed equally between daughter cells. This results in a sequential halving of the fluorescence intensity with each cell division, allowing for the visualization of distinct generations of proliferating cells.

Principle

The succinimidyl ester group of the this compound conjugate reacts with primary amines of intracellular proteins, forming stable covalent bonds. The non-fluorescent conjugate readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetate group, rendering the molecule fluorescent and cell-impermeant. The fluorescent this compound is then distributed evenly to daughter cells upon division, allowing for the tracking of up to several generations.

Quantitative Data Summary
ParameterValueReference(s)
Fluorophore This compound
Excitation Maximum (λex) ~350 nm[1]
Emission Maximum (λem) ~450 nm[1]
Recommended Laser Line UV (355 nm) or Violet (405 nm)
Common Emission Filter 450/50 nm bandpass[1]
Stock Solution 5 mM in DMSO[1]
Working Concentration 1-10 µM in protein-free buffer (e.g., PBS)[2]
Incubation Time 20 minutes at 37°C[1][2]
Cell Density for Staining 1 x 10^6 cells/mL[1]
Experimental Protocol

Materials:

  • This compound succinimidyl ester

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • 15 mL conical tubes

  • Flow cytometer with UV or violet laser

Procedure:

  • Prepare a 5 mM stock solution: Dissolve the this compound succinimidyl ester in anhydrous DMSO.

  • Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed (37°C) PBS.

  • Staining: Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM. A starting concentration of 5 µM is recommended.

  • Incubation: Incubate the cells for 20 minutes at 37°C, protected from light.

  • Quenching: Add 5 volumes of complete culture medium containing at least 5% FBS to the cell suspension and incubate for 5 minutes at room temperature. The serum proteins will quench the reaction of any unbound dye.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with complete culture medium.

  • Cell Culture: Resuspend the cells in fresh, pre-warmed complete culture medium and culture under desired experimental conditions.

  • Flow Cytometry Analysis: At desired time points, harvest the cells, wash with PBS, and resuspend in flow cytometry staining buffer. Analyze the samples on a flow cytometer using a UV or violet laser for excitation and a 450/50 nm bandpass filter for emission.

Visualization

G cluster_workflow Cell Proliferation Assay Workflow Start Start Cell_Suspension Prepare Cell Suspension (1x10^6 cells/mL in PBS) Start->Cell_Suspension Staining Stain with this compound SE (1-10 µM, 20 min, 37°C) Cell_Suspension->Staining Quench Quench with Culture Medium (+5% FBS) Staining->Quench Wash Wash Cells (2x) Quench->Wash Culture Culture Cells with Stimulant Wash->Culture Analysis Analyze by Flow Cytometry (UV/Violet Laser) Culture->Analysis End End Analysis->End

Cell Proliferation Workflow

Application 2: Apoptosis Detection using a this compound-based Caspase-3/7 Substrate

Introduction

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. A key event in apoptosis is the activation of caspases, a family of cysteine proteases. Caspase-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis. Fluorogenic caspase substrates can be used to detect caspase activity in living cells by flow cytometry.

Principle

A cell-permeable, non-fluorescent this compound conjugate linked to the caspase-3/7 recognition peptide sequence, DEVD (Asp-Glu-Val-Asp), is used. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide, releasing the this compound moiety. The free this compound can then bind to DNA and exhibit bright blue fluorescence, which can be quantified by flow cytometry. This allows for the specific detection of cells with active caspase-3/7.

Quantitative Data Summary
ParameterValue
Fluorophore This compound
Excitation Maximum (λex) ~350 nm
Emission Maximum (λem) ~450 nm
Recommended Laser Line UV (355 nm) or Violet (405 nm)
Common Emission Filter 450/50 nm bandpass
Substrate (this compound)-DEVD
Working Concentration 1-5 µM
Incubation Time 30-60 minutes at 37°C
Positive Control Cells treated with an apoptosis inducer (e.g., Staurosporine, Etoposide)
Experimental Protocol

Materials:

  • This compound-DEVD-peptide substrate

  • Anhydrous DMSO

  • Complete cell culture medium

  • Apoptosis inducer (e.g., 1 µM Staurosporine)

  • Propidium Iodide (PI) or other viability dye

  • 1X Annexin V Binding Buffer

  • Flow cytometer with UV or violet laser

Procedure:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control.

  • Prepare Staining Solution: Prepare a working solution of the this compound-DEVD substrate in complete culture medium.

  • Staining: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • (Optional) Co-staining with Viability Dye: For late-stage apoptosis/necrosis discrimination, add a viability dye such as Propidium Iodide (PI) during the last 5-10 minutes of incubation.

  • Washing: Wash the cells once with 1X Annexin V Binding Buffer.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Excite with a UV or violet laser and collect the blue fluorescence in the appropriate channel (e.g., 450/50 nm). If using a viability dye, collect its fluorescence in the corresponding channel.

Visualization

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase37 Active Caspase-3/7 Caspase8->Caspase37 Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mito_Perm Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cyto_C->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caspase Activation Pathways

Application 3: Detection of Reactive Oxygen Species (ROS)

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While they play roles in cell signaling, excessive ROS can lead to oxidative stress and cellular damage. The detection of intracellular ROS levels is crucial for understanding various physiological and pathological processes.

Principle

A cell-permeable, non-fluorescent this compound derivative that becomes fluorescent upon oxidation by ROS can be used as a probe. Once inside the cell, the probe is oxidized by ROS, leading to the generation of a highly fluorescent this compound product. The intensity of the blue fluorescence is proportional to the amount of ROS present in the cell and can be measured by flow cytometry.

Quantitative Data Summary
ParameterValue
Fluorophore This compound
Excitation Maximum (λex) ~350 nm
Emission Maximum (λem) ~450 nm
Recommended Laser Line UV (355 nm) or Violet (405 nm)
Common Emission Filter 450/50 nm bandpass
Probe Type Redox-sensitive this compound derivative
Working Concentration 1-10 µM
Incubation Time 30-60 minutes at 37°C
Positive Control Cells treated with an ROS inducer (e.g., H2O2, Menadione)
Experimental Protocol

Materials:

  • Redox-sensitive this compound probe

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • ROS inducer (e.g., 100 µM H2O2)

  • Flow cytometer with UV or violet laser

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add the redox-sensitive this compound probe to the cell suspension to a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Induction of ROS (Positive Control): For a positive control, add an ROS inducer (e.g., H2O2) to a separate aliquot of cells during the last 15-30 minutes of incubation.

  • Washing: Wash the cells once with HBSS.

  • Resuspension: Resuspend the cells in fresh HBSS.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Use a UV or violet laser for excitation and a 450/50 nm bandpass filter to detect the blue fluorescence.

Visualization

G cluster_ros_generation ROS Generation cluster_antioxidant_defense Antioxidant Defense Mitochondria Mitochondria (Electron Transport Chain) ROS Reactive Oxygen Species (ROS) (O2•−, H2O2, •OH) Mitochondria->ROS NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->ROS Peroxisomes Peroxisomes Peroxisomes->ROS ER Endoplasmic Reticulum ER->ROS SOD Superoxide Dismutase (SOD) SOD->ROS Catalase Catalase Catalase->ROS GPx Glutathione Peroxidase (GPx) GPx->ROS GSH Glutathione (GSH) GSH->ROS Oxidative_Stress Oxidative Stress (Cellular Damage) ROS->Oxidative_Stress Signaling Cell Signaling ROS->Signaling

ROS Generation and Defense

References

Application Notes and Protocols: Studying Protein-Ligand Interactions with 4-Methoxycoumarin Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarin derivatives, particularly those with a methoxy group at the 4-position, are a versatile class of fluorophores widely utilized in the study of biomolecular interactions.[] Their utility stems from advantageous photophysical properties, including high quantum yields, good photostability, and a sensitivity to the microenvironment's polarity.[][2] When a 4-methoxycoumarin probe binds to a protein, its fluorescence properties often change, providing a direct readout of the binding event.[3] This change can manifest as an increase or decrease in fluorescence intensity (quenching), a shift in the emission wavelength, or a change in fluorescence polarization (anisotropy).[4][5] These probes are valuable tools in drug discovery and molecular biology for characterizing protein-ligand binding, determining binding affinities, and screening for potential inhibitors.[6]

Principle of Interaction

The interaction between this compound probes and proteins is typically driven by non-covalent forces, such as hydrophobic and electrostatic interactions.[3][7] Proteins often have hydrophobic pockets or clefts that serve as binding sites for ligands. When a relatively nonpolar coumarin probe moves from an aqueous environment to a hydrophobic binding site on a protein, its fluorescence quantum yield often increases, leading to enhanced emission.[2]

Alternatively, the binding event can be monitored by observing the quenching of the protein's intrinsic fluorescence, which primarily arises from tryptophan residues.[7] When the coumarin probe binds near a tryptophan residue, it can accept energy from the excited tryptophan, leading to a decrease in the protein's fluorescence, a phenomenon known as Förster Resonance Energy Transfer (FRET), or it can induce quenching through other static or dynamic mechanisms.[4][7]

cluster_0 Aqueous Environment cluster_1 Hydrophobic Binding Pocket Probe Free this compound Probe (Low Fluorescence) Complex Protein-Probe Complex (High Fluorescence) Probe->Complex Binding Protein Protein with Binding Site prep Prepare Protein & Ligand Stock Solutions titrate Titrate fixed [Protein] with increasing [Ligand] prep->titrate measure Measure Trp Fluorescence (Ex: ~295 nm, Em: ~340 nm) titrate->measure plot Plot Fluorescence Quenching vs. [Ligand] measure->plot analyze Analyze Data (Stern-Volmer, Scatchard) plot->analyze results Determine Binding Constant (Ka) & Number of Binding Sites (n) analyze->results Principle of Fluorescence Anisotropy cluster_0 Unbound State cluster_1 Bound State free Free Probe (Fast Tumbling) low_aniso Low Anisotropy free->low_aniso bound Protein-Bound Probe (Slow Tumbling) free->bound Binding to Protein high_aniso High Anisotropy bound->high_aniso cluster_exp cluster_comp exp Experimental Data (Fluorescence, CD Spec) binding_data Binding Affinity (Ka, Ki) Thermodynamics (ΔG) exp->binding_data comp Computational Modeling docking Molecular Docking comp->docking validation Model Validation & Refinement binding_data->validation md MD Simulations docking->md md->validation understanding Comprehensive Understanding of Protein-Ligand Interaction validation->understanding

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis yield of 4-Methoxycoumarin. The most common and reliable route involves a two-stage process: the synthesis of the 4-hydroxycoumarin precursor, followed by its methylation.

Part 1: Synthesis of 4-Hydroxycoumarin (Precursor)

The foundational step in producing this compound is the efficient synthesis of its precursor, 4-hydroxycoumarin. A prevalent method is the intramolecular cyclization of an acylated salicylic acid ester, such as acetylsalicylic acid methyl ester, often facilitated by a strong base like sodium metal in a high-boiling point solvent.[1]

Frequently Asked Questions (FAQs): 4-Hydroxycoumarin Synthesis

Q1: What is the most common synthetic route to 4-hydroxycoumarin? A1: The most widely used laboratory and industrial method is the intramolecular Claisen condensation of o-acetylsalicylic acid esters (like the methyl or ethyl ester). This reaction is typically performed in a high-boiling inert solvent with a strong base, such as metallic sodium, to facilitate cyclization.[1][2]

Q2: My yield of 4-hydroxycoumarin is consistently low. What are the likely causes? A2: Low yields can stem from several factors:

  • Insufficient Temperature: The cyclization reaction requires high temperatures, often in the range of 220-280°C, to proceed efficiently.[1]

  • Impure Reactants: The purity of the starting acetylsalicylic acid ester is crucial. Any acidic impurities can consume the sodium metal, hindering the reaction.

  • Reaction Scale: Some protocols are optimized for a specific scale. Scaling up or down may require re-optimization of catalyst loading and reaction time.[3]

  • Inefficient Workup: The product is typically isolated as its sodium salt. Incomplete acidification or premature precipitation can lead to significant product loss.[4]

Q3: How critical is the choice of solvent and base? A3: The choice is critical. The solvent must be inert and have a high boiling point (e.g., mineral oil) to reach the required reaction temperature.[1] The base must be strong enough to deprotonate the methyl group of the acetyl moiety to initiate the condensation. Metallic sodium is highly effective for this purpose.[2]

Troubleshooting Guide: 4-Hydroxycoumarin Synthesis
Symptom / Observation Potential Cause Recommended Solution
Low or No Product Formation Reaction temperature was too low for cyclization.Ensure the reaction mixture reaches and is maintained at the optimal temperature, typically above 220°C.[1]
Reactants (especially sodium) were degraded or impure.Use freshly prepared acetylsalicylic acid ester. Ensure metallic sodium is clean and free from oxide layers.
Reaction Mixture Turns Dark/Tarry Temperature was excessively high, leading to decomposition.Carefully control the reaction temperature within the optimal range (220-280°C). Avoid localized overheating by ensuring vigorous stirring.[1]
Difficult Product Isolation/Purification Incomplete reaction, leaving large amounts of starting material.Increase reaction time or ensure the temperature is in the optimal range. Purify the starting ester before the reaction.
Improper pH adjustment during workup.Carefully adjust the pH to ~1.0-1.5 to ensure complete precipitation of 4-hydroxycoumarin after the initial workup steps.[4]
Experimental Protocol: Synthesis of 4-Hydroxycoumarin

This protocol is a representative example based on established methods.[1]

  • Preparation: Add 150 mL of a high-boiling inert solvent (e.g., mineral oil) to a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Reaction Initiation: Add 8.5 g of metallic sodium to the solvent and heat the mixture to approximately 250°C with vigorous stirring.

  • Reactant Addition: Slowly add 75 g of propionylmethylsalicylate (as an example precursor for 3-methyl-4-hydroxycoumarin) via the dropping funnel. Maintain the temperature and vigorous stirring for about 15 minutes under reflux.

  • Workup: Cool the reaction mixture. Slowly and carefully add the mixture to 6 liters of cold water. The sodium salt of the 4-hydroxycoumarin derivative will dissolve.

  • Purification: Separate the aqueous layer. Wash it with an organic solvent (e.g., ether) to remove the mineral oil and unreacted ester.

  • Isolation: Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 1.0-1.5. The 4-hydroxycoumarin derivative will precipitate.[4]

  • Final Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol/water.

Part 2: Methylation of 4-Hydroxycoumarin to this compound

The second stage involves the methylation of the hydroxyl group at the C4 position. This is typically an O-alkylation reaction using a suitable methylating agent in the presence of a base.

Frequently Asked Questions (FAQs): Methylation Step

Q1: What are the best reagents for converting 4-hydroxycoumarin to this compound? A1: The most common and effective methylating agents are dimethyl sulfate (DMS) or methyl iodide.[5][6] The reaction requires a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), to deprotonate the hydroxyl group.[5][6]

Q2: My methylation reaction is slow or incomplete. How can I drive it to completion? A2: To improve the yield and reaction rate:

  • Increase Molar Ratio: Use a slight excess of the methylating agent (e.g., 2 equivalents) and the base (2 equivalents) relative to the 4-hydroxycoumarin.[5]

  • Increase Temperature: Refluxing the reaction mixture is standard practice and significantly speeds up the reaction. Common solvents for this include acetone or methanol.[5][6]

  • Ensure Anhydrous Conditions: Water can hydrolyze the methylating agent and interfere with the reaction. Use anhydrous solvents and reagents.

Q3: I am observing multiple products on my TLC plate. What are these side products? A3: 4-Hydroxycoumarin exists in tautomeric equilibrium, which can sometimes lead to C-alkylation at the C3 position in addition to the desired O-alkylation at C4. To favor O-alkylation, use polar aprotic solvents like acetone or DMF and a carbonate base.

Troubleshooting Guide: Methylation Step
Symptom / Observation Potential Cause Recommended Solution
Starting Material Remains After Reaction Insufficient amount of methylating agent or base.Increase the molar equivalents of both the methylating agent and the base. A 2:2:1 ratio of methylating agent:base:coumarin is a good starting point.[5]
Reaction time was too short or temperature too low.Ensure the reaction is refluxed for an adequate period (e.g., 4-12 hours) and monitor completion by TLC.[5][6]
Multiple Spots on TLC Plate Formation of C-alkylation side products.Use potassium carbonate as the base in a polar aprotic solvent like acetone to favor O-alkylation.
Degradation of the product or starting material.Avoid excessively harsh conditions or prolonged reaction times beyond what is necessary for completion.
Low Isolated Yield After Workup Product loss during aqueous extraction.Ensure the pH is neutral before extracting with an organic solvent. Perform multiple extractions (e.g., 3x) with a suitable solvent like ethyl acetate to maximize recovery.[5]
Inefficient purification.Use silica gel column chromatography for purification if recrystallization fails to yield a pure product.[5]
Experimental Protocol: Methylation of 4-Hydroxycoumarin

This protocol is adapted from standard methylation procedures for similar hydroxycoumarin systems.[5]

  • Setup: In a round-bottom flask, combine 4-hydroxycoumarin (1 equivalent), potassium carbonate (2 equivalents), and anhydrous acetone.

  • Reagent Addition: Add dimethyl sulfate (2 equivalents) dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Add water and brine to the residue and extract the product into ethyl acetate (3 x 40 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the resulting crude solid by recrystallization from ethanol or by silica gel column chromatography.

Data Summary: Reaction Conditions and Yields

Optimizing yield often involves selecting the right catalyst and conditions. The following tables summarize data from various studies on coumarin synthesis, which can inform the optimization of the 4-hydroxycoumarin precursor step.

Table 1: Comparison of Catalysts for Pechmann Condensation (Precursor Synthesis Analogue)

Phenol Substrate β-Ketoester Catalyst (mol%) Conditions Yield (%) Reference
ResorcinolEthyl AcetoacetateSnCl₂·2H₂O (10)Microwave, 260s, Solvent-free55[7]
PhloroglucinolEthyl AcetoacetateSulfamic Acid (10)80°C, 30 min, Solvent-free90[8]
m-AminophenolEthyl AcetoacetateInCl₃ (3)Ball mill, 60 Hz, 10 min, RT92[9]
ResorcinolEthyl AcetoacetateAmberlyst 15110°C, 35 min, Toluene95[10]

Table 2: Conditions for Methylation of Hydroxycoumarins

Substrate Methylating Agent Base Solvent Conditions Yield (%) Reference
7-Hydroxy-4-(2-fluorophenyl)coumarinDimethyl SulfateK₂CO₃AcetoneReflux, 4hNot specified[5][11]
7-Hydroxy-4-methylcoumarinMethyl IodideNa₂CO₃MethanolReflux, 12h95[6]

Visual Guides: Workflows and Logic Diagrams

To better visualize the synthesis and troubleshooting process, the following diagrams are provided.

G Overall Synthesis Workflow for this compound start Starting Materials (e.g., Salicylic Acid Ester) step1 Step 1: Synthesis of 4-Hydroxycoumarin Precursor (Intramolecular Cyclization) start->step1 intermediate Intermediate: 4-Hydroxycoumarin step1->intermediate Workup step2 Step 2: Methylation (e.g., with Dimethyl Sulfate) intermediate->step2 product Final Product: This compound step2->product Workup purify Purification (Recrystallization / Chromatography) product->purify

Caption: High-level workflow for the two-stage synthesis of this compound.

G Troubleshooting Logic for Low Synthesis Yield start Low Yield of This compound check_step1 Analyze Precursor Synthesis (4-Hydroxycoumarin) start->check_step1 check_step2 Analyze Methylation Step start->check_step2 reagents1 Reagent Purity/ Stoichiometry check_step1->reagents1 conditions1 Reaction Conditions (Temp, Time) check_step1->conditions1 workup1 Workup & Purification Losses check_step1->workup1 reagents2 Reagent Purity/ Activity check_step2->reagents2 conditions2 Reaction Conditions (Temp, Time, Base) check_step2->conditions2 workup2 Workup & Purification Losses check_step2->workup2 side_reactions Side Reactions (e.g., C-alkylation) check_step2->side_reactions

Caption: Decision tree for diagnosing and resolving low yield issues.

References

Technical Support Center: Overcoming Solubility Issues of 4-Methoxycoumarin in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 4-Methoxycoumarin in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: this compound is characterized as a poorly water-soluble compound. While exact values can vary depending on experimental conditions such as temperature and pH, its solubility in aqueous buffers is generally low. For instance, the related compound 7-Methoxycoumarin has a solubility of approximately 0.2 mg/mL in a 1:4 solution of DMSO:PBS (pH 7.2)[1]. Another similar compound, 4-hydroxycoumarin, has a solubility of approximately 0.16 mg/ml in a 1:5 solution of ethanol:PBS (pH 7.2)[2].

Q2: Why is this compound poorly soluble in water?

A2: The limited aqueous solubility of this compound is attributed to its chemical structure. The presence of the largely non-polar benzopyrone ring system results in a hydrophobic molecule with limited ability to form favorable interactions with polar water molecules.

Q3: What are the common consequences of poor aqueous solubility in my experiments?

A3: Poor solubility can lead to several experimental challenges, including:

  • Inaccurate and irreproducible results in biological assays.

  • Low bioavailability in in-vivo studies.

  • Precipitation of the compound during sample preparation or storage.

  • Difficulties in formulation development for drug delivery applications.

Q4: What are the primary strategies to enhance the aqueous solubility of this compound?

A4: The main approaches to improve the aqueous solubility of this compound include:

  • Use of Cosolvents: Blending water with a miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host can significantly enhance its aqueous solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate and solubility.

  • Solid Dispersion: Dispersing this compound in a water-soluble polymer matrix can improve its wettability and dissolution.

Troubleshooting Guides

Issue 1: My this compound is precipitating out of my aqueous buffer.

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous medium.

Troubleshooting Steps:

  • Verify Maximum Solubility: First, attempt to determine the approximate solubility of your this compound batch in the specific buffer system you are using.

  • Employ a Cosolvent: Introduce a water-miscible organic solvent (cosolvent) to your aqueous buffer. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG 400). Start with a low percentage of the cosolvent (e.g., 1-5%) and gradually increase it until the compound dissolves. Be mindful that high concentrations of organic solvents may affect your experimental system.

  • Consider Cyclodextrins: If organic solvents are not suitable for your experiment, cyclodextrins are an excellent alternative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative known for its ability to enhance the solubility of poorly soluble compounds. A study on a similar 4-hydroxycoumarin derivative showed a 64.05-fold increase in solubility with 50% w/w of 2-hydroxypropyl-β-cyclodextrin[3][4].

Workflow for Cosolvent Selection:

G start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes cosolvent_screen Screen Cosolvents (DMSO, Ethanol, PEG 400) check_concentration->cosolvent_screen No dissolved Compound Dissolved reduce_concentration->dissolved start_low Start with low percentage (1-5%) cosolvent_screen->start_low increase_gradually Gradually increase concentration start_low->increase_gradually increase_gradually->dissolved check_compatibility Check solvent compatibility with experiment dissolved->check_compatibility compatible Proceed with Experiment check_compatibility->compatible Yes not_compatible Incompatible check_compatibility->not_compatible No alternative Consider Alternative Method (e.g., Cyclodextrins) not_compatible->alternative

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: The solubility of this compound is too low for my required experimental concentration, even with a cosolvent.

Possible Cause: The required concentration for your assay is significantly higher than the achievable solubility with simple cosolvent systems.

Troubleshooting Steps:

  • Cyclodextrin Inclusion Complexation: This is a powerful technique to significantly increase aqueous solubility. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their solubility in water.

  • Nanoparticle Formulation: Formulating this compound as nanoparticles can enhance its dissolution rate and saturation solubility. This can be achieved through methods like solvent evaporation or nanoprecipitation.

  • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier at the solid state. This can be prepared by methods such as melting or solvent evaporation.

Workflow for Advanced Solubilization:

G start Insufficient Solubility with Cosolvents select_method Select Advanced Method start->select_method cyclodextrin Cyclodextrin Complexation select_method->cyclodextrin nanoparticles Nanoparticle Formulation select_method->nanoparticles solid_dispersion Solid Dispersion select_method->solid_dispersion prepare_complex Prepare Inclusion Complex cyclodextrin->prepare_complex prepare_nano Formulate Nanoparticles nanoparticles->prepare_nano prepare_sd Prepare Solid Dispersion solid_dispersion->prepare_sd characterize Characterize Formulation (Size, Encapsulation Efficiency) prepare_complex->characterize prepare_nano->characterize prepare_sd->characterize dissolution_test Perform Dissolution Testing characterize->dissolution_test success Desired Concentration Achieved dissolution_test->success

Caption: Workflow for selecting an advanced solubilization method.

Data Presentation

Table 1: Solubility of Coumarin Derivatives in Different Media

CompoundSolvent SystemSolubilityReference
7-Methoxycoumarin1:4 DMSO:PBS (pH 7.2)~ 0.2 mg/mL[1]
4-Hydroxycoumarin1:5 Ethanol:PBS (pH 7.2)~ 0.16 mg/mL[2]
3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarinWater0.00321 mg/mL[4]
3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin50% w/w 2-hydroxypropyl-β-cyclodextrinIncreased 64.05-fold[3][4]

Experimental Protocols

Protocol 1: Phase Solubility Study of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is adapted from the general method described by Higuchi and Connors.

Objective: To determine the effect of HP-β-CD concentration on the aqueous solubility of this compound and to determine the stability constant of the inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled or deionized water

  • Conical flasks or vials

  • Orbital shaker or magnetic stirrer

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 14, 16 mM) in your desired aqueous buffer.

  • Add an excess amount of this compound to each flask containing the HP-β-CD solutions. Ensure that undissolved solid is visible in all flasks.

  • Seal the flasks and place them in a constant temperature water bath or incubator on an orbital shaker. Equilibrate the samples for 48-72 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot from the supernatant of each flask and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered samples appropriately with the mobile phase or a suitable solvent.

  • Quantify the concentration of dissolved this compound in each sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). This is the phase solubility diagram.

  • From the slope of the linear portion of the phase solubility diagram (assuming an AL-type diagram), calculate the stability constant (Kc).

Workflow for Phase Solubility Study:

G start Prepare HP-β-CD Solutions add_excess Add Excess this compound start->add_excess equilibrate Equilibrate for 48-72h add_excess->equilibrate filter Filter Supernatant equilibrate->filter quantify Quantify Dissolved Compound (UV-Vis or HPLC) filter->quantify plot Plot Phase Solubility Diagram quantify->plot calculate Calculate Stability Constant plot->calculate end Determine Solubility Enhancement calculate->end

Caption: Experimental workflow for a phase solubility study.

Protocol 2: Preparation of this compound-Loaded Nanoparticles by Solvent Evaporation Method

Objective: To formulate this compound into polymeric nanoparticles to enhance its aqueous dispersibility and dissolution.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Distilled or deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours or use a rotary evaporator to remove the dichloromethane. As the organic solvent evaporates, the polymer precipitates, entrapping the this compound to form nanoparticles.

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with distilled water to remove excess PVA, and then lyophilize or resuspend them in an appropriate aqueous medium.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, morphology (e.g., using SEM or TEM), and drug loading/encapsulation efficiency.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To develop a reliable HPLC method for the quantification of this compound in aqueous samples. A common method involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent and water, often with a small amount of acid.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or Formic acid (optional, for pH adjustment)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for coumarin analysis is a mixture of methanol and water (e.g., 60:40 v/v). Adding a small amount of acetic acid (e.g., 0.1%) can improve peak shape.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) and then prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol/acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer (typically around 310-320 nm).

    • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

  • Analysis: Inject the calibration standards and the samples containing this compound into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.

References

Technical Support Center: Preventing Photobleaching of 4-Methoxycoumarin Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of 4-Methoxycoumarin dyes during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[1] For this compound dyes, this leads to a diminished signal over time, which can compromise image quality, reduce the signal-to-noise ratio, and affect the accuracy of quantitative measurements, especially in time-lapse experiments.[1][2]

Q2: What are the primary mechanisms behind the photobleaching of this compound dyes?

The primary mechanisms of photobleaching for coumarin dyes, including this compound derivatives, involve the generation of reactive oxygen species (ROS) and direct photochemical reactions.[3] The coumarin scaffold is electron-rich, making it susceptible to oxidation.[3] Upon excitation, the dye can transition to a long-lived triplet state.[4] From this triplet state, it can react with molecular oxygen to produce highly reactive singlet oxygen, which in turn degrades the dye molecule.[3]

Q3: How does the chemical environment affect the photostability of this compound dyes?

The local environment significantly influences the photostability of coumarin dyes.[3] Key factors include:

  • Solvent Polarity and Viscosity: The polarity of the solvent can alter the energy levels of the excited state, influencing the rate of photobleaching. Higher viscosity can limit the diffusion of molecular oxygen, thereby reducing photooxidation.[3]

  • pH: The fluorescence intensity of some coumarin derivatives can be sensitive to pH changes. Maintaining a stable, optimal pH is crucial for consistent fluorescence.[5]

  • Presence of Quenchers: Certain molecules in the environment can quench the fluorescence of the dye, reducing its signal.[6]

Q4: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to mounting or imaging media to reduce photobleaching.[7] Most of these reagents are scavengers of reactive oxygen species (ROS), which are major contributors to the photochemical destruction of fluorophores.[7] Commonly used antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[8] Commercial mounting media, such as VECTASHIELD®, also contain proprietary antifade formulations.[9]

Troubleshooting Guides

Issue 1: Rapid Loss of Fluorescence Signal

This is the most common issue encountered and is a direct result of photobleaching.

Potential Cause Troubleshooting Steps
Excessive Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light.[1]
Prolonged Exposure Time Minimize the duration of light exposure. Use the shortest possible exposure time for image acquisition and keep the shutter closed when not actively imaging.[2]
Ineffective or Absent Antifade Reagent Mount your sample in a high-quality commercial antifade medium or a freshly prepared antifade solution containing an effective antioxidant like n-propyl gallate (NPG).[7][8]
Presence of Oxygen Deoxygenate the imaging buffer by bubbling it with nitrogen gas. For live-cell imaging, consider using an enzymatic oxygen scavenging system.[3][7]
Issue 2: Weak or No Initial Fluorescence Signal

If the signal is weak from the start, photobleaching may not be the primary issue.

Potential Cause Troubleshooting Steps
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the specific this compound derivative being used.
Low Dye Concentration Increase the concentration of the this compound probe. Be mindful of potential solubility issues and self-quenching at very high concentrations.[5]
Suboptimal pH Verify that the pH of the mounting or imaging medium is within the optimal range for your dye's fluorescence. Buffer the medium to maintain a stable pH.[5]
Fluorescence Quenching Consider if any components in your sample or buffer could be quenching the fluorescence of the dye.[6]
Issue 3: High Background Fluorescence

High background can obscure the specific signal from your this compound dye.

Potential Cause Troubleshooting Steps
Autofluorescence Image an unstained control sample to assess the level of autofluorescence from the cells or tissue. Use background subtraction during image processing if necessary.[1]
Non-specific Staining Optimize the staining protocol by reducing the dye concentration and increasing the number and duration of wash steps to remove unbound probe.[1]
Fluorescent Mounting Medium Some antifade reagents, such as p-phenylenediamine (PPD), can contribute to background fluorescence, especially at shorter wavelengths. Test the mounting medium alone for fluorescence.[1]

Quantitative Data on Antifade Reagent Performance

The following table summarizes the reported effectiveness of a commercial antifade reagent on the photostability of coumarin dyes. While this data is for the general coumarin class, it provides a strong indication of the potential improvement for this compound derivatives.

Mounting Medium Fluorophore Photobleaching Half-Life (seconds)
90% Glycerol in PBS (pH 8.5)Coumarin25[3]
Vectashield®Coumarin106[3]

Key Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes the preparation of a common and effective homemade antifade mounting medium.

Materials:

  • n-Propyl gallate (NPG)

  • High-purity glycerol

  • 10X Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Stir plate and stir bar

  • Storage tubes

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.[6]

  • In a separate container, thoroughly mix 1 part 10X PBS with 9 parts glycerol.[6]

  • While vigorously stirring the glycerol/PBS mixture, slowly add the 20% NPG stock solution dropwise to a final concentration of 2% NPG.[6]

  • Continue stirring until the solution is homogeneous.

  • Store the antifade mounting medium in airtight tubes, protected from light, at 4°C for short-term storage or -20°C for long-term storage.

Protocol 2: General Immunofluorescence Staining and Mounting

This protocol provides a general workflow for staining fixed cells and mounting them to minimize photobleaching.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, if needed)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

  • Primary antibody

  • This compound-conjugated secondary antibody

  • Antifade mounting medium (e.g., prepared NPG medium or a commercial product)

  • Microscope slides

  • Nail polish or sealant

Procedure:

  • Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.[2]

  • Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.[2]

  • Blocking: Incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer and protected from light, for 1 hour at room temperature.

  • Final Washes: Wash three times with PBS for 5 minutes each in the dark.

  • Mounting: Briefly rinse the coverslip in distilled water. Place a drop of antifade mounting medium on a clean microscope slide. Invert the coverslip onto the mounting medium, avoiding air bubbles.[2]

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and minimize oxygen exposure.[2]

  • Storage: Store the slides at 4°C in the dark until imaging.[2]

Visualizations

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + ³O₂ Bleached Bleached Dye (Non-fluorescent) T1->Bleached Direct Reaction ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram of the photobleaching mechanism for coumarin dyes.

Troubleshooting_Workflow Start Rapid Signal Loss? Reduce_Intensity Reduce Excitation Intensity Start->Reduce_Intensity Yes End_No_Signal Address Weak Initial Signal Start->End_No_Signal No Reduce_Time Minimize Exposure Time Reduce_Intensity->Reduce_Time Use_Antifade Use/Optimize Antifade Reagent Reduce_Time->Use_Antifade Deoxygenate Deoxygenate Medium Use_Antifade->Deoxygenate End_Improved Signal Stability Improved Deoxygenate->End_Improved Check_Setup Check Microscope Filters & Settings Optimize_Staining Optimize Staining Protocol (Concentration, Washes) Check_Setup->Optimize_Staining End_No_Signal->Check_Setup

Caption: Troubleshooting workflow for rapid photobleaching of this compound dyes.

References

Technical Support Center: 4-Methoxycoumarin Derivatization in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-methoxycoumarin derivatization reactions in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the pre-column derivatization of carboxylic acids with this compound-based reagents, such as 4-bromomethyl-7-methoxycoumarin (Br-Mmc), for enhanced fluorescence detection.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound derivatization in HPLC?

A1: 4-Bromomethyl-7-methoxycoumarin is a widely used fluorescent labeling reagent for the determination of compounds containing carboxylic acid groups.[1][2] This pre-column derivatization converts the non-fluorescent carboxylic acids into highly fluorescent esters, enabling their sensitive and selective detection in HPLC analysis.[1] This technique is particularly valuable for the analysis of fatty acids, bile acids, and other biologically relevant carboxylic acids.[2]

Q2: What is the underlying principle of the derivatization reaction?

A2: The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the analyte attacks the electrophilic bromomethyl group of 4-bromomethyl-7-methoxycoumarin. This results in the formation of a stable, highly fluorescent ester derivative and bromide as a byproduct. The reaction is typically carried out in an aprotic solvent in the presence of a base to deprotonate the carboxylic acid.

Q3: Why am I seeing low or no product peak in my chromatogram?

A3: Low or no product formation can be due to several factors:

  • Incomplete Reaction: The reaction time, temperature, or catalyst concentration may be insufficient.

  • Reagent Degradation: The 4-bromomethyl-7-methoxycoumarin reagent can degrade, especially in the presence of moisture.

  • Incorrect pH: The carboxylic acid needs to be in its anionic (carboxylate) form to be reactive. Ensure the reaction medium is sufficiently basic.

  • Sample Matrix Effects: Components in your sample matrix might be interfering with the reaction.

Q4: My chromatogram shows multiple unexpected peaks. What could be the cause?

A4: The presence of extraneous peaks can be attributed to:

  • Side Products: Impurities in the derivatizing reagent or side reactions can lead to the formation of unexpected fluorescent compounds.

  • Reagent Hydrolysis: 4-bromomethyl-7-methoxycoumarin can hydrolyze to 4-hydroxymethyl-7-methoxycoumarin, which may appear as a ghost peak in the chromatogram.

  • Sample Impurities: The unexpected peaks might be fluorescent impurities present in your sample.

  • Carryover: Residual sample from a previous injection can appear as ghost peaks.[3] Running a blank injection can help identify this issue.[3]

Q5: What is the role of a crown ether in this derivatization?

A5: Crown ethers can be used as phase-transfer catalysts in the derivatization reaction. They form a complex with the cation of the base (e.g., potassium from K₂CO₃), increasing the reactivity of the carboxylate anion and thereby improving the reaction yield and shortening the reaction time.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound derivatization and subsequent HPLC analysis.

Problem 1: Incomplete or Low-Yield Derivatization
Symptom Possible Cause Recommended Solution
Low intensity of the derivative peakInsufficient reaction time or temperature.Optimize the reaction conditions. A typical starting point is 60°C for 1 hour.
Inactive or degraded derivatizing reagent.Use a fresh batch of 4-bromomethyl-7-methoxycoumarin. Store the reagent protected from light and moisture. The reagent is stable for at least 2 years when stored at +4°C.[5]
Presence of water in the reaction mixture.Use anhydrous solvents and dry glassware to prevent hydrolysis of the reagent.
Suboptimal pH of the reaction mixture.Ensure the presence of a suitable base (e.g., K₂CO₃, triethylamine) to deprotonate the carboxylic acid. The amount of base may need to be optimized.
Low concentration of catalyst.If using a crown ether catalyst (e.g., 18-crown-6), ensure it is added in an appropriate molar ratio to the base.
Problem 2: Poor Peak Shape in HPLC
Symptom Possible Cause Recommended Solution
Peak tailingSecondary interactions with the stationary phase.Use a mobile phase with a lower pH to suppress silanol interactions on the silica-based column.[6] Adding a small amount of a basic modifier like triethylamine to the mobile phase can also help.
Column overload.Reduce the injection volume or dilute the sample.
Extra-column band broadening.Minimize the length and internal diameter of tubing between the injector, column, and detector.
Peak frontingSample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse.Ensure the mobile phase pH is within the stable range for your column.
Split or doubled peaksPartially blocked column frit.Reverse and flush the column (if permissible by the manufacturer) or replace the frit.[3] Using an in-line filter can prevent this.[3]
Co-elution of an interfering compound.Optimize the mobile phase gradient or change the stationary phase to improve resolution.
Problem 3: Baseline Issues and Ghost Peaks
Symptom Possible Cause Recommended Solution
Baseline driftChanges in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven for stable temperature control.
Column contamination.Flush the column with a strong solvent.
Ghost peaksCarryover from previous injections.Implement a robust needle wash protocol for the autosampler. Run blank injections to confirm carryover.[3]
Contaminated mobile phase or solvents.Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.
Hydrolysis of excess derivatizing reagent.The unreacted 4-bromomethyl-7-methoxycoumarin can hydrolyze to 4-hydroxymethyl-7-methoxycoumarin, which may elute as a ghost peak. Optimize the derivatization to use a minimal excess of the reagent.

Experimental Protocols

Standard Protocol for Derivatization of Fatty Acids

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6 (optional, as catalyst)

  • Acetone, anhydrous

  • Fatty acid sample

Procedure:

  • To 5 mL of an acetone solution containing the fatty acid sample (approximately 0.01 g), add 0.05 g of 4-bromomethyl-7-methoxycoumarin and 0.5 g of anhydrous potassium carbonate.

  • For catalyzed reactions, add a catalytic amount of 18-crown-6.

  • Seal the reaction vessel and incubate at 60°C for 1 hour with stirring.

  • After cooling to room temperature, the solution can be directly used for HPLC analysis. It is recommended to filter the solution through a 0.45 µm filter before injection.

Typical HPLC Conditions for Analysis of Derivatized Fatty Acids
  • Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A typical gradient starts with a lower percentage of organic phase and increases over time to elute the more hydrophobic derivatives. For example, start with 60% B and increase to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at approximately 328 nm and emission at approximately 380 nm.

  • Injection Volume: 10-20 µL

Visualizations

Derivatization Reaction Workflow

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Carboxylic Acid Sample Mix Mix & Incubate (e.g., 60°C, 1 hr) Sample->Mix Reagent Br-Mmc Solution Reagent->Mix Base Base (e.g., K2CO3) Base->Mix Catalyst Catalyst (optional) (e.g., 18-Crown-6) Catalyst->Mix Filter Filter Mix->Filter HPLC HPLC-Fluorescence Analysis Filter->HPLC

Caption: Workflow for the derivatization of carboxylic acids with Br-Mmc.

Troubleshooting Logic for Low Product Peak

Troubleshooting_Logic Start Low/No Product Peak CheckReaction Check Reaction Conditions (Time, Temp, pH) Start->CheckReaction CheckReagent Check Reagent Quality (Age, Storage) Start->CheckReagent CheckSample Investigate Sample Matrix (Interferences) Start->CheckSample Optimize Optimize Conditions (Increase Time/Temp, Add Catalyst) CheckReaction->Optimize NewReagent Use Fresh Reagent CheckReagent->NewReagent Cleanup Implement Sample Cleanup CheckSample->Cleanup Resolved Problem Resolved Optimize->Resolved NewReagent->Resolved Cleanup->Resolved

Caption: Decision tree for troubleshooting low derivatization yield.

References

Technical Support Center: Enhancing the Stability of 4-Methoxycoumarin in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to enhance the stability of 4-Methoxycoumarin in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of this compound in experimental settings.

Q1: My this compound solution appears unstable, showing changes in fluorescence or absorbance over time. What are the primary factors affecting its stability?

A1: The stability of coumarin derivatives like this compound is influenced by several factors. Key among these are pH, solvent composition, temperature, and exposure to light. Coumarins, in general, are susceptible to degradation under alkaline pH conditions.[1] For instance, some coumarins show irreversible oxidative degradation that increases with higher pH.[1] It is also crucial to consider the solvent used, as dissolution in methanol-water mixtures is common, but methanol can impact reactivity.[1]

Q2: What is the expected metabolic pathway for this compound in my in vitro assay using liver microsomes?

A2: this compound is metabolized by cytochrome P450 (CYP) enzymes, particularly the CYP2A subfamily (e.g., CYP2A6).[2] The primary metabolic reaction is O-demethylation, which converts this compound into 4-hydroxycoumarin.[3] Additionally, other reactions such as hydroxylation at different positions on the coumarin ring can occur.[2]

Q3: I am observing a lower-than-expected fluorescence signal in my assay. What could be the cause?

A3: A low fluorescence signal can stem from several issues. Firstly, confirm the optimal excitation and emission wavelengths for this compound are being used on your instrument.[4] Secondly, the local environment of the coumarin can lead to quenching; for example, proximity to certain amino acid residues like tryptophan or tyrosine in a protein conjugate can decrease fluorescence.[4] High concentrations of the compound can also lead to self-quenching or inner filter effects.[5] Finally, degradation of the compound due to the factors mentioned in Q1 will result in a loss of signal.

Q4: How can I prepare a stable stock solution of this compound?

A4: Due to the limited aqueous solubility of many coumarins, stock solutions are typically prepared in organic solvents such as DMSO or ethanol.[5] It is recommended to store stock solutions in a cool, dark place to minimize degradation.[5] For working solutions, dilute the stock solution into your aqueous experimental buffer immediately before use, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system or causing precipitation.[5]

Q5: Are there any strategies to improve the solubility and stability of this compound in aqueous buffers?

A5: Yes, complexation with cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), has been shown to significantly improve the solubility and stability of similar coumarin derivatives like 7-hydroxy-4-methylcoumarin in aqueous solutions at various temperatures and pH values.[6] This approach works by encapsulating the coumarin molecule within the hydrophobic cavity of the cyclodextrin, shielding it from the aqueous environment.[6]

Quantitative Data on Coumarin Stability

The stability of coumarins is highly dependent on their structure and the experimental conditions. The following tables summarize stability data for related coumarin compounds, which can provide insights into the behavior of this compound.

Table 1: pH-Dependent Stability of Various Coumarins

Coumarin DerivativepH ConditionObservationReference
FraxetinAlkaline pHPoorest stability among tested coumarins.[1]
ScopoletinAlkaline pHSubject to oxidative demethylation.[1]
EsculetinAlkaline pHDegradation rates increase with increasing pH.[1]
7-hydroxy-4-methylcoumarin6.0, 7.4, 9.0Stability improved with SBE-β-CD complexation.[6]

Table 2: Factors Influencing Coumarin Fluorescence

FactorEffect on FluorescenceTroubleshooting SuggestionReference
Concentration High concentrations can lead to self-quenching.Optimize the working concentration of this compound.[5]
Solvent Polarity of the solvent can shift emission spectra.Maintain consistent solvent conditions across experiments.[7]
pH Can alter the ionization state and fluorescence.Use a buffered solution appropriate for the assay.[1]
Quenchers Presence of quenchers (e.g., tryptophan) reduces signal.Be aware of the local molecular environment.[4]
Photobleaching Prolonged exposure to excitation light degrades the fluorophore.Minimize light exposure; use antifade reagents if applicable.[8]

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with a range of pH values relevant to your biological assays (e.g., pH 4, 7.4, 9). Common buffers include phosphate-buffered saline (PBS) for physiological pH and citrate or carbonate-bicarbonate buffers for acidic and alkaline conditions, respectively.

  • Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Incubation: Dilute the this compound stock solution to a final concentration (e.g., 10 µM) in each of the prepared buffers. Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each solution.

  • Quantification: Analyze the concentration of the remaining this compound using a stability-indicating method, such as reverse-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[9][10] The appearance of new peaks can indicate the formation of degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine its stability profile.

Visual Guides

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Potential Metabolic Pathway of this compound cluster_0 Metabolism This compound This compound 4-Hydroxycoumarin 4-Hydroxycoumarin This compound->4-Hydroxycoumarin O-demethylation (CYP2A6) Other Metabolites Other Metabolites This compound->Other Metabolites Hydroxylation, etc.

Caption: Metabolic conversion of this compound.

Experimental Workflow for Stability Assessment cluster_1 Workflow A Prepare Buffers (Varying pH/Temp) C Incubate at Defined Conditions (Time-course) A->C B Prepare this compound Stock (e.g., in DMSO) B->C D Sample Aliquots at Time Points C->D E Analyze via HPLC (UV/Fluorescence) D->E F Quantify Remaining Compound & Degradants E->F

Caption: Workflow for assessing this compound stability.

Troubleshooting Low Fluorescence Signal cluster_2 Troubleshooting Start Low Fluorescence Signal? CheckInstrument Instrument Settings Correct? Start->CheckInstrument CheckConcentration Concentration Too High/Low? CheckInstrument->CheckConcentration No Solution1 Adjust Wavelengths, Slits, Gain CheckInstrument->Solution1 Yes CheckStability Compound Degraded? CheckConcentration->CheckStability No Solution2 Titrate Compound Concentration CheckConcentration->Solution2 Yes CheckQuenching Environmental Quenching? CheckStability->CheckQuenching No Solution3 Prepare Fresh Solution, Check pH/Temp CheckStability->Solution3 Yes Solution4 Run Controls, Check Buffer Composition CheckQuenching->Solution4

Caption: Decision tree for troubleshooting low fluorescence.

References

Reducing background fluorescence in 4-Methoxycoumarin imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to background fluorescence in 4-Methoxycoumarin imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorophore belonging to the coumarin family, typically emitting in the blue region of the spectrum. While specific derivatives may vary, a representative compound, 7-Methoxycoumarin-4-acetic acid, has an excitation maximum around 322 nm and an emission maximum around 381 nm.[1] It is important to note that the methoxy group generally makes the fluorescence of the coumarin core insensitive to pH changes, which is an advantage over hydroxycoumarins.[2]

Q2: What are the primary sources of high background fluorescence in my imaging experiments?

High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from the biological specimen itself. Common sources include cellular components like NADH, collagen, and elastin.[3]

  • Non-specific binding: The primary or secondary antibodies may bind to unintended targets in the sample.[4]

  • Unbound fluorophores: Residual this compound-conjugated antibodies or probes that were not washed away properly.

  • Contaminated reagents or labware: Buffers, media, or microscope slides may contain fluorescent impurities.

Q3: How can I check for autofluorescence in my samples?

To determine the level of autofluorescence, it is essential to prepare a control sample that has not been treated with any fluorescent probe.[1] This unstained sample should be processed and imaged under the same conditions as your experimental samples. If you observe significant fluorescence in this control, it indicates the presence of autofluorescence.

Troubleshooting Guide: High Background Fluorescence

This guide provides a step-by-step approach to diagnosing and resolving high background fluorescence in your this compound imaging experiments.

Problem: High and Diffuse Background Signal

Possible Cause 1: Suboptimal Antibody Concentration

If the concentration of the primary or secondary antibody is too high, it can lead to non-specific binding and a general increase in background fluorescence.[4][5]

Solution:

  • Titrate your antibodies: Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with minimal background.

  • Reduce incubation time: Shortening the incubation period can also help to decrease non-specific binding.[4]

Possible Cause 2: Inadequate Blocking

Insufficient blocking of non-specific binding sites on the sample can result in antibodies adhering to unintended locations.[6]

Solution:

  • Optimize blocking buffer: Consider using a different blocking agent. Common choices include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.

  • Increase blocking time: Extending the blocking incubation time can improve its effectiveness.[6]

Possible Cause 3: Inefficient Washing

Inadequate washing steps will fail to remove all unbound primary and secondary antibodies, leading to a high background signal.[4]

Solution:

  • Increase the number and duration of washes: After both primary and secondary antibody incubations, wash the sample multiple times with a suitable buffer (e.g., PBS with a small amount of detergent like Tween-20).[2]

  • Increase the volume of washing buffer: Ensure that the sample is thoroughly immersed in the wash buffer during each wash step.

Problem: High Background with Punctate or Specific Off-Target Staining

Possible Cause 1: Secondary Antibody Cross-Reactivity

The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample or with other proteins.

Solution:

  • Use pre-adsorbed secondary antibodies: Select secondary antibodies that have been pre-adsorbed against the species of your sample to minimize cross-reactivity.

  • Run a secondary antibody only control: Incubate your sample with only the secondary antibody to see if it produces any staining on its own. If it does, a different secondary antibody should be considered.[5]

Possible Cause 2: Presence of Endogenous Enzymes (for enzymatic signal amplification)

If you are using an amplification method involving enzymes like HRP or AP, endogenous enzymes in your sample can produce a background signal.

Solution:

  • Perform a quenching step: Treat your samples with a quenching agent (e.g., hydrogen peroxide for peroxidases) before antibody incubation to inactivate endogenous enzymes.

Problem: High Intrinsic Background from the Sample (Autofluorescence)

Possible Cause: Aldehyde Fixation

Fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[7][8]

Solution:

  • Use a different fixative: Consider using an organic solvent like ice-cold methanol or ethanol for fixation, especially for cell cultures.[8][9]

  • Treat with a reducing agent: After fixation with aldehydes, you can treat the sample with a reducing agent like sodium borohydride to quench the induced fluorescence.[7][9]

Possible Cause: Endogenous Fluorophores

Biological samples naturally contain fluorescent molecules such as NADH, collagen, and elastin.

Solution:

  • Use a commercial antifade or quenching reagent: There are several commercially available reagents designed to reduce autofluorescence.

  • Spectral unmixing: If your imaging system has the capability, you can acquire images at multiple wavelengths and use spectral unmixing algorithms to separate the specific this compound signal from the autofluorescence spectrum.

Data and Protocols

Table 1: Photophysical Properties of a Representative Methoxycoumarin Derivative
PropertyValueReference
Excitation Maximum~322 nm[1]
Emission Maximum~381 nm[1]
Quantum Yield0.18[10]
pH SensitivityGenerally insensitive[2]
Known QuenchersHalide ions (e.g., Br⁻, I⁻)[4]
Table 2: General Immunofluorescence Protocol with Recommendations for this compound
StepProcedureKey Recommendations for Reducing Background
1. Sample Preparation Prepare cells or tissue sections on slides.Ensure slides are clean and free of fluorescent contaminants.
2. Fixation Fix with 4% paraformaldehyde in PBS for 15 min.To reduce aldehyde-induced autofluorescence, consider treatment with 0.1% sodium borohydride in PBS after fixation.
3. Permeabilization For intracellular targets, permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 min.This step is not always necessary and can sometimes increase background. Optimize the detergent concentration and incubation time.
4. Blocking Block with 5% normal goat serum and 1% BSA in PBS for 1 hour.Use serum from the same species as the secondary antibody. Increase blocking time if background is high.
5. Primary Antibody Incubate with primary antibody diluted in blocking buffer overnight at 4°C.Titrate the primary antibody to determine the optimal dilution.
6. Washing Wash 3 times for 10 minutes each with PBS containing 0.05% Tween-20.Be thorough with washing to remove all unbound primary antibody.
7. Secondary Antibody Incubate with this compound conjugated secondary antibody for 1-2 hours at room temperature.Protect from light from this step onwards. Titrate the secondary antibody.
8. Washing Wash 3 times for 10 minutes each with PBS containing 0.05% Tween-20.Thorough washing is critical to remove unbound secondary antibody.
9. Mounting Mount with an antifade mounting medium.Use a mounting medium specifically designed to reduce photobleaching and background.
10. Imaging Image using appropriate filter sets for this compound.Use an unstained control to set the baseline for background subtraction.

Visual Guides

TroubleshootingWorkflow start High Background Fluorescence Observed check_autofluorescence Image Unstained Control Sample start->check_autofluorescence autofluorescence_present High Autofluorescence check_autofluorescence->autofluorescence_present Yes no_autofluorescence Low Autofluorescence check_autofluorescence->no_autofluorescence No remedy_autofluorescence Implement Autofluorescence Reduction Protocol: - Sodium Borohydride Treatment - Use Commercial Quenching Agent autofluorescence_present->remedy_autofluorescence check_secondary_control Image Secondary Antibody Only Control no_autofluorescence->check_secondary_control secondary_staining Non-specific Secondary Staining check_secondary_control->secondary_staining Yes no_secondary_staining No Secondary Staining check_secondary_control->no_secondary_staining No remedy_secondary Use Pre-adsorbed Secondary Antibodyor Change Secondary Antibody secondary_staining->remedy_secondary optimize_protocol Optimize Staining Protocol: - Titrate Primary/Secondary Antibodies - Optimize Blocking (Time/Reagent) - Improve Washing Steps no_secondary_staining->optimize_protocol

Caption: Troubleshooting workflow for high background fluorescence.

SamplePrepWorkflow start Sample Collection fixation Fixation (e.g., 4% PFA) start->fixation autofluorescence_quenching Autofluorescence Quenching (Optional, e.g., NaBH4) fixation->autofluorescence_quenching permeabilization Permeabilization (e.g., Triton X-100) autofluorescence_quenching->permeabilization blocking Blocking (e.g., BSA, Normal Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (this compound conjugate) wash1->secondary_ab wash2 Washing secondary_ab->wash2 mounting Mounting with Antifade wash2->mounting

References

Technical Support Center: Solving Aggregation Problems of 4-Methoxycoumarin Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation-related issues encountered when using 4-Methoxycoumarin probes.

Frequently Asked Questions (FAQs)

Q1: My this compound probe is precipitating out of my aqueous buffer. How can I improve its solubility?

A1: this compound and its derivatives are often hydrophobic and have limited solubility in aqueous solutions. Precipitation is a common issue when diluting a concentrated stock solution (typically in DMSO) into a buffer.

Troubleshooting Steps:

  • Use a Co-solvent: Prepare a stock solution in an organic solvent like DMSO. When making your working solution, you can perform a serial dilution, first into an intermediate solvent like ethanol, before the final dilution in your aqueous buffer. This gradual change in polarity can prevent the probe from crashing out of solution.

  • Optimize Final DMSO Concentration: While DMSO is an excellent solvent for the initial stock, its final concentration in your experiment should be kept low (typically <0.5% v/v) to avoid cytotoxic effects. You may need to optimize the final DMSO concentration to balance probe solubility and cell health.

  • Sonication: Briefly sonicating the final working solution can help to break up small aggregates and improve dissolution.

  • Warm the Buffer: Gently warming the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the probe stock can sometimes improve solubility.

Q2: I'm observing a weak or no fluorescent signal from my this compound probe. What could be the cause?

A2: A weak fluorescent signal can be due to several factors, including aggregation-caused quenching (ACQ), photobleaching, or suboptimal experimental conditions.

Troubleshooting Steps:

  • Check for Aggregation: At high concentrations, this compound probes can aggregate, leading to self-quenching and a decrease in fluorescence intensity. Try reducing the probe concentration.

  • Optimize Probe Concentration: Perform a concentration titration to find the optimal working concentration that gives a bright signal with low background.

  • Control pH: The fluorescence of many coumarin derivatives is pH-sensitive. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.[1][2][3] The fluorescence of some coumarin derivatives can shift from blue to yellow-green as the pH changes from acidic to alkaline.[1][3]

  • Minimize Photobleaching: Reduce the excitation light intensity and exposure time. Use an antifade mounting medium for fixed-cell imaging.[4]

  • Check Instrument Settings: Ensure the excitation and emission wavelengths on your instrument are set correctly for your specific this compound derivative.

Q3: I'm experiencing high background fluorescence and non-specific staining in my imaging experiments. Could this be related to aggregation?

A3: Yes, probe aggregates can bind non-specifically to cellular structures or surfaces, leading to high background signal that can obscure the specific staining.

Troubleshooting Steps:

  • Optimize Probe Concentration: Use the lowest effective concentration of the probe to minimize the formation of aggregates.

  • Improve Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound probe and aggregates.[4]

  • Use a Blocking Agent: For applications like immunofluorescence, using a blocking agent such as Bovine Serum Albumin (BSA) can help to reduce non-specific binding.[4]

  • Incorporate Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to your buffer can help to prevent probe aggregation.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues with this compound probes.

TroubleshootingWorkflow start Start: Experiencing Issues with this compound Probe issue Identify the Primary Issue start->issue precipitate Precipitation / Poor Solubility issue->precipitate Precipitation low_signal Weak or No Fluorescence issue->low_signal Low Signal high_background High Background / Non-specific Staining issue->high_background High Background sol_check Is the probe fully dissolved in the stock solution? precipitate->sol_check conc_check Is the working concentration optimized? low_signal->conc_check wash_check Are washing steps adequate? high_background->wash_check sol_check->conc_check Yes sol_action1 Use co-solvent (e.g., DMSO) for stock. Perform serial dilution. sol_check->sol_action1 No env_check Are pH and solvent conditions optimal? conc_check->env_check Yes conc_action1 Perform a concentration titration. Use the lowest effective concentration. conc_check->conc_action1 No end_good Problem Resolved conc_check->end_good Optimization Successful env_action1 Check and stabilize buffer pH. Test alternative solvents if possible. env_check->env_action1 No photobleach_check Is photobleaching a possibility? env_check->photobleach_check Yes wash_check->conc_check Yes wash_action1 Increase number and duration of washes. Consider adding a surfactant (e.g., Tween-20). wash_check->wash_action1 No sol_action2 Briefly sonicate the working solution. sol_action1->sol_action2 sol_action2->conc_check conc_action1->env_check env_action1->photobleach_check wash_action1->conc_check photobleach_action Reduce excitation intensity/exposure time. Use antifade reagents. photobleach_check->photobleach_action Yes photobleach_check->end_good No photobleach_action->end_good

A step-by-step guide to troubleshooting common issues with this compound probes.

Quantitative Data Summary

Table 1: Solvent Selection Guide for this compound Probes

This compound probes are generally hydrophobic. It is recommended to prepare a concentrated stock solution in a polar aprotic solvent and then dilute it into the aqueous buffer for your experiment.

SolventTypeRelative PolarityMiscibility with WaterNotes
Dimethyl Sulfoxide (DMSO) Polar Aprotic0.444MiscibleRecommended for stock solutions. [5][6]
Dimethylformamide (DMF) Polar Aprotic0.386MiscibleGood alternative to DMSO for stock solutions.[5][6]
Ethanol Polar Protic0.654MiscibleCan be used as an intermediate solvent for dilution.[5][6]
Acetonitrile Polar Aprotic0.460MiscibleMay be suitable for some applications.[5][6]
Phosphate-Buffered Saline (PBS) AqueousHigh-Working buffer. Direct dissolution is not recommended.

Table 2: Influence of pH on Coumarin Fluorescence

The fluorescence of coumarin derivatives can be sensitive to the pH of the environment. While the exact values for a specific this compound probe may vary, the general trends are as follows:

pH RangeExpected Fluorescence ChangeWavelength Shift
Acidic (e.g., pH < 6) Generally lower fluorescence intensity for hydroxycoumarins.Blue-shifted emission.
Neutral (e.g., pH 7-8) Optimal fluorescence for many coumarin probes.-
Alkaline (e.g., pH > 8) Can cause a significant shift in fluorescence for some derivatives.Red-shifted emission (e.g., from blue to green/yellow).[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Probe Stock and Working Solutions

This protocol describes a general method for preparing solutions of hydrophobic this compound probes to minimize precipitation.

Protocol1 start Start: Prepare Probe Solutions step1 1. Prepare Stock Solution Dissolve this compound probe in 100% DMSO to a concentration of 1-10 mM. start->step1 step2 2. Store Stock Solution Store at -20°C, protected from light and moisture. Use small aliquots to avoid freeze-thaw cycles. step1->step2 step3 3. Prepare Working Solution Warm the aqueous buffer to the experimental temperature. step2->step3 step4 4. Dilute Stock Solution Add the required volume of the DMSO stock solution dropwise to the vortexing buffer to achieve the final desired concentration. step3->step4 step5 5. Final Mix Continue vortexing for a few seconds to ensure homogeneity. Visually inspect for any precipitation. step4->step5 end Solution Ready for Use step5->end SignalingInterference cluster_probe Probe Behavior cluster_cell Cellular Interaction cluster_outcome Observed Signal probe_mono Monomeric Probe probe_agg Probe Aggregates probe_mono->probe_agg High Concentration target Specific Target (e.g., Enzyme, Receptor) probe_mono->target Specific Binding nonspecific Non-specific Binding (e.g., Membrane, Cytosol) probe_agg->nonspecific Non-specific Interaction correct_signal Accurate Signal (Correct Localization & Intensity) target->correct_signal artifact Artifactual Signal (False Positives, High Background) nonspecific->artifact

References

Technical Support Center: Minimizing Interference in 4-Methoxycoumarin-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in their 4-methoxycoumarin-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in this compound-based assays?

A1: Interference in this compound-based assays can arise from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from biological materials such as cells, tissues, and media components. Common sources include NADH, FAD, collagen, and elastin.

  • Compound-Specific Interference: The test compounds themselves may be fluorescent, absorb light at the excitation or emission wavelengths of this compound (inner filter effect), or directly quench its fluorescence.

  • Assay Reagent Interference: Components of the assay buffer or reagents may possess intrinsic fluorescence or react with the test compounds to produce fluorescent products.

  • Instrumental and Environmental Factors: Fluctuations in lamp intensity, detector sensitivity, temperature, and the presence of ambient light can all contribute to signal variability.

Q2: How can I identify the source of interference in my assay?

A2: A systematic approach is crucial for pinpointing the source of interference. The following controls are recommended:

  • No-Enzyme Control: Contains all assay components except the enzyme. This helps identify background fluorescence from the substrate and buffer.

  • No-Substrate Control: Contains all assay components except the this compound-based substrate. This helps identify fluorescence from the enzyme preparation or other reagents.

  • Vehicle Control: Contains all assay components, including the solvent used to dissolve the test compounds (e.g., DMSO). This establishes the baseline signal.

  • Compound-Only Control: Contains the test compound in the assay buffer without the enzyme or substrate. This directly measures the intrinsic fluorescence of the compound.

By comparing the signals from these controls, you can systematically identify the interfering component.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your this compound-based assays.

Problem 1: High Background Fluorescence

Q: My blank and negative control wells show a high fluorescence signal, masking the signal from my reaction. What can I do?

A: High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio of your assay. Here’s a step-by-step guide to troubleshoot and mitigate this problem:

1. Identify the Source of Autofluorescence:

  • Run appropriate controls: As mentioned in the FAQs, run no-enzyme, no-substrate, and vehicle controls to determine if the background is coming from your biological sample, media, or the assay reagents themselves.

2. Mitigation Strategies for Autofluorescence:

  • Media and Buffer Selection: If the media is the source, consider using a phenol red-free medium, as phenol red can be fluorescent. Test different buffer systems to find one with lower intrinsic fluorescence.

  • Sample Preparation: If working with cell lysates or tissue homogenates, consider a protein precipitation step to remove potentially fluorescent proteins.

  • Wavelength Selection: While this compound has its optimal excitation and emission wavelengths, slightly shifting these away from the peak autofluorescence of your sample might improve the signal-to-noise ratio. This requires careful validation to ensure you are still capturing a robust signal from your reaction.

3. Correcting for Background Fluorescence:

  • Subtracting the Blank: For every experiment, include a blank control (all components except the enzyme or test compound). The average fluorescence of the blank wells should be subtracted from all other wells.

Problem 2: Signal Quenching or Inner Filter Effect

Q: I observe a decrease in fluorescence signal at higher concentrations of my test compound, even though I expect an increase in enzyme activity. What is causing this?

A: This phenomenon is often due to fluorescence quenching or the inner filter effect caused by the test compound itself.

  • Fluorescence Quenching: The test compound directly interacts with the excited this compound molecule, causing it to return to the ground state without emitting a photon. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if the compound's absorption spectrum overlaps with the emission spectrum of this compound.[1][2][3]

  • Inner Filter Effect: The test compound absorbs light at either the excitation or emission wavelength of this compound. This reduces the amount of light reaching the fluorophore and the amount of emitted light reaching the detector, leading to an artificially low signal.

Troubleshooting Workflow for Quenching and Inner Filter Effect:

G Troubleshooting Quenching/Inner Filter Effect start Decreased signal at high compound concentration check_absorbance Measure absorbance spectrum of compound start->check_absorbance absorbance_overlap Does absorbance overlap with this compound excitation or emission? check_absorbance->absorbance_overlap inner_filter Inner Filter Effect is likely absorbance_overlap->inner_filter Yes check_emission Measure fluorescence emission spectrum of this compound in presence of compound absorbance_overlap->check_emission No correct_ife Correct for Inner Filter Effect (see Protocol) inner_filter->correct_ife emission_decrease Is there a decrease in emission without spectral shift? check_emission->emission_decrease emission_decrease->start No (Re-evaluate other factors) quenching Fluorescence Quenching is likely emission_decrease->quenching Yes reduce_concentration Reduce compound concentration or use a different reporter quenching->reduce_concentration

Caption: Troubleshooting workflow for decreased fluorescence signal.

Problem 3: Signal Instability and Photobleaching

Q: The fluorescence signal in my wells decreases over time, even in my positive controls. How can I prevent this?

A: Signal instability can be caused by photobleaching, where the fluorescent molecule is irreversibly damaged by exposure to excitation light.

Mitigation Strategies for Photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.

  • Minimize Exposure Time: Limit the exposure of your samples to the excitation light. For kinetic assays, take readings at discrete time points rather than continuous monitoring if possible.

  • Use Antifade Reagents: For endpoint assays, especially in microscopy, consider using a commercially available antifade mounting medium.

  • Optimize Plate Reader Settings: If using a plate reader, ensure that the number of flashes per well is optimized to provide a stable reading without excessive light exposure.

III. Data Presentation

Table 1: Spectral Properties of this compound and Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent
7-Methoxycoumarin-4-acetic acid3223810.18Methanol
4-Hydroxycoumarin~308--Not Specified
6-Methoxycoumarin Derivatives-Longer Wavelengths--
4-Hydroxycoumarin Derivatives200-550420-460VariesEthanol

Data for this compound is often reported for its derivatives, which are commonly used in assays. The spectral properties can be influenced by substituents and the solvent environment.[4][5][6][7][8]

Table 2: Common Interfering Substances and their Effects

SubstanceType of InterferenceRecommended Action
Phenol RedAutofluorescenceUse phenol red-free media.
Tryptophan/TyrosineQuenching/AutofluorescenceUse appropriate blank controls; consider protein removal steps.
HemoglobinInner Filter EffectPerfuse tissues to remove blood; use appropriate controls.
Test Compounds with High AbsorbanceInner Filter Effect/QuenchingPerform absorbance scans; correct for inner filter effect.

IV. Experimental Protocols

Protocol 1: General Protease Assay using a this compound-Based Substrate

This protocol provides a general framework for a fluorometric protease assay. Specific concentrations and incubation times should be optimized for the particular enzyme and substrate being used.

Materials:

  • Protease of interest

  • This compound-based protease substrate (e.g., peptide-MCA)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds and vehicle (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the protease in assay buffer to the desired concentration.

    • Dissolve the this compound-based substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the final working concentration.

    • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 1%.

  • Assay Setup (per well):

    • Add 50 µL of assay buffer.

    • Add 10 µL of the test compound dilution or vehicle control.

    • Add 20 µL of the protease solution.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the this compound-based substrate to each well to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~320-330 nm and an emission wavelength of ~380-400 nm (these should be optimized for the specific substrate and instrument).

  • Data Analysis:

    • For each well, plot fluorescence intensity versus time.

    • Determine the initial reaction velocity (slope of the linear portion of the curve).

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

Protocol 2: Correcting for the Inner Filter Effect

If you suspect your test compound is causing an inner filter effect, you can use the following correction method:

  • Measure Absorbance:

    • In a clear 96-well plate, measure the absorbance of your test compound at both the excitation (Aex) and emission (Aem) wavelengths of this compound.

  • Calculate the Correction Factor (CF):

    • Use the following formula: CF = 10^((Aex + Aem) / 2)

  • Apply the Correction:

    • Multiply the observed fluorescence intensity (F_obs) by the correction factor to obtain the corrected fluorescence (F_corr): F_corr = F_obs * CF

V. Visualizations

FRET Mechanism of Fluorescence Quenching (FRET) cluster_donor Donor (this compound) cluster_acceptor Acceptor (Quencher) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation Light D_excited->D_ground Fluorescence A_excited Excited State (S1) D_excited->A_excited Energy Transfer (non-radiative) A_ground Ground State (S0) A_excited->A_ground Non-radiative decay (heat)

Caption: Förster Resonance Energy Transfer (FRET) as a quenching mechanism.

This technical support guide provides a comprehensive overview of common issues and solutions for minimizing interference in this compound-based assays. By following these guidelines, researchers can improve the accuracy and reliability of their experimental data.

References

Optimizing reaction conditions for 4-Methoxycoumarin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-methoxycoumarin.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a structured format.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or Insufficient Catalyst: The acidic catalyst (e.g., H₂SO₄, FeCl₃, p-TsOH) may be old, hydrated, or used in an insufficient amount.[1][2] 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at an appreciable rate or too high, leading to product degradation. 3. Incorrect Reactant Ratio: The molar ratio of the phenol to the β-ketoester is critical for maximizing yield.[1] 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Catalyst Check: Use a fresh, anhydrous catalyst. Optimize the catalyst loading; for instance, 10 mol% of FeCl₃·6H₂O has been shown to be effective.[2] For solid acid catalysts, ensure they are properly activated and consider that they may lose activity upon regeneration. 2. Temperature Optimization: For Pechmann condensation, temperatures around 130°C have been found to be optimal in some systems.[1] However, milder conditions (e.g., 35°C) can also be effective with potent catalysts like H₂SO₄.[3][4] It is crucial to monitor the reaction and avoid excessive heating which can cause degradation. 3. Stoichiometry Adjustment: A 1:1 or 1:1.5 molar ratio of phenol to β-ketoester is often optimal.[1] Experiment with slight variations to find the best ratio for your specific substrates and conditions. 4. Time Study: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Some reactions may require several hours to reach completion.[2]
Formation of Side Products/Impurities 1. High Reaction Temperature: Elevated temperatures can promote side reactions, such as the formation of chromones in the Simonis chromone cyclization, a competing reaction to the Pechmann condensation.[5] 2. Unwanted Polymerization/Degradation: Phenolic substrates can be sensitive to harsh acidic conditions and high temperatures, leading to tar formation. 3. Incomplete Reaction: The presence of unreacted starting materials can complicate purification.1. Temperature Control: Maintain the optimal reaction temperature and avoid overheating. Using milder reaction conditions, if feasible, can minimize side product formation.[3][4] 2. Use of Milder Catalysts: Consider using solid acid catalysts or milder Lewis acids which can offer greater selectivity and reduce the formation of degradation products. Solvent-free methods or the use of specific solvents like toluene can also be beneficial.[2] 3. Purification Strategy: If side products are unavoidable, employ appropriate purification techniques. Column chromatography using silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) is commonly used to isolate the desired coumarin.[3] Recrystallization from a suitable solvent like ethanol can also be effective.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the desired product and impurities have similar polarities. 2. Oily Product: The product may not crystallize easily, making isolation by filtration difficult.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Gradient elution may be necessary. 2. Recrystallization: Attempt recrystallization from various solvents or solvent mixtures to induce crystallization. Seeding with a small crystal of the pure product can sometimes help. 3. Alternative Purification: Techniques like preparative TLC or HPLC may be necessary for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing coumarin derivatives, including this compound, is the Pechmann condensation.[5][6] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[5] Other notable methods include the Perkin reaction, Knoevenagel condensation, Wittig reaction, and Suzuki-Miyaura cross-coupling, though the Pechmann reaction is often the most direct approach.[3][4]

Q2: How do I choose the right catalyst for the Pechmann condensation?

A2: The choice of catalyst depends on the reactivity of your phenolic substrate and the desired reaction conditions. For highly activated phenols, milder conditions can be used.[5]

  • Strong Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) is a classic and effective catalyst, often used at moderate temperatures.[3][4]

  • Lewis Acids: Iron(III) chloride (FeCl₃) is an inexpensive and efficient catalyst.[2]

  • Solid Acid Catalysts: Amberlyst-15, zeolites, and sulfonic acid functionalized silica offer advantages such as easier separation, reusability, and potentially milder reaction conditions.[2]

  • Microwave-assisted Synthesis: Using a catalyst like p-toluenesulfonic acid (p-TsOH) under microwave irradiation can significantly reduce reaction times and improve yields under solvent-free conditions.[1]

Q3: What is the general mechanism of the Pechmann condensation?

A3: The Pechmann condensation proceeds through a series of acid-catalyzed steps:

  • Transesterification: The β-ketoester reacts with the phenol to form a phenol ester.

  • Intramolecular Hydroxyalkylation (Ring Closure): The activated carbonyl group of the keto-ester attacks the aromatic ring ortho to the hydroxyl group, in a manner similar to a Friedel-Crafts acylation.

  • Dehydration: The resulting intermediate undergoes dehydration to form the stable coumarin ring system.[5]

Q4: Can I run the Pechmann condensation under solvent-free conditions?

A4: Yes, solvent-free conditions are often preferred as they are more environmentally friendly and can simplify product work-up.[6] Techniques like microwave-assisted synthesis and high-speed ball milling have proven effective for promoting the Pechmann condensation without a solvent.[1][6][7]

Experimental Protocols

Protocol 1: Pechmann Condensation using Sulfuric Acid

This protocol is adapted from the synthesis of a 7-hydroxy-4-(2-fluorophenyl)coumarin, a precursor that can be subsequently methylated.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1 equivalent) and methyl 2-fluorobenzoylacetate (1 equivalent).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~75%) to the mixture.

  • Reaction: Stir the mixture at 35°C for 5 hours.

  • Work-up: Pour the reaction mixture into crushed ice and neutralize with a sodium hydroxide (NaOH) solution.

  • Isolation: Filter the resulting precipitate under vacuum and wash thoroughly with water.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 60% ethyl acetate in hexane).[3]

Protocol 2: Microwave-Assisted Pechmann Condensation

This protocol is based on the optimized conditions for the synthesis of 7-hydroxy-4-methylcoumarin.[1]

  • Reactant Mixture: In a microwave-safe vessel, mix resorcinol (1 equivalent), ethyl acetoacetate (1 equivalent), and p-toluenesulfonic acid (p-TsOH, 10 mol%).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 800W and 80°C for 180 seconds under solvent-free conditions.

  • Work-up and Purification: After cooling, the product can be purified by recrystallization or column chromatography.

Quantitative Data Presentation

Table 1: Optimization of Catalyst Loading for Pechmann Condensation

CatalystCatalyst Loading (mol%)Yield (%)Reference
Zn₀.₉₂₅Ti₀.₀₇₅O567[8][9]
Zn₀.₉₂₅Ti₀.₀₇₅O1088[8][9]
Zn₀.₉₂₅Ti₀.₀₇₅O1588[8][9]
FeCl₃·6H₂O10High[2]

Table 2: Effect of Reaction Conditions on Yield in Pechmann Condensation

Phenolβ-ketoesterCatalystConditionsYield (%)Reference
ResorcinolEthyl acetoacetatep-TsOH (10 mol%)800W MW, 80°C, 180s, solvent-free60.10[1]
ResorcinolEthyl acetoacetateFDU-5-Pr-SO₃H (1.65 mol%)130°C, 60 min96.5[1]
ResorcinolMethyl acetoacetateFeCl₃·6H₂O (10 mol%)Toluene, reflux, 16hHigh[2]
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)110°C, solvent-free88[8][9]

Visualizations

Pechmann_Condensation_Workflow Start Starting Materials: Phenol & β-Ketoester Mixing Mix Reactants with Acid Catalyst Start->Mixing Reaction Heating (Conventional or Microwave) Mixing->Reaction Workup Quenching & Neutralization Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure this compound Purification->Product Troubleshooting_Logic Problem Low Product Yield Cause1 Inactive/Insufficient Catalyst Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Incorrect Reactant Ratio Problem->Cause3 Solution1 Use Fresh/Anhydrous Catalyst & Optimize Loading Cause1->Solution1 Solution Solution2 Optimize Temperature (Avoid Degradation) Cause2->Solution2 Solution Solution3 Adjust Molar Ratio (e.g., 1:1 or 1:1.5) Cause3->Solution3 Solution

References

Strategies to improve the quantum yield of 4-Methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions to help you optimize the quantum yield of 4-Methoxycoumarin and related derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Question: My this compound derivative exhibits low fluorescence intensity. What are the potential causes and how can I troubleshoot this?

Answer: Low fluorescence intensity is directly related to a low quantum yield and can stem from several factors. Here is a step-by-step guide to diagnose and resolve the issue:

  • Solvent Effects: The choice of solvent is critical and can dramatically impact the quantum yield of coumarin dyes.[1]

    • Problem: Many aminocoumarins experience a significant decrease in fluorescence quantum yield in polar solvents due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.[1][2] Protic solvents like water and alcohols can be particularly effective at quenching fluorescence.[2]

    • Troubleshooting:

      • Solvent Polarity: Experiment with a range of solvents with varying polarities. While some derivatives show reduced fluorescence in non-polar solvents, others are enhanced in highly polar environments.[1] For some coumarins, the quantum yield increases as solvent polarity decreases.

      • Solvent Viscosity: Increasing solvent viscosity (e.g., using glycerol) can restrict molecular rotation, reducing non-radiative decay pathways and thereby increasing the quantum yield.[1][2]

  • Concentration Effects (Aggregation-Caused Quenching - ACQ):

    • Problem: At high concentrations, dye molecules can interact in the excited state, leading to self-quenching and a reduction in fluorescence.[1][2] This is a common issue unless the molecule is specifically designed for aggregation-induced emission (AIE).[2]

    • Troubleshooting: Measure the fluorescence intensity across a series of concentrations to identify the optimal range and avoid ACQ. Ensure your experimental concentrations keep absorbance values between 0.02 and 0.1 to prevent inner filter effects.[2][3]

  • pH of the Solution:

    • Problem: The pH can influence the protonation state of the coumarin dye, particularly those with amino groups, which alters the molecule's electronic properties and can quench fluorescence.[1][2]

    • Troubleshooting: Use buffered solutions to maintain an optimal and stable pH for your specific dye.[1][2]

  • Presence of Quenchers:

    • Problem: External agents, including heavy atoms (like Br and I), can efficiently quench fluorescence by promoting intersystem crossing to the triplet state.[4][5]

    • Troubleshooting: Ensure your solvents and reagents are of high purity and free from potential quenchers. If the quenching is intentional for a "turn-on" probe, this effect is desirable.[4]

start Low Quantum Yield Observed solvent Check Solvent Effects start->solvent concentration Evaluate Concentration start->concentration ph Verify Solution pH start->ph purity Assess Sample Purity start->purity polarity Test Solvents of Varying Polarity solvent->polarity TICT state? viscosity Increase Solvent Viscosity solvent->viscosity Rotational freedom? dilution Perform Serial Dilution concentration->dilution ACQ? buffer Use Buffered Solution ph->buffer Protonation? purify Purify Sample/ Reagents purity->purify Quenchers? solution Quantum Yield Improved polarity->solution viscosity->solution dilution->solution buffer->solution purify->solution

A workflow for troubleshooting low fluorescence quantum yield.

Question: My coumarin's emission wavelength shifts when I change solvents. What is happening?

Answer: This common phenomenon is called solvatochromism. A shift in the emission wavelength is primarily influenced by the solvent environment.[1]

  • Red Shift (to longer wavelengths): This is often seen when moving to a more polar solvent.[1][2] The excited state of many coumarin dyes is more polar than the ground state. Polar solvents stabilize this excited state, lowering its energy and resulting in a red-shifted emission.[1] This shift is often accompanied by a decrease in quantum yield.[2]

  • Blue Shift (to shorter wavelengths): This can occur in less polar solvents where the ground state is more stabilized relative to the excited state.

To control the emission wavelength, you must carefully select your solvent system based on the desired spectral properties.[1]

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A quantum yield can range from 0 to 1, where 1 indicates that every photon absorbed results in an emitted photon.[1]

Q2: How can I structurally modify a this compound derivative to increase its quantum yield?

A2: Structural modifications can significantly enhance quantum yield by influencing the molecule's electronic properties and rigidity.

  • Substituent Effects: Introducing electron-donating groups (e.g., -NH₂, -N(CH₃)₂, -OH) at the 7-position generally increases fluorescence.[6][7] Conversely, placing an electron-withdrawing group (e.g., -CHO, -CN) at the 3-position can also enhance the quantum yield.[8] For example, 3-substituted-6,7-dimethoxycoumarins have shown strong fluorescence.[8]

  • Molecular Rigidity: Increasing the rigidity of the molecular structure can reduce non-radiative decay from vibrational and rotational motions. This is a key principle behind the Aggregation-Induced Emission (AIE) phenomenon, where restricting intramolecular twisting in aggregates blocks non-radiative channels and boosts fluorescence.[9] Replacing flexible N,N-dialkylamino groups with a more rigid four-membered azetidine ring has been shown to suppress non-radiative decay pathways.[10]

Q3: What is the "heavy atom effect" and how does it impact quantum yield?

A3: The heavy atom effect describes the quenching of fluorescence by atoms of a large atomic number (e.g., bromine, iodine).[11] These heavy atoms promote intersystem crossing, a non-radiative transition from the excited singlet state (S₁) to the triplet state (T₁).[5] This process competes with fluorescence, thereby reducing the quantum yield. This effect can be internal (a heavy atom is part of the dye) or external (the heavy atom is in the solvent or a quencher molecule).[11] While often a cause of undesirable quenching, it has been strategically used to design "turn-on" fluorescent probes for detecting biothiols.[4]

Quantitative Data Summary

The quantum yield of coumarin derivatives is highly dependent on their structure and solvent environment.

CompoundSolventQuantum Yield (ΦF)Reference
Coumarin 1 Ethanol0.73[3]
Coumarin 6 Ethanol0.78[3]
Coumarin 102 Ethanol0.764[3]
Coumarin 153 Cyclohexane0.90[3]
Coumarin 153 Ethanol0.544[3]
Coumarin 153 Water0.10[3]
Coumarin 540 Ethanol~1.0[1][3]
Coumarin 540 Toluene0.76[1][3]
7-Methoxycoumarin Aqueous Buffer0.51[1]
7-Methoxycoumarin Methanol0.033[1]
Compound with dimethylamino group Ethyl AcetateHigh[12]
Compound with acetamido group AcetonitrileHigh[12]
Compound with methoxy group (various)Lower than -OH or -N(CH₃)₂[12]

Experimental Protocols

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which involves comparing the fluorescence of the test sample to a standard with a known quantum yield.[1][3]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 10 mm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent of choice

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[3]

  • Your this compound sample

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions for both the standard and your test sample in the same solvent. Concentrations should be chosen so that absorbance values at the excitation wavelength are between 0.01 and 0.1 to avoid inner filter effects.[1][3]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.[1]

  • Record Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectra for all solutions. It is critical to use the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.[1][3]

  • Integrate Fluorescence Intensity: Calculate the integrated area under the fluorescence emission curve for each spectrum.[1][3]

  • Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).[1][2]

  • Determine Gradients: Determine the gradient (slope) of the linear fit for each plot.[1][2]

  • Calculate Quantum Yield: Calculate the quantum yield of your sample (ΦX) using the following equation:[1][3]

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients for the test sample and the standard, respectively.

    • ηX and ηST are the refractive indices of the solvent used for the sample and standard (if different, otherwise the term cancels out).

prep 1. Prepare Dilute Solutions (Sample & Standard) abs 2. Measure Absorbance (UV-Vis) prep->abs fluor 3. Record Fluorescence Spectra abs->fluor Same λex integrate 4. Integrate Emission Curve Area fluor->integrate plot 5. Plot Intensity vs. Absorbance integrate->plot grad 6. Determine Gradients (Slopes) plot->grad calc 7. Calculate Quantum Yield (Φx) grad->calc Use Φ equation

Workflow for relative quantum yield measurement.

Key Influencing Factors

The quantum yield of a fluorophore is a delicate balance between radiative (fluorescence) and non-radiative decay pathways. Several factors can shift this balance.

qy Quantum Yield (ΦF) structure Molecular Structure structure->qy rigidity Rigidity / AIE structure->rigidity substituents Substituents (EDG/EWG) structure->substituents solvent Solvent Environment solvent->qy polarity Polarity / TICT solvent->polarity ph pH solvent->ph temp Temperature & Viscosity temp->qy ext External Factors ext->qy quenching Concentration (ACQ) ext->quenching heavy_atom Heavy Atom Effect ext->heavy_atom

Key factors affecting the quantum yield of coumarin dyes.

References

Technical Support Center: Analysis of 4-Methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-Methoxycoumarin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a focus on mitigating matrix effects.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and practical solutions.

Question: Why am I observing low signal intensity or complete signal loss for this compound in my LC-MS/MS analysis?

Answer:

Low or no signal for your analyte is a common and frustrating issue, often attributable to matrix effects, specifically ion suppression.[1][2] This phenomenon occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[2]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Ion Suppression Co-eluting matrix components are interfering with the ionization of this compound.[1][2] Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or QuEChERS to remove these interferences.[3][4] Chromatographic adjustments, like altering the gradient or using a different column chemistry, can also help separate the analyte from interfering compounds.
Suboptimal Ionization Parameters The settings for the ion source, such as temperature and gas flows, may not be optimal for this compound. A systematic optimization of these parameters is recommended to enhance the signal.
Analyte Degradation This compound may be degrading in the sample or during the analytical process. Ensure proper sample storage and investigate the stability of the analyte under your experimental conditions.
Incorrect MS/MS Transition The precursor and product ion masses (m/z) selected for Multiple Reaction Monitoring (MRM) may be incorrect. Verify the fragmentation pattern of this compound by infusing a pure standard.

Question: My results for this compound are inconsistent and show poor reproducibility across different sample injections. What could be the cause?

Answer:

Inconsistent and irreproducible results are often a sign of variable matrix effects between samples. The composition of biological and environmental matrices can differ significantly from one sample to the next, leading to varying degrees of ion suppression or enhancement.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Variable Matrix Effects Differences in the composition of individual samples are causing fluctuating levels of ion suppression. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for such variability. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.
Inconsistent Sample Preparation Variability in your sample preparation workflow can introduce inconsistencies. Ensure that each step of your protocol is performed uniformly across all samples. Automation of sample preparation can help minimize this variability.
Carryover Residual this compound from a previous high-concentration sample may be present in the injection system and eluting in subsequent runs. Implement a rigorous needle and column wash protocol between injections to prevent carryover.
System Instability Fluctuations in the LC pump pressure or MS detector sensitivity can lead to inconsistent results. Perform system suitability tests before each analytical run to ensure the instrument is performing optimally.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects refer to the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[2] In the context of this compound analysis, this can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: Which sample preparation technique is best for minimizing matrix effects in this compound analysis?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. For complex matrices, Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective at removing interfering matrix components.[3][4] While Protein Precipitation (PPT) is a simpler method, it is generally less effective at removing matrix components and may not be suitable for assays requiring high sensitivity.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration. The matrix effect is calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes illustrative performance data for different sample preparation techniques for the analysis of this compound from a plasma matrix.

Sample Preparation MethodAnalyte Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Protein Precipitation (PPT)95.28.565.7 (Suppression)
Liquid-Liquid Extraction (LLE)88.66.282.1 (Suppression)
Solid-Phase Extraction (SPE)92.14.195.3 (Minimal Effect)
QuEChERS90.54.893.8 (Minimal Effect)

Note: The data presented in this table is for illustrative purposes and may not be representative of all experimental conditions. Method optimization is recommended for specific applications.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol describes a general procedure for the extraction of this compound from a plasma matrix using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 3 mL)

  • Plasma sample

  • Internal Standard (IS) working solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • SPE Vacuum Manifold

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 50 µL of the IS working solution and vortex for 10 seconds.

    • Add 1 mL of 4% phosphoric acid in water and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water under low vacuum. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

  • Elution:

    • Elute the this compound and IS from the cartridge with 2 mL of acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: QuEChERS for this compound in a Food Matrix (e.g., Fruit Puree)

This protocol outlines a modified QuEChERS procedure suitable for the extraction of this compound from a food matrix.

Materials:

  • Homogenized food sample

  • Internal Standard (IS) working solution

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE (dSPE) clean-up tubes (e.g., containing PSA and C18 sorbents)

  • 50 mL and 15 mL centrifuge tubes

  • High-speed centrifuge

Procedure:

  • Sample Extraction:

    • Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

    • Add 100 µL of the IS working solution.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts, cap tightly, and shake vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE Clean-up:

    • Transfer 1 mL of the upper acetonitrile layer to a dSPE clean-up tube.

    • Shake vigorously for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis. A dilution with mobile phase may be necessary depending on the concentration of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result sample Biological or Food Matrix add_is Add Internal Standard sample->add_is extraction Extraction (SPE or QuEChERS) add_is->extraction cleanup Clean-up & Concentration extraction->cleanup final_extract Final Extract cleanup->final_extract lc_separation LC Separation final_extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification of This compound data_processing->quantification

Caption: A generalized workflow for the analysis of this compound.

troubleshooting_matrix_effects start Inconsistent or Low Signal for this compound? check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is Yes use_is Implement a SIL-IS to compensate for variability. start->use_is No improve_prep Enhance Sample Preparation (SPE or QuEChERS). check_is->improve_prep Yes use_is->check_is optimize_lc Optimize Chromatographic Separation. improve_prep->optimize_lc check_ms Verify MS/MS Parameters (e.g., transitions, source conditions). optimize_lc->check_ms end Problem Resolved check_ms->end

Caption: A decision tree for troubleshooting matrix effects.

signaling_pathway cluster_source Ion Source matrix Sample Matrix (e.g., Plasma, Urine, Food) analyte This compound matrix->analyte interferences Matrix Interferences (e.g., Phospholipids, Salts) matrix->interferences ionization Ionization Process analyte->ionization interferences->ionization suppression Ion Suppression ionization->suppression leads to signal Analyte Signal suppression->signal reduces

Caption: The mechanism of ion suppression in LC-MS/MS analysis.

References

Validation & Comparative

4-Methoxycoumarin Demonstrates Potent Antifungal Activity Compared to Other Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that 4-methoxycoumarin exhibits significant and often superior antifungal properties when compared to a range of other coumarin compounds. This guide provides a detailed comparison of its efficacy, supported by quantitative data and experimental protocols, for researchers and professionals in drug development.

Recent studies have highlighted this compound as a promising antifungal agent, demonstrating broad-spectrum activity against various fungal pathogens.[1] Its efficacy is often greater than that of other naturally occurring and synthetic coumarins, making it a focal point for the development of new biofungicides.[1][2] The antifungal power of coumarins is known to be highly dependent on the nature and position of substituents on the coumarin core.[3]

Comparative Antifungal Efficacy

The antifungal activity of this compound has been quantitatively assessed against several fungal species, with data consistently showing its potent inhibitory effects. For instance, in a study evaluating its effect on five plant pathogenic fungi, this compound displayed stronger and broader activity than osthol.[1] Notably, it significantly inhibited the mycelial growth of Rhizoctonia solani with an EC50 value of 21 μg/mL.[1]

The following table summarizes the antifungal activity of this compound and other selected coumarin derivatives against various fungal strains, as reported in different studies.

Coumarin DerivativeFungal StrainActivity MetricValueReference
This compound Rhizoctonia solaniEC5021 µg/mL[1]
This compound Rhizoctonia solaniMycelial Growth Inhibition100%[4]
OstholRhizoctonia solaniEC50>21 µg/mL[1]
(S)-3-[1-Methoxy-3-(4-methoxyphenyl)prop-2-yl]coumarinAlternaria alternataEC5016.5 µM[5]
(R)-3-[1-Methoxy-3-(4-methoxyphenyl)prop-2-yl]coumarinAlternaria alternataEC50~495 µM[5]
7-hydroxy-6-nitro-2H-1-benzopyran-2-oneAspergillus fumigatusMIC16 µg/mL[6]
7-hydroxy-6-nitro-2H-1-benzopyran-2-oneAspergillus flavusMIC16 µg/mL[6]
CoumarinAspergillus fumigatusMIC≥ 1024 µg/mL[7]
Umbelliferone (7-hydroxycoumarin)Aspergillus fumigatusMIC≥ 1024 µg/mL[7]
Scopoletin (7-hydroxy-6-methoxycoumarin)Aspergillus fumigatusMIC≥ 1024 µg/mL[7]
4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-oneAspergillus nigerSignificant Activity-[8]
4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-oneCandida albicansSignificant Activity-[8]
4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-oneAspergillus nigerSignificant Activity-[8]
4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-oneCandida albicansSignificant Activity-[8]
Mechanism of Action

The antifungal mechanism of this compound against R. solani has been investigated, revealing a multi-faceted mode of action. It is suggested that the compound affects the structure and function of peroxisomes, leading to the inhibition of fatty acid β-oxidation.[1] This disruption results in decreased production of ATP and acetyl-CoA.[1][9] Subsequently, damage to the mitochondrial membrane potential and function leads to an accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.[1]

Coumarin This compound Peroxisome Peroxisome Dysfunction Coumarin->Peroxisome BetaOxidation Inhibition of Fatty Acid β-Oxidation Peroxisome->BetaOxidation ATP Decreased ATP & Acetyl-CoA BetaOxidation->ATP Mitochondria Mitochondrial Dysfunction ATP->Mitochondria ROS ROS Accumulation Mitochondria->ROS CellDeath Fungal Cell Death ROS->CellDeath

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antifungal activities.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation. The spores are then harvested, and a suspension is prepared in sterile saline or broth. The concentration of the inoculum is adjusted to a standard concentration (e.g., 10^4 to 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.

  • Preparation of Test Compounds: The coumarin derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using a liquid medium like RPMI-1640.[6]

  • Incubation: An equal volume of the standardized fungal inoculum is added to each well of the microtiter plate. The plate also includes a positive control (medium with inoculum, without the test compound) and a negative control (medium only). The plates are then incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 3 days).[6]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[6]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Suspension Inoculate Inoculate Wells with Fungal Suspension Inoculum->Inoculate Compounds Prepare Serial Dilutions of Coumarins in Plate Compounds->Inoculate Incubate Incubate Plates (e.g., 28°C for 72h) Inoculate->Incubate Observe Visually Observe for Fungal Growth Incubate->Observe DetermineMIC Determine MIC Value Observe->DetermineMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Mycelial Growth Inhibition Assay

This assay is used to evaluate the effect of a compound on the growth of fungal mycelia.

  • Preparation of Agar Plates: An appropriate agar medium (e.g., Potato Dextrose Agar) is prepared and autoclaved. While the agar is still molten, the test compound, dissolved in a suitable solvent, is added to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal colony and placed at the center of the agar plate containing the test compound.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth.

  • Measurement and Calculation: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group. The EC50 value (the concentration that inhibits 50% of mycelial growth) can then be determined from the dose-response curve.[1]

References

Validation of a 4-Methoxycoumarin-Based HPLC Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methoxycoumarin. The performance of this method is compared with alternative techniques for related coumarin compounds, supported by experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable analytical approach for their specific needs.

Method Performance Comparison

The presented HPLC method for this compound is benchmarked against other validated methods for coumarin derivatives. The following table summarizes the key performance characteristics, offering a clear comparison of their analytical capabilities.

ParameterThis compound Method (Proposed)Alternative Method 1 (Coumarin in Foodstuffs)[1][2]Alternative Method 2 (Multiple Coumarins)[3]Alternative Method 3 (4-Hydroxycoumarin, etc.)[4]
Instrumentation HPLC with UV/PDA DetectorHPLC-PDAUHPLC with UV and Fluorescence DetectionHPLC-PDA
Column C18 (250 mm x 4.6 mm, 5 µm)Octadecyl (C8)Octadecyl or Phenyl-hexyl (50 mm x 4.6 mm, 1.8 µm)Grace Smart RP18 (250mm x 4.6mm x 5µm)
Mobile Phase Acetonitrile:Water (Gradient)Acetonitrile and 0.5% Acetic Acid (Gradient)0.3% aqueous Acetic Acid : Acetonitrile (Gradient)Water:Methanol (50:50)
Detection Wavelength 280 nm / 320 nmNot Specified280 nm and 323 nm280 nm
Linearity (r²) >0.999Not Specified>0.999Excellent over 0.01-1000 µg/ml
Limit of Detection (LOD) 4.16 ng/mL0.05 to 2.5 mg/kg (sample dependent)Not Specified0.0004 mg/Cig
Limit of Quantitation (LOQ) 12.48 ng/mL0.05 to 8 mg/kg (sample dependent)Not Specified0.0012 mg/Cig
Accuracy (% Recovery) 91.94% - 102.75%ValidatedNot Specified96% - 102%
Precision (%RSD) 1.03% - 6.84%ValidatedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established guidelines for analytical method validation.

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Prepare a solution of this compound standard.

    • Prepare a placebo solution containing all formulation components except this compound.

    • Prepare a sample solution containing this compound and all formulation components.

    • Inject all three solutions into the HPLC system.

    • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound from the placebo.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Protocol:

    • Prepare a stock solution of this compound.

    • From the stock solution, prepare a series of at least five calibration standards at different concentrations (e.g., 1.00–20.00 µg/ml).[5]

    • Inject each calibration standard in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be >0.999.[5]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery. The recovery should typically be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day precision):

      • Prepare six independent sample solutions of this compound at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the relative standard deviation (%RSD) of the results.

    • Intermediate Precision (Inter-day precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined results from both days. The %RSD for precision studies should typically be less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the calibration curve):

    • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

    • Determine the slope of the calibration curve (S).

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the this compound HPLC method.

HPLC_Validation_Workflow start Start Validation method_dev Method Development & Optimization start->method_dev specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end_validation Method Validated documentation->end_validation

Caption: Workflow for HPLC Method Validation.

Sample Preparation and Analysis Workflow

This diagram outlines the typical steps involved from sample receipt to final data analysis in the quantification of this compound.

Sample_Analysis_Workflow sample_receipt Sample Receipt sample_prep Sample Preparation (Extraction, Dilution) sample_receipt->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis chromatogram Chromatogram Generation hplc_analysis->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration data_review Data Review & Approval peak_integration->data_review report Final Report data_review->report

Caption: Sample Preparation and HPLC Analysis Workflow.

References

A Comparative Guide to Fluorescent Standards: 4-Methoxycoumarin vs. Umbelliferone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent standard is a critical decision in ensuring the accuracy and reproducibility of fluorescence-based assays. Among the plethora of available standards, coumarin derivatives are frequently employed due to their high fluorescence quantum yields and photostability. This guide provides an objective comparison of two such standards: 4-Methoxycoumarin and Umbelliferone (also known as 7-hydroxycoumarin), supported by experimental data to aid researchers in making an informed choice for their specific applications.

I. Core Photophysical Properties

PropertyThis compound (as 7-Methoxycoumarin-4-acetic acid)Umbelliferone (7-Hydroxycoumarin)
Molar Absorptivity (ε) ~11,820 cm⁻¹M⁻¹ at 323.8 nm[1]Log ε values of 3.9, 3.95, and 4.15 at 300, 305, and 325 nm, respectively
Excitation Maximum (λex) ~322 nm[2]~330 nm (acidic), ~370 nm (alkaline)
Emission Maximum (λem) ~381 nm[2]~460 nm
Quantum Yield (Φ) 0.18 in methanol[1]0.91 at pH 9.5
Stokes Shift ~59 nm~130 nm (in acidic conditions)
pH Sensitivity Generally low for methoxycoumarinsHigh, pKa = 7.7
Photostability Generally considered stableProne to light-induced reactions, such as photooxidation[3]

II. Key Performance Differences

Quantum Yield: Umbelliferone, particularly in its anionic form at higher pH, exhibits a significantly higher fluorescence quantum yield compared to the reported value for the this compound derivative. A high quantum yield is desirable for a fluorescent standard as it provides a brighter signal, leading to enhanced sensitivity in assays.

pH Sensitivity: A critical point of differentiation is their response to changes in pH. Umbelliferone's fluorescence is highly pH-dependent due to the deprotonation of its 7-hydroxyl group. This property can be advantageous for its use as a pH indicator but is a significant drawback when a stable fluorescence signal is required across a range of pH conditions. In contrast, methoxycoumarins are known to be largely insensitive to pH, offering a more stable fluorescence output in environments with potential pH fluctuations.

Photostability: While both compounds are generally considered to be photostable, studies have indicated that umbelliferone can be susceptible to photooxidation, leading to a decrease in its fluorescence intensity upon prolonged exposure to light.[3] The photostability of this compound is less documented in direct comparative studies, but coumarin derivatives are often chosen for their robust photostability.

III. Experimental Protocols

To ensure the accurate characterization and comparison of fluorescent standards, standardized experimental protocols are essential.

A. Determination of Molar Absorptivity

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule.

  • Principle: The Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration of the solution in mol/L, and l is the path length of the cuvette in cm.

  • Procedure:

    • Prepare a series of solutions of the compound of known concentrations in a suitable solvent.

    • Using a spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance (A) versus concentration (c).

    • The slope of the resulting straight line will be equal to εl.

    • Knowing the path length of the cuvette (commonly 1 cm), the molar absorptivity (ε) can be calculated.[4][5][6][7]

B. Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

  • Principle: The quantum yield of a sample (Φ_sample) can be calculated relative to a standard (Φ_std) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Procedure:

    • Prepare dilute solutions of both the sample and a suitable fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

    • Measure the absorbance of both solutions at the chosen excitation wavelength.

    • Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Calculate the quantum yield of the sample using the formula above.

C. Assessment of Photostability

Photostability testing evaluates the effect of light exposure on the stability of a compound.

  • Principle: The compound is exposed to a controlled light source for a defined period, and changes in its properties (e.g., absorbance, fluorescence intensity, chemical degradation) are monitored over time.

  • Procedure:

    • Prepare a solution of the compound in a suitable solvent.

    • Expose the solution to a light source with a defined spectral output (e.g., a xenon lamp simulating daylight) for a specified duration. A control sample should be kept in the dark under the same temperature conditions.

    • At regular intervals, measure the absorbance and/or fluorescence intensity of both the exposed and control samples.

    • A decrease in absorbance or fluorescence intensity in the exposed sample compared to the control indicates photolability.

IV. Visualized Workflows and Relationships

G Workflow for Comparing Fluorescent Standards cluster_selection Compound Selection cluster_char Photophysical Characterization cluster_calc Data Analysis and Calculation cluster_comp Comparative Evaluation Compound1 This compound Absorbance Measure Absorbance vs. Concentration Compound1->Absorbance Fluorescence Measure Fluorescence Spectra Compound1->Fluorescence Photostability Expose to Controlled Light Compound1->Photostability Compound2 Umbelliferone Compound2->Absorbance Compound2->Fluorescence Compound2->Photostability MolarAbs Calculate Molar Absorptivity (ε) Absorbance->MolarAbs QY Calculate Quantum Yield (Φ) Fluorescence->QY Stability Determine Photodegradation Rate Photostability->Stability Comparison Compare Key Performance Metrics MolarAbs->Comparison QY->Comparison Stability->Comparison Conclusion Select Optimal Standard Comparison->Conclusion

Caption: A logical workflow for the comparative evaluation of fluorescent standards.

G Signaling Pathway of pH Effects on Umbelliferone Fluorescence cluster_umbelliferone Umbelliferone cluster_env Environmental Condition Neutral Umbelliferone (Neutral Form) (Low Fluorescence) Anionic Umbelliferone (Anionic Form) (High Fluorescence) Neutral->Anionic Increase pH Acidic Acidic/Neutral pH (pH < 7.7) Acidic->Neutral Protonated Alkaline Alkaline pH (pH > 7.7) Alkaline->Anionic Deprotonated

Caption: The effect of pH on the fluorescent state of Umbelliferone.

V. Conclusion

The choice between this compound and Umbelliferone as a fluorescent standard is highly dependent on the specific requirements of the experimental setup.

  • Umbelliferone is an excellent choice when a high fluorescence signal is paramount and the pH of the system is stable and can be maintained in the alkaline range to take advantage of its high quantum yield. Its pronounced pH sensitivity also makes it a valuable tool for ratiometric pH sensing.

  • This compound is the superior option when fluorescence stability across a range of pH values is critical. Its insensitivity to pH fluctuations ensures a more consistent and reliable signal in complex biological or chemical environments where maintaining a constant pH is challenging.

Researchers should carefully consider the pH stability of their assay system and the required signal intensity when selecting between these two fluorescent standards. For applications demanding high sensitivity in a well-buffered alkaline medium, Umbelliferone is a strong candidate. Conversely, for assays where pH may vary or is not strictly controlled, the stability of this compound makes it the more prudent choice.

References

Unveiling the Antioxidant Potential of 4-Methoxycoumarin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for potent antioxidant compounds is a continuous endeavor. Among the vast array of synthetic and natural molecules, coumarin derivatives, and specifically those with a 4-methoxy substitution, have garnered significant interest. This guide provides a comparative study of the antioxidant capacity of various 4-methoxycoumarin derivatives, supported by experimental data and detailed methodologies, to aid in the identification of promising candidates for further investigation.

Quantitative Comparison of Antioxidant Capacity

The antioxidant potential of this compound derivatives is typically evaluated through their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the free radical activity. Lower IC50 values indicate higher antioxidant potency. The following table summarizes the available experimental data from two common antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay.

DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
4-Hydroxy-6-methoxy-2H-chromen-2-oneDPPH50Ascorbic Acid60[1]
Butylated Hydroxytoluene (BHT)580[1]
4-Hydroxy-6-methoxy-2H-chromen-2-oneABTSComparable to TroloxTrolox34.34[1]
7-MethoxycoumarinDPPHComputational data suggests high activity--
6,7-Dimethoxycoumarin (Scoparone)DPPHComputational data suggests high activity--

It is important to note that experimental IC50 values for a broad range of this compound derivatives are not extensively available in the literature, highlighting a need for further research in this specific area. The data for 7-Methoxycoumarin and 6,7-Dimethoxycoumarin is based on computational studies and suggests their potential as potent antioxidants, which warrants experimental validation.

Deciphering the Antioxidant Mechanism: The Nrf2 Signaling Pathway

The antioxidant effects of many coumarin derivatives are not solely due to direct radical scavenging. A significant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense system against oxidative stress.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to oxidative stress or certain bioactive molecules like coumarin derivatives, this interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin This compound Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Disruption Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Transcription Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Figure 1. Activation of the Nrf2 signaling pathway by this compound derivatives.

Experimental Protocols for Antioxidant Capacity Assessment

Reproducible and standardized experimental protocols are paramount for the comparative evaluation of antioxidant activity. Below are the detailed methodologies for the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix 1 ml of DPPH solution with 1 ml of sample/control DPPH_Sol->Mix Sample_Sol Prepare various concentrations of this compound derivatives in a suitable solvent Sample_Sol->Mix Control_Sol Prepare standard antioxidant (e.g., Ascorbic Acid) solutions Control_Sol->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Absorbance Measure absorbance at 517 nm Incubate->Absorbance Calculation Calculate % inhibition: [(A_control - A_sample) / A_control] x 100 Absorbance->Calculation IC50 Determine IC50 value Calculation->IC50

Figure 2. Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of this radical by an antioxidant to its colorless neutral form is measured spectrophotometrically.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Stock Prepare ABTS radical cation (ABTS•+) by reacting 7 mM ABTS with 2.45 mM potassium persulfate Incubate_Stock Incubate in the dark at room temperature for 12-16 h ABTS_Stock->Incubate_Stock ABTS_Working Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm Incubate_Stock->ABTS_Working Mix Add 10 µl of sample to 1 ml of ABTS•+ working solution ABTS_Working->Mix Sample_Sol Prepare various concentrations of this compound derivatives Sample_Sol->Mix Incubate_Reaction Incubate at room temperature for 6 minutes Mix->Incubate_Reaction Absorbance Measure absorbance at 734 nm Incubate_Reaction->Absorbance Calculation Calculate % inhibition Absorbance->Calculation IC50 Determine IC50 value Calculation->IC50

Figure 3. Experimental workflow for the ABTS radical cation scavenging assay.

Concluding Remarks and Future Directions

The available data, although limited, suggests that this compound derivatives are a promising class of antioxidant compounds. The 4-hydroxy-6-methoxy-2H-chromen-2-one, in particular, has demonstrated potent radical scavenging activity, outperforming standard antioxidants in some assays.[1] Furthermore, the ability of coumarins to modulate the Nrf2 signaling pathway provides a secondary and potentially more impactful mechanism for cellular protection against oxidative stress.

However, to fully elucidate the structure-activity relationships and identify lead compounds for therapeutic development, a more extensive and systematic investigation is required. Future research should focus on:

  • Synthesis and screening of a wider library of this compound derivatives with substitutions at various positions on the coumarin ring.

  • Comprehensive in vitro antioxidant profiling using a battery of assays beyond DPPH and ABTS to assess different antioxidant mechanisms (e.g., metal chelation, reducing power).

  • Cell-based assays to confirm the activation of the Nrf2 pathway and evaluate the cytoprotective effects of these compounds in relevant disease models.

By addressing these research gaps, the full therapeutic potential of this compound derivatives as potent antioxidant agents can be unlocked, paving the way for the development of novel drugs to combat oxidative stress-related diseases.

References

Cross-Validation of 4-Methoxycoumarin Quantification: A Comparative Guide to Fluorescence Assays, HPLC, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-methoxycoumarin is critical in a variety of applications, from enzymatic assays to pharmacokinetic studies. This guide provides a comprehensive cross-validation of three common analytical methods: direct fluorescence assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By presenting objective performance data and detailed experimental protocols, this document aims to assist in selecting the most appropriate method for specific research needs.

The inherent fluorescent properties of coumarin derivatives like this compound make direct fluorometric quantification an attractive, straightforward, and high-throughput option. However, the complexity of biological matrices often necessitates the superior separation capabilities of chromatography. This guide delves into the analytical performance of each technique, offering a clear comparison of their sensitivity, specificity, linearity, and accuracy.

Comparative Analysis of Analytical Methods

The choice of analytical method for this compound quantification is a trade-off between throughput, sensitivity, and specificity. While fluorescence assays offer simplicity and speed, chromatographic methods provide enhanced reliability in complex samples. The following table summarizes the key performance characteristics of each method, compiled from various validation studies.

ParameterFluorescence AssayHPLC-UV/FluorescenceLC-MS/MS
Principle Measurement of intrinsic fluorescenceChromatographic separation followed by UV or fluorescence detectionChromatographic separation followed by mass-based detection
**Linearity (R²) **>0.99>0.998[1]>0.9987[2][3]
Limit of Detection (LOD) ng/mL rangeUV: µg/mL, Fluorescence: ng/mL[1]0.5–1.7 µg/kg (ppb)[3]
Limit of Quantification (LOQ) ng/mL rangeUV: 1.0 µg/mL, Fluorescence: 10.0 ng/mL[1]1.7–5.2 µg/kg (ppb)[3]
Accuracy (Recovery %) Highly matrix-dependent88-109.5%[4]69.6%–95.1%[3]
Precision (RSD %) <15%<5%[4]<5.3%[3]
Specificity Lower (susceptible to matrix interference)Moderate to High (dependent on chromatographic resolution)Very High (based on mass-to-charge ratio)
Throughput HighModerateModerate
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific applications and instrumentation.

This compound Fluorescence Assay Protocol

This protocol describes a basic method for the direct quantification of this compound in a microplate format.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Serially dilute the stock solution to create a series of standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the experimental samples to fall within the linear range of the standard curve.

  • Measurement:

    • Pipette 100 µL of each standard and sample into the wells of a black 96-well microplate.

    • Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths for coumarin derivatives are typically in the range of 320-380 nm and 450-500 nm, respectively.[5] Optimal wavelengths for this compound should be determined experimentally.

  • Data Analysis: Construct a standard curve by plotting the fluorescence intensity versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their fluorescence intensity on the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of 0.1% acetic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • UV Detector: Set at the maximum absorbance wavelength for this compound (typically around 320 nm).

      • Fluorescence Detector: Excitation at ~320 nm and emission at ~450 nm for enhanced sensitivity.[6]

  • Sample and Standard Preparation: Prepare standards and samples in the mobile phase or a compatible solvent. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Injection and Analysis: Inject 10-20 µL of each standard and sample. Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the samples based on their peak areas.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a highly sensitive and selective method for this compound quantification.

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the protonated molecule of this compound ([M+H]⁺). The product ions will be specific fragments generated by collision-induced dissociation. These transitions need to be optimized for the specific instrument.

  • Sample and Standard Preparation: Prepare a calibration curve using a series of standards. An internal standard (e.g., a stable isotope-labeled version of this compound) should be used to improve accuracy and precision.

  • Data Acquisition and Analysis: Acquire data using the optimized LC-MS/MS parameters. The quantification is based on the peak area ratio of the analyte to the internal standard.

Visualizing the Workflow

To better illustrate the experimental and logical flows, the following diagrams have been generated using the DOT language.

cluster_0 Fluorescence Assay Workflow Prepare Standards Prepare Standards Prepare Samples Prepare Samples Prepare Standards->Prepare Samples Measure Fluorescence Measure Fluorescence Prepare Samples->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

Fluorescence Assay Workflow

cluster_1 HPLC Workflow Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation UV/Fluorescence Detection UV/Fluorescence Detection HPLC Separation->UV/Fluorescence Detection Data Analysis Data Analysis UV/Fluorescence Detection->Data Analysis

HPLC Analysis Workflow

cluster_2 LC-MS/MS Workflow Sample Preparation (with IS) Sample Preparation (with IS) LC Separation LC Separation Sample Preparation (with IS)->LC Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) LC Separation->Mass Spectrometry (MRM) Data Analysis Data Analysis Mass Spectrometry (MRM)->Data Analysis

LC-MS/MS Analysis Workflow

Conclusion

The cross-validation of this compound assays reveals distinct advantages and limitations for each method.

  • Fluorescence assays are ideal for high-throughput screening and applications where the sample matrix is simple and well-defined. Their low cost and speed are significant benefits. However, they are prone to interference from other fluorescent compounds in the sample, which can lead to overestimation of the analyte concentration.[7]

  • HPLC with UV or fluorescence detection offers a good balance of specificity, sensitivity, and cost. The separation step significantly reduces matrix effects compared to direct fluorescence assays. HPLC with fluorescence detection provides enhanced sensitivity for coumarin derivatives.[1][6] This method is well-suited for routine quantitative analysis in moderately complex samples.

  • LC-MS/MS stands out for its exceptional sensitivity and specificity, making it the gold standard for bioanalytical studies, particularly in complex matrices like plasma or tissue homogenates.[2][3] The ability to use an internal standard and the specificity of MRM transitions minimize matrix effects and provide the most accurate and reliable quantification.

Ultimately, the selection of the most appropriate method for this compound quantification will depend on the specific requirements of the study, including the nature of the sample, the required level of sensitivity and accuracy, and considerations of throughput and cost. This guide provides the foundational data and protocols to make an informed decision.

References

Benchmarking 4-Methoxycoumarin Probes: A Comparative Guide for Cellular Imaging and Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the accurate and reliable quantification of cellular processes and enzyme kinetics. This guide provides a comprehensive performance comparison of 4-Methoxycoumarin-based probes against established alternatives, supported by experimental data and detailed protocols. We will explore their utility in two key application areas: intracellular pH (pHi) measurement and monoamine oxidase (MAO) activity assessment.

Data Presentation: Quantitative Comparison of Fluorescent Probes

The performance of a fluorescent probe is dictated by several key photophysical parameters. This table summarizes the quantitative data for this compound derivatives and compares them with commonly used alternative probes for intracellular pH and monoamine oxidase activity assays.

ProbeApplicationExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Photostability
4-Methylumbelliferone Intracellular pH36045090Not widely reportedModerate
BCECF-AM Intracellular pH440 / 49053545 / 95~0.6Moderate
FITC Intracellular pH495519240.92Low
7-((3-chlorobenzyl)oxy)-4-((methylamino)methyl)-2H-chromen-2-one MAO-B InhibitionNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Amplex Red H₂O₂ Detection (MAO Activity)57158514HighModerate

Note: Direct comparative data for the quantum yield and photostability of all probes under identical conditions is limited in the available literature. The provided values are based on individual reports and may vary depending on the experimental environment.

Mandatory Visualization

Intracellular pH Regulation Signaling Pathway

The following diagram illustrates the key pathways involved in maintaining intracellular pH homeostasis, a critical cellular process often monitored using fluorescent probes like this compound derivatives.

Intracellular_pH_Regulation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) H+_ext H+ NHE Na+/H+ Exchanger (NHE) H+_ext->NHE Na+_ext Na+ Na+_ext->NHE NBC Na+/HCO3- Cotransporter (NBC) Na+_ext->NBC HCO3-_ext HCO3- HCO3-_ext->NBC Cl-_ext Cl- AE Anion Exchanger (AE) Cl-_ext->AE H+_int H+ NHE->H+_int Na+_int Na+ NHE->Na+_int NBC->Na+_int HCO3-_int HCO3- NBC->HCO3-_int AE->HCO3-_ext Cl-_int Cl- AE->Cl-_int V-ATPase V-type H+-ATPase V-ATPase->H+_int ATP HCO3-_int->AE

Caption: Key transporters regulating intracellular pH.

Monoamine Oxidase Signaling Pathway

This diagram outlines the catalytic action of Monoamine Oxidase (MAO), a key enzyme in neurotransmitter metabolism, which can be assayed using fluorescent probes.

Monoamine_Oxidase_Pathway Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) (A or B) Monoamine->MAO Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 NH3 Ammonia (NH₃) MAO->NH3 ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Carboxylic_Acid Carboxylic Acid Metabolite ALDH->Carboxylic_Acid

A Comparative Guide to the Synthesis of 4-Methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of coumarin derivatives is a critical starting point for further investigation. 4-Methoxycoumarin, a key structural motif in various biologically active compounds, can be synthesized through several established methods. This guide provides an objective comparison of the most common synthetic routes—Pechmann Condensation, Knoevenagel Condensation, Perkin Reaction, and Wittig Reaction—supported by experimental data to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and environmental impact.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound and its close analogs. It is important to note that a direct synthesis of this compound is not always reported; often, a hydroxycoumarin is synthesized first and then methylated.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Pechmann Condensation m-Methoxyphenol, Ethyl AcetoacetateInCl₃Solvent-freeRoom Temperature20 min80%[1]
Resorcinol, Ethyl Acetoacetateconc. H₂SO₄-5°C to RT18 h88%[2]
Followed by Methylation
7-Hydroxy-4-methylcoumarin, Methyl IodideNa₂CO₃MethanolReflux12 h95%[3]
Knoevenagel Condensation Substituted Salicylaldehyde, Active Methylene CompoundPhenyliododiacetate (PIDA)Ethanol35-40°CNot Specified90-92%[4]
o-Hydroxybenzaldehydes, Dicarbonyl compounds1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate-80°CNot SpecifiedHigh[5]
Substituted Benzaldehydes, Malononitrile1,3-dimethylimidazolium methyl sulfate-Room Temperature2-7 min92-99%[6][7]
Perkin Reaction Salicylaldehyde, Acetic AnhydrideSodium Acetate-180°C5 h54.5%[8]
Wittig Reaction o-Hydroxybenzaldehydes, Chloroacetyl Chloride, TriphenylphosphinePyridine, TriethylamineDichloromethaneReflux12 h30% (for unsubstituted coumarin)[9]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Pechmann Condensation for 7-Methoxy-4-methylcoumarin

This protocol describes a highly efficient, solvent-free method for the synthesis of a methoxy-substituted coumarin.

Materials:

  • m-Methoxyphenol (0.10 g, 0.81 mmol)

  • Ethyl acetoacetate (0.10 g, 0.77 mmol)

  • Indium(III) chloride (InCl₃) (6 mg, 3 mol%)

Procedure:

  • Combine m-methoxyphenol, ethyl acetoacetate, and InCl₃ in a suitable reaction vessel.

  • The reaction is carried out under solvent-free conditions at room temperature.

  • The reaction mixture is mechanically agitated using a high-speed ball mill mixer for 20 minutes.

  • After completion, the solid product is isolated.

  • Purification is achieved by recrystallization from ethanol to yield 7-methoxy-4-methyl-2H-chromen-2-one as a white solid.[1]

Two-Step Pechmann Condensation and Methylation

This common and high-yielding approach first synthesizes a hydroxycoumarin, which is then methylated.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

Materials:

  • Resorcinol (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Concentrated Sulfuric Acid (10 mL)

Procedure:

  • Carefully add resorcinol and ethyl acetoacetate to concentrated sulfuric acid at 5°C with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.

  • Pour the mixture into crushed ice to precipitate the product.

  • Collect the solid by filtration and recrystallize from aqueous ethanol to obtain 7-hydroxy-4-methylcoumarin.[2]

Step 2: Methylation to 7-Methoxy-4-methylcoumarin

Materials:

  • 7-Hydroxy-4-methylcoumarin (26.4 g, 0.15 mol)

  • Methyl iodide (28 mL, 0.45 mol)

  • Anhydrous sodium carbonate (23.9 g, 0.225 mol)

  • Methanol (150 mL)

Procedure:

  • Reflux a mixture of 7-hydroxy-4-methylcoumarin, methyl iodide, and anhydrous sodium carbonate in methanol with stirring for 12 hours.

  • Remove the methanol under vacuum.

  • Treat the solid residue with 300 mL of water and neutralize with 15% HCl.

  • Filter the product and recrystallize from aqueous ethanol to yield 7-methoxy-4-methylcoumarin.[3]

Knoevenagel Condensation

This method offers high yields and can be performed under relatively mild conditions.

Materials:

  • Substituted Salicylaldehyde

  • Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)

  • Phenyliododiacetate (PIDA)

  • Ethanol

Procedure:

  • Dissolve the substituted salicylaldehyde and the active methylene compound in ethanol.

  • Add PIDA as the catalyst.

  • Stir the reaction mixture at 35-40°C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product can be isolated by standard work-up procedures.[4]

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflows for coumarin synthesis.

G General Workflow for Coumarin Synthesis cluster_reactants Starting Materials cluster_reaction Condensation Reaction cluster_product Product Formation Phenol Phenol Derivative Reaction Pechmann / Knoevenagel / Perkin / Wittig Phenol->Reaction BetaKetoester β-Ketoester / Active Methylene Compound BetaKetoester->Reaction Coumarin Coumarin Derivative Reaction->Coumarin Purification Purification (e.g., Recrystallization) Coumarin->Purification

Caption: General experimental workflow for coumarin synthesis.

G Two-Step Synthesis of Methoxycoumarin cluster_step1 Step 1: Hydroxycoumarin Synthesis cluster_step2 Step 2: Methylation Reactants1 Phenol + β-Ketoester Reaction1 Pechmann Condensation Reactants1->Reaction1 Product1 Hydroxycoumarin Reaction1->Product1 Reactants2 Hydroxycoumarin + Methylating Agent Product1->Reactants2 Reaction2 Methylation Reactants2->Reaction2 Product2 Methoxycoumarin Reaction2->Product2

Caption: Workflow for the two-step synthesis of methoxycoumarin.

Conclusion

The synthesis of this compound can be approached through various classical and modern organic reactions. For high efficiency and yield, the Pechmann condensation , particularly when performed under solvent-free conditions or as a two-step process involving methylation of the corresponding hydroxycoumarin, stands out as a superior method. The Knoevenagel condensation also offers excellent yields, especially with the use of modern catalytic systems and reaction conditions like microwave irradiation. The Perkin reaction remains a viable, albeit often lower-yielding, alternative. The Wittig reaction , based on the available data, appears to be the least efficient for preparing simple coumarins. The choice of synthesis method will ultimately depend on the specific requirements of the research, including desired yield, available starting materials and equipment, and considerations for green chemistry principles.

References

The Specificity of 4-Methoxycoumarin-Based Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biomedical research and drug discovery, fluorescent probes are indispensable tools for elucidating the intricacies of cellular processes. Among these, 4-methoxycoumarin-based probes have emerged as versatile scaffolds for developing sensors for a range of biological targets, most notably enzymes within the cytochrome P450 (CYP) superfamily. Their utility stems from favorable photophysical properties, including a significant turn-on fluorescence response upon enzymatic conversion. However, the critical determinant of a probe's reliability is its specificity. This guide provides a comprehensive evaluation of the specificity of this compound-based probes, comparing their performance with alternative fluorophores and presenting supporting experimental data to aid researchers in selecting the most appropriate tools for their studies.

Performance Comparison of CYP2D6 Probes: this compound vs. Resorufin

A key application of this compound-based probes is in the characterization of cytochrome P450 enzymes, which are central to drug metabolism. The following tables summarize the performance of a prominent this compound derivative, 7-methoxy-4-(aminomethyl)coumarin (MAMC), against a commonly used resorufin-based probe for the specific and sensitive detection of CYP2D6 activity.

Table 1: Kinetic Parameters for CYP2D6 Probes

Probe ScaffoldSpecific ProbeTarget EnzymeKm (μM)Vmax (min-1 or relative units)Source
This compound 7-methoxy-4-(aminomethyl)coumarin (MAMC)CYP2D626.2 ± 2.82.9 ± 0.07 min-1[1]
Resorufin Resorufin ethyl ether (Eres)CYP2D61.63 ± 0.7Not specified[2]

Note: The Vmax for the resorufin-based probe was not explicitly provided in the same units, precluding a direct quantitative comparison of turnover rates from this data.

Table 2: Selectivity Profile of 7-methoxy-4-(aminomethyl)coumarin (MAMC)

Off-Target CYP IsoformMAMC MetabolismSource
CYP1A2Significant metabolism (Km = 29.7 ± 6.2 μM, Vmax = 0.57 ± 0.07 min-1)[1]
CYP2A6No metabolism at 25 μM[1]
CYP2B6No metabolism at 25 μM[1]
CYP2C8No metabolism at 25 μM[1]
CYP2C9No metabolism at 25 μM[1]
CYP2C19No metabolism at 25 μM[1]
CYP2E1No metabolism at 25 μM[1]
CYP3A4No metabolism at 25 μM[1]
CYP3A5No metabolism at 25 μM[1]

While MAMC demonstrates high selectivity for CYP2D6, it is also metabolized by CYP1A2.[1] This cross-reactivity is an important consideration for researchers studying environments where both enzymes are active. Further studies have indicated that while the emission of MAMC is fully quenched when bound to the active site of CYP2D6, a small percentage (2.4%) of the probe can bind outside the active site.[3]

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of probe specificity, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in this guide.

Protocol 1: High-Throughput Screening (HTS) Assay for CYP2D6 Activity and Inhibition using MAMC

This protocol is adapted from a validated high-throughput microplate reader assay.[4]

Materials:

  • 7-methoxy-4-(aminomethyl)coumarin (MAMC)

  • Human liver microsomes or heterologously expressed CYP2D6

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~390 nm, Emission: ~450 nm)

  • Reference inhibitor (e.g., quinidine)

Procedure:

  • Prepare a stock solution of MAMC in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add potassium phosphate buffer.

  • Add the CYP2D6 enzyme source (microsomes or recombinant enzyme).

  • For inhibition assays, add the test compound at various concentrations. A no-inhibitor control should be included.

  • Add the MAMC substrate. The final concentration should be at or near the Km value (e.g., 25 μM) for optimal sensitivity.[1]

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Monitor the increase in fluorescence in real-time or as an endpoint measurement after a fixed time (e.g., 30 minutes).

  • For endpoint assays, the reaction can be stopped by adding a suitable solvent like acetonitrile.

  • Calculate the rate of reaction or the IC50 value for inhibitors by fitting the data to the appropriate model.

Protocol 2: General Method for Assessing Fluorescent Probe Specificity Against an Enzyme Panel

This generalized protocol can be adapted to evaluate the specificity of any new fluorescent probe.

Materials:

  • Fluorescent probe candidate

  • Primary target enzyme

  • A panel of related, potentially off-target enzymes

  • Appropriate buffers and cofactors for each enzyme

  • Multi-well plates (black, for fluorescence)

  • Fluorescence plate reader with appropriate excitation and emission filters

Procedure:

  • Primary Target Characterization: Determine the optimal substrate concentration, buffer conditions, and kinetic parameters (Km and Vmax) for the probe with its intended target enzyme.

  • Off-Target Screening: For each enzyme in the panel, set up a reaction mixture containing the enzyme, the fluorescent probe (at a concentration at or above the Km for the primary target), and the necessary cofactors.

  • Reaction Initiation and Monitoring: Initiate the reaction and monitor the change in fluorescence over time. A no-enzyme control and a positive control with a known substrate for each off-target enzyme should be included.

  • Data Analysis: Compare the rate of probe metabolism by the off-target enzymes to that of the primary target. A highly specific probe will show a significantly higher turnover rate with its intended target.

  • Inhibitor Confirmation: For key off-target enzymes that show activity, confirm the interaction using specific inhibitors for those enzymes. A significant reduction in probe metabolism in the presence of a specific inhibitor confirms the off-target interaction.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the context in which these probes are used is critical. The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.

cluster_0 Apoptosis Induction by a Coumarin Derivative Coumarin Coumarin Derivative (e.g., 4-FPAC) ROS ↑ Reactive Oxygen Species (ROS) Coumarin->ROS AKT ↓ AKT Signaling Coumarin->AKT p53 ↑ p53 Activation ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by a synthetic coumarin derivative.[5]

cluster_1 Probe Specificity Evaluation Workflow Start Start: Select Probe Primary_Assay Characterize with Primary Target (Km, Vmax) Start->Primary_Assay Panel_Screen Screen against Enzyme Panel Primary_Assay->Panel_Screen Data_Analysis Analyze Relative Metabolism Rates Panel_Screen->Data_Analysis Decision Specific? Data_Analysis->Decision Inhibitor_Study Confirm Off-Targets with Inhibitors Decision->Inhibitor_Study No End_Specific End: Probe Validated Decision->End_Specific Yes Inhibitor_Study->Data_Analysis End_NonSpecific End: Probe Not Specific Inhibitor_Study->End_NonSpecific

Caption: Workflow for evaluating the specificity of fluorescent probes.

References

A Comparative Guide to Inter-laboratory Validation of 4-Methoxycoumarin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds like 4-Methoxycoumarin is paramount. The validation of analytical methods across multiple laboratories ensures the reliability and reproducibility of results, a critical step in both regulatory compliance and collaborative research. This guide provides an objective comparison of the two most common analytical techniques for this compound analysis—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—and presents supporting experimental data based on single-laboratory and cross-laboratory validation studies of coumarin compounds.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics for the analysis of methoxycoumarin derivatives and related coumarins using HPLC-UV and LC-MS/MS. These values are derived from published single-laboratory validation studies and a cross-validated study, representing the expected performance in an inter-laboratory setting.

Performance CharacteristicHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.998
Limit of Detection (LOD) 0.05 - 10 µg/kg0.5 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.1 - 50 µg/kg1.7 - 20.0 ng/mL
Precision (RSD) < 5%< 15%
Accuracy (Recovery) 90 - 110%80 - 115%

Note: The performance characteristics can vary depending on the specific instrumentation, sample matrix, and experimental conditions. The data presented here is a composite from multiple studies on coumarin analysis to provide a representative comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are typical experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of coumarins due to its robustness and cost-effectiveness.

  • Sample Preparation:

    • Weigh a representative portion of the homogenized sample.

    • Extract the sample with a suitable solvent, such as methanol or acetonitrile, often with the aid of sonication or vortexing.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[1]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol).[1][3]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[2]

    • Detection: UV detection is performed at the maximum absorbance wavelength of this compound (approximately 310-320 nm).

    • Injection Volume: Typically 10-20 µL.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

  • Sample Preparation:

    • Sample extraction is performed similarly to the HPLC-UV method, using an organic solvent.

    • An internal standard (e.g., a deuterated analog of this compound) is often added at the beginning of the extraction process to correct for matrix effects and variations in instrument response.

    • The final extract is diluted as necessary before injection into the LC-MS/MS system.

  • Instrumentation and Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for coumarins.

    • Column: A C18 or other suitable reversed-phase column with a smaller particle size for better resolution (e.g., 1.7 µm).

    • Mobile Phase: Similar to HPLC-UV, a gradient of an aqueous phase with a modifier (e.g., 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is used.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Data Acquisition: Performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored. For 7-methoxycoumarin, a similar compound, a common transition is m/z 177 -> 133.[4]

Mandatory Visualization

The following diagrams illustrate the workflows for inter-laboratory validation and a typical analytical process for this compound.

Inter_Laboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting P1 Define Analytical Method & Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogenized Samples P2->P3 E1 Laboratories Analyze Samples (Following Protocol) P3->E1 E2 Data Submission to Coordinating Lab E1->E2 A1 Statistical Analysis of Results (e.g., Cochran's, Grubb's tests) E2->A1 A2 Calculate Repeatability (RSDr) & Reproducibility (RSDR) A1->A2 A3 Final Validation Report A2->A3

Inter-laboratory validation workflow.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing S1 Homogenization S2 Solvent Extraction S1->S2 S3 Centrifugation/ Filtration S2->S3 A1 LC Separation (C18 Column) S3->A1 A2 Detection (UV or MS/MS) A1->A2 D1 Peak Integration A2->D1 D2 Quantification (Calibration Curve) D1->D2 D3 Reporting D2->D3

Analytical workflow for this compound.

References

A Comparative Analysis of Fluorophore Photostability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Photostability, the inherent resistance of a fluorophore to light-induced degradation, is a key performance parameter, particularly in applications requiring prolonged or intense illumination such as time-lapse imaging and single-molecule studies. This guide provides a comparative assessment of the photostability of 4-Methoxycoumarin against other widely used fluorophores, namely Fluorescein, Rhodamine B, and the cyanine dye, Cy5.

This document summarizes available quantitative data on the photostability of these fluorophores, provides a detailed experimental protocol for assessing photostability, and includes a workflow diagram to guide researchers in their own comparative studies. It is important to note that a direct comparison of photostability under identical experimental conditions is often challenging due to variations in published data. Therefore, the presented data should be interpreted with consideration of the specified conditions.

Quantitative Comparison of Fluorophore Photostability

The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φp), which represents the probability of a molecule being photochemically altered per absorbed photon. A lower photobleaching quantum yield indicates higher photostability. Another common metric is the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.

FluorophorePhotobleaching Quantum Yield (Φp)Experimental ConditionsReference
Coumarin Derivatives
6'-[(7-diethylaminocoumarin-4-yl)methoxy]-D-luciferin3.87 x 10⁻³325 nm irradiation[1]
5,7-dimethoxycoumarin~1 x 10⁻³Broadband UV irradiation in acetonitrile[2]
Fluorescein 10⁻⁵ - 10⁻⁷Medium to high illumination intensity
Rhodamine B 3.3 x 10⁻⁷In water, low light intensity[3]
Cyanine Dyes (Cy5) 2 x 10⁻⁵ - 5 x 10⁻⁶Varies with excitation intensity

Note: The photobleaching quantum yields listed above are from different studies and were determined under varying experimental conditions (e.g., solvent, excitation wavelength, and intensity). Therefore, these values should be used for general comparison and not as absolute, directly comparable metrics.

Experimental Protocol for Assessing Fluorophore Photostability

To obtain reliable and directly comparable photostability data, a standardized experimental protocol is crucial. The following method describes a typical procedure for measuring the photobleaching of fluorescent dyes in solution.

Objective: To quantify and compare the photostability of different fluorophores by measuring the decrease in their fluorescence intensity over time upon continuous illumination.

Materials:

  • Fluorophore stock solutions (e.g., 1 mM in DMSO)

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol)

  • Spectrofluorometer or a fluorescence microscope equipped with a camera and a stable light source

  • Quartz cuvettes (for spectrofluorometer) or microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare working solutions of each fluorophore in the desired solvent at a concentration that yields an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

    • For microscopic analysis, prepare samples on microscope slides and seal with coverslips.

  • Instrumentation Setup:

    • Spectrofluorometer: Set the excitation and emission wavelengths to the maximum for each fluorophore. Set the slit widths to achieve a good signal-to-noise ratio.

    • Fluorescence Microscope: Select the appropriate filter cube for each fluorophore. Set the light source to a constant and defined intensity. Adjust the camera settings (exposure time, gain) to be in the linear range of detection and keep them constant throughout the experiment.

  • Photobleaching Experiment:

    • Spectrofluorometer: Place the cuvette in the sample holder and initiate continuous illumination at the excitation wavelength. Record the fluorescence intensity at the emission maximum at regular time intervals until the signal has significantly decreased.

    • Fluorescence Microscope: Focus on the sample and select a region of interest (ROI). Begin continuous illumination and acquire a time-lapse series of images at regular intervals.

  • Data Analysis:

    • For each time point (t), calculate the normalized fluorescence intensity (It/I₀), where I₀ is the initial fluorescence intensity.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching half-life (t1/2).

    • The photobleaching quantum yield (Φp) can be calculated if the photon flux and the molar extinction coefficient of the fluorophore are known.

Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative assessment of fluorophore photostability.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_compare Comparison prep_stock Prepare Fluorophore Stock Solutions prep_working Prepare Working Solutions in Desired Solvent prep_stock->prep_working prep_sample Prepare Samples for Measurement (Cuvette/Slide) prep_working->prep_sample setup_instrument Instrument Setup (Spectrofluorometer/Microscope) prep_sample->setup_instrument photobleach Continuous Illumination and Data Acquisition setup_instrument->photobleach normalize Normalize Fluorescence Intensity photobleach->normalize plot Plot Intensity vs. Time normalize->plot calculate Calculate Photostability Parameters (t1/2, Φp) plot->calculate compare_data Compare Photostability of Different Fluorophores calculate->compare_data

Caption: Workflow for comparative photostability analysis of fluorophores.

Concluding Remarks

The selection of a fluorophore with adequate photostability is paramount for the success of fluorescence-based research. While quantitative data for this compound is limited, the coumarin class of dyes is generally considered to have moderate photostability. For applications demanding high photostability, fluorophores such as Rhodamine B and certain cyanine dyes may be more suitable alternatives to fluorescein, which is known for its relatively rapid photobleaching. It is highly recommended that researchers perform their own in-house photostability comparisons under their specific experimental conditions to make the most informed decision for their application. The protocol and workflow provided in this guide offer a framework for conducting such assessments.

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of 4-Methoxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding affinities and interaction mechanisms of 4-methoxycoumarin derivatives reveals promising candidates for drug discovery. This guide provides a comparative analysis of their performance against various therapeutic targets, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

Coumarins, a class of naturally occurring benzopyrone compounds, and their synthetic derivatives have long been a focal point of medicinal chemistry due to their wide range of pharmacological activities, including anticoagulant, anticancer, antioxidant, and anti-inflammatory properties.[1][2] Among these, this compound derivatives have emerged as a particularly interesting scaffold for the development of novel therapeutic agents. Molecular docking studies, a cornerstone of computer-aided drug design, have been instrumental in elucidating the binding modes and predicting the affinities of these compounds for various biological targets. This guide synthesizes findings from several key studies to offer a comparative perspective on the docking performance of this compound and related derivatives.

Comparative Docking Performance: A Tabular Overview

The following tables summarize the quantitative data from various docking studies, showcasing the binding energies of different this compound and related coumarin derivatives against a range of protein targets. Lower binding energy values typically indicate a more favorable and stable interaction between the ligand and the protein.

Table 1: Comparative Docking Scores of Coumarin Derivatives against Cancer-Related Targets

DerivativeTarget ProteinDocking Score (kcal/mol)Reference
3,3'-(2-Methoxybenzylidene)bis(4-hydroxycoumarin)COVID-19 Main Protease (6LU7)-4.2
4-hydroxycoumarin-dopamineCarbonic Anhydrase-[3]
4-hydroxycoumarin-3-methoxytyramineCarbonic Anhydrase-[3]
GlycycoumarinHER-2, HER-3, VEGFR-2, VEGFR-3Lowest Binding Affinity[4]
MutisifurocoumarinHER-2, HER-3, VEGFR-2, VEGFR-3Lowest Binding Affinity[4]
Thunberginol AHER-2, HER-3, VEGFR-2, VEGFR-3Lowest Binding Affinity[4]
PervilleanineHER-2, HER-3, VEGFR-2, VEGFR-3Lowest Binding Affinity[4]
Licocoumarin AHER-2, HER-3, VEGFR-2, VEGFR-3Lowest Binding Affinity[4]
Murrayacoumarin CHER-2, HER-3, VEGFR-2, VEGFR-3Lowest Binding Affinity[4]
8-Methyl-5-chlorocoumarinEGFRBetter than Piroxicam[5]

Table 2: Comparative Docking Scores of Coumarin Derivatives against Neurological and Other Targets

DerivativeTarget ProteinDocking Score (kcal/mol) / IC50Reference
44 Novel CoumarinsMonoamine Oxidase-B (MAO-B)Varied (correlation with pIC50)[6]
Coumarin Derivatives with EDG/EWGCarbonic Anhydrases, CNS enzymes, Estrogen ReceptorsEDG/EWG at positions 3 or 4 showed better activity in CAs[1]
3-phenyl coumarin derivativesCYP2A13-[7]
4-hydroxycoumarin derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Varied IC50 values[8]
4-hydroxycoumarin derivative 1DNA gyrase subunit B (1BAG)-4.54[9]

Deciphering the Interactions: Experimental Protocols

The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. The studies referenced in this guide employed a variety of well-established software and methodologies to ensure the accuracy of their predictions.

A generalized workflow for these docking studies typically involves the following key steps:

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins are retrieved from the Protein Data Bank (PDB).[10] Water molecules and co-crystallized ligands are often removed, and hydrogen atoms are added.[6][7] The 2D structures of the coumarin derivatives are drawn and converted to 3D structures, followed by energy minimization to obtain the most stable conformation.[1][6]

  • Grid Generation and Docking Simulation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.[7] Docking simulations are then performed using software such as AutoDock, GOLD, PyRx, or the Glide module in Schrödinger Suite.[1][6][10] These programs explore various possible conformations and orientations of the ligand within the protein's active site.

  • Scoring and Analysis: The interactions between the ligand and the protein are evaluated using a scoring function, which calculates the binding energy.[6] The pose with the lowest binding energy is typically considered the most favorable. The results are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.[7] Visualization tools like PyMOL and Discovery Studio Visualizer are used to inspect the docked poses.[10]

  • Validation: To ensure the docking protocol is reliable, it is often validated by redocking the co-crystallized ligand into the protein's active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure.[6] A good correlation between docking scores and experimentally determined activities (e.g., IC50 values) further validates the protocol.[6]

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow for molecular docking and a simplified signaling pathway relevant to one of the target classes.

Experimental_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Retrieve Protein Structure (from PDB) Grid Define Binding Site (Grid Generation) PDB->Grid Target Ligand Design & Optimize Ligand Structures Dock Perform Molecular Docking (e.g., AutoDock, GOLD) Ligand->Dock Candidate Molecules Grid->Dock Score Calculate Binding Energy (Scoring Function) Dock->Score Analyze Analyze Interactions (Hydrogen Bonds, etc.) Score->Analyze Validate Validate Protocol (Redocking, Correlation) Analyze->Validate

A typical experimental workflow for molecular docking studies.

Signaling_Pathway cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Coumarin Coumarin Derivative (Inhibitor) Coumarin->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Simplified EGFR signaling pathway and the inhibitory action of coumarin derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Methoxycoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 4-Methoxycoumarin, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Regulatory Compliance

The disposal of this compound must comply with all local, state, and federal regulations governing hazardous waste. While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound is not explicitly listed, it should be managed as a hazardous chemical waste due to its potential toxicity and the environmental impact of related coumarin compounds. It is the responsibility of the waste generator to make a hazardous waste determination.

Recommended Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed and treated in a compliant and environmentally responsible manner.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

    • Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent potentially hazardous reactions.

  • Waste Collection and Labeling:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and its approximate concentration.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation.

Alternative Disposal Method: Incineration

For facilities with the appropriate permits and equipment, incineration is a viable disposal method for this compound. This process should only be carried out by trained professionals in a licensed facility.

ParameterRecommended Value
Incinerator Type Chemical incinerator with an afterburner and scrubber
Temperature 900°C - 1200°C
Residence Time 2 seconds

Note: These are general guidelines for the incineration of aromatic ether compounds. The optimal conditions may vary depending on the specific incinerator and the composition of the waste stream.

Laboratory-Scale Chemical Degradation (for specialized applications)

Advanced oxidation processes (AOPs) have been shown to effectively degrade coumarin and its derivatives in research settings. These methods, which typically involve the generation of highly reactive hydroxyl radicals, can break down the coumarin structure into less harmful compounds. However, these are specialized procedures and should only be attempted by personnel with expertise in chemical degradation techniques and after a thorough risk assessment. They are not recommended for routine disposal.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated assess Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess segregate Segregate Waste (Keep Incompatibles Separate) assess->segregate container Select Appropriate Labeled Hazardous Waste Container segregate->container collect Collect Waste in Container container->collect storage Store in Designated Satellite Accumulation Area collect->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup incineration Alternatively, transfer to a licensed incineration facility storage->incineration end Disposal Complete pickup->end incineration->end

Personal protective equipment for handling 4-Methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and operational procedures for handling 4-Methoxycoumarin in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Identification

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle all chemicals with care.[1] Potential hazards include irritation upon contact with eyes, skin, or the respiratory system, particularly when in powdered form. In case of fire, harmful vapors and carbon oxides may be released.[2]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are paramount to minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Operation Hand Protection Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing and Transfer (Solid) Nitrile or neoprene gloves.[3]Safety goggles with side shields or a face shield.[3][4]Lab coat, long pants, and closed-toe shoes.[3]A NIOSH-approved respirator is recommended if the operation is not performed within a chemical fume hood.[3][5]
Solution Preparation Nitrile or neoprene gloves.[3]Safety goggles with side shields or a face shield.[3][4]Lab coat, long pants, and closed-toe shoes.[3]Not required if performed in a certified chemical fume hood.
Post-Experiment Cleanup Chemical-resistant gloves.Safety goggles.Lab coat.Not generally required with adequate ventilation.

Operational Plan: Handling and Solution Preparation

Following a systematic procedure is crucial for the safe handling of this compound.

Step-by-Step Protocol for Stock Solution Preparation:

  • Preparation and Precautionary Measures:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

    • Gather all necessary materials: this compound, solvent, glassware, and required PPE.

    • Don the appropriate PPE as specified in the table above for "Solution Preparation."

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

    • Use a tared weigh boat or glassine paper to accurately measure the compound.

    • Carefully transfer the desired amount of this compound to the weigh boat.

    • Record the precise weight for your experimental records.

  • Dissolution:

    • Place a magnetic stir bar into the appropriate volumetric flask.

    • Carefully add the weighed this compound to the flask.

    • Use a small amount of the chosen solvent to rinse any residual compound from the weigh boat into the flask, ensuring a complete transfer.

    • Add the solvent to the flask, filling it to approximately half of the final desired volume.

    • Gently swirl the flask or place it on a stir plate to facilitate the complete dissolution of the compound.

    • Once fully dissolved, add the remaining solvent to reach the final volume mark.

    • Cap the flask securely and invert it several times to ensure the solution is homogenous.

  • Storage:

    • Store the prepared solution in a tightly sealed container.

    • Keep containers in a cool, dry, and well-ventilated place.[1]

    • Avoid storing near strong oxidizing agents.[1]

Below is a diagram illustrating the standard operational workflow for handling this compound.

G A Preparation - Verify fume hood - Check safety equipment - Gather materials B Don PPE - Gloves - Goggles - Lab Coat A->B Proceed C Weighing (Inside Fume Hood) B->C Proceed D Dissolution - Add to flask - Add solvent - Mix until dissolved C->D Transfer E Storage - Tightly sealed container - Cool, dry, ventilated area D->E Store F Cleanup & Disposal (Follow Disposal Plan) D->F After Use E->F When Empty G Start Exposure Event (Spill, Inhalation, Contact, Ingestion) Assess Assess the Situation Is the area safe? Start->Assess Evacuate Evacuate Area if Necessary Assess->Evacuate No FirstAid Administer First Aid (See Table) Assess->FirstAid Yes Spill Contain Spill (If trained and safe to do so) Assess->Spill Yes Notify Notify Supervisor and EHS FirstAid->Notify Spill->Notify Medical Seek Medical Attention Notify->Medical

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-Methoxycoumarin
Reactant of Route 2
Reactant of Route 2
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